Calcium hexafluorosilicate
Description
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Properties
IUPAC Name |
calcium;hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.F6Si/c;1-7(2,3,4,5)6/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWSBMWWVFJIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaF6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884944 | |
| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |
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Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Solid; [Merck Index] Powder; [MP Biomedicals MSDS] | |
| Record name | Calcium hexafluorosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12682 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16925-39-6 | |
| Record name | Calcium fluorosilicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16925-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silicate(2-), hexafluoro-, calcium (1:1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60884944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium hexafluorosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM HEXAFLUOROSILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NVP93XVQ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis and Structural Characterization of Calcium Hexafluorosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of calcium hexafluorosilicate (B96646) (CaSiF₆), a compound with applications in various industrial processes. This document details the experimental protocols for its preparation and outlines the key structural features determined through modern analytical techniques.
Synthesis of Calcium Hexafluorosilicate
This compound can be synthesized in both its dihydrate (CaSiF₆·2H₂O) and anhydrous (CaSiF₆) forms. The typical synthesis involves the reaction of a calcium salt with hexafluorosilicic acid (H₂SiF₆).[1][2]
Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)
The dihydrate form is typically synthesized by the reaction of calcium carbonate (CaCO₃) with hexafluorosilicic acid, which can be prepared in situ from silicon dioxide (SiO₂) and hydrofluoric acid (HF).[2]
Synthesis of Anhydrous this compound (CaSiF₆)
The anhydrous form is readily obtained by the thermal dehydration of the dihydrate.[2]
Experimental Protocols
Synthesis of this compound Dihydrate (CaSiF₆·2H₂O): [2]
-
In a suitable container, prepare a suspension of 3.30 g of silicon dioxide (SiO₂, particle sizes between 0.063 and 0.200 mm) in 20 ml of water.
-
At room temperature, carefully add 14.45 ml of hydrofluoric acid (HF, 40% w/w) to the SiO₂ suspension to form a clear solution of hexafluorosilicic acid.
-
To the resulting solution, add 5.50 g of calcium carbonate (CaCO₃) in small portions. Continue addition until the cessation of gas evolution (CO₂).
-
Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.
Synthesis of Anhydrous this compound (CaSiF₆): [2]
-
Place the synthesized CaSiF₆·2H₂O powder in a furnace.
-
Heat the powder in air at a temperature of 140 °C for about 30 minutes to yield the anhydrous CaSiF₆.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Structural Characterization
The primary method for the structural elucidation of this compound is X-ray powder diffraction. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy can provide complementary information on the vibrational modes of the hexafluorosilicate anion.
Crystallographic Data
X-ray powder diffraction studies have determined the crystal structures of both the anhydrous and dihydrate forms of this compound.[2]
| Parameter | Anhydrous CaSiF₆ [2] | CaSiF₆·2H₂O [2] |
| Crystal System | Trigonal | Monoclinic |
| Space Group | R-3 | P2₁/n |
| a (Å) | 5.3497(3) | 10.48107(9) |
| b (Å) | 5.3497(3) | 9.18272(7) |
| c (Å) | 13.5831(11) | 5.72973(5) |
| β (°) | 90 | 98.9560(6) |
| Volume (ų) | 336.66(5) | 544.733(8) |
| Z | 3 | 4 |
| Selected Bond Distances (Å) | Anhydrous CaSiF₆ [2] | CaSiF₆·2H₂O [3] |
| Si-F | 1.659(3) | 1.648(4) - 1.701(3) |
| Ca-F | - | 2.235(3) - 2.444(3) |
| Ca-O | - | 2.404(5) - 2.554(6) |
Vibrational Spectroscopy
The vibrational spectra of hexafluorosilicate salts are characterized by the modes of the (SiF₆)²⁻ anion.[4]
| Vibrational Mode | Symmetry | Activity | Typical Wavenumber (cm⁻¹) [4] |
| ν₁ | A₁g | Raman | ~663 |
| ν₂ | E_g | Raman | ~477 |
| ν₃ | F₁u | IR | ~741 |
| ν₄ | F₁u | IR | ~483 |
| ν₅ | F₂g | Raman | ~408 |
| ν₆ | F₂u | Inactive | - |
Experimental Protocols
X-ray Powder Diffraction (XRPD) Analysis: [2]
-
Thoroughly grind the synthesized material in an agate mortar to obtain a fine powder.
-
Deposit the powder on a zero-background sample holder (e.g., quartz).
-
Record the diffraction data using a diffractometer with Cu Kα radiation (λ = 1.5418 Å).
-
Typical instrument settings: 40 kV, 40 mA.
-
Scan in a step mode over a 2θ range of 5° to 105° with a step size of 0.02°.
-
Analyze the resulting diffraction pattern using appropriate software for phase identification and Rietveld refinement to determine the crystal structure and unit cell parameters.
Infrared (IR) and Raman Spectroscopy:
-
For IR spectroscopy, prepare a sample by mixing a small amount of the powder with KBr and pressing it into a pellet, or use an ATR-FTIR spectrometer.
-
For Raman spectroscopy, place a small amount of the powder on a microscope slide.
-
Acquire the spectra over a suitable wavenumber range (e.g., 400-4000 cm⁻¹) and identify the characteristic vibrational modes of the (SiF₆)²⁻ anion.
Characterization Workflow
Caption: Workflow for the structural characterization of CaSiF₆.
References
- 1. Page loading... [guidechem.com]
- 2. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Chemical and physical properties of Calcium hexafluorosilicate
An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Hexafluorosilicate (B96646)
Introduction
Calcium hexafluorosilicate, also known as calcium silicofluoride or calcium fluosilicate, is an inorganic compound with the chemical formula CaSiF₆.[1][2] It typically appears as a white, colorless, odorless crystalline solid or powder.[1][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis, and key safety information relevant to researchers, scientists, and professionals in drug development. While not a primary active pharmaceutical ingredient, it is listed as a component in some FDA-registered products.[5]
Chemical and Physical Properties
This compound is valued in various industrial applications for its specific chemical characteristics.[1] It is known for its use as a wood preservative, a hardener in concrete, a flotation agent, an insecticide, and in the manufacturing of glass, enamels, and ceramics.[1][2][6][7]
Identification and Formula
-
Chemical Name: this compound[5]
-
Synonyms: Calcium fluosilicate, Calcium silicofluoride[2][6]
-
Percent Composition: Ca 22.00%, F 62.58%, Si 15.42%[2]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Appearance | Colorless tetragonal crystals or white powder.[1][6][8] | [1][6][8] |
| Density | 2.25 g/cm³ (dihydrate); 2.622 g/cm³ (anhydrous at 20°C).[2][6] | [2][6] |
| Melting Point | Not applicable (decomposes). | [9] |
| Boiling Point | Not applicable. | [9] |
| Solubility in Water | Sparingly soluble to insoluble in cold water; partially decomposes in hot water.[1][2][10][11] | [1][2][10][11] |
| Solubility (Other) | Practically insoluble in acetone.[2][12] | [2][12] |
| Decomposition Temp. | The dihydrate form decomposes at 140°C.[12] Anhydrous form decomposes at 250-400°C.[13] | [12][13] |
| Toxicity (LD, Guinea Pig) | 250 mg/kg (oral); 450 mg/kg (subcutaneous).[2][11] | [2][11] |
Experimental Protocols
Synthesis of this compound
A common method for preparing this compound involves the reaction of a calcium salt, such as calcium carbonate (CaCO₃) or calcium nitrate (B79036) (Ca(NO₃)₂), with hexafluorosilicic acid (H₂SiF₆).[1][11]
Reaction: CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂[1][10][11]
Detailed Methodology:
-
Reactant Preparation: An aqueous suspension of calcium carbonate is prepared.[14]
-
Reaction Execution: Hexafluorosilicic acid is added to the stirred calcium carbonate suspension. The rate of addition is controlled to maintain a pH value between 4 and 5 to ensure optimal reaction conditions.[14]
-
Precipitation: The reaction yields this compound dihydrate (CaSiF₆·2H₂O) as a precipitate.[13]
-
Isolation: The resulting solid product is separated from the solution via filtration.
-
Drying and Dehydration: The collected dihydrate precipitate is dried at a temperature of 120°C to 140°C to yield the anhydrous this compound (CaSiF₆).[13] High yields (greater than 94%) of the anhydrous form are achievable.[13]
References
- 1. Page loading... [guidechem.com]
- 2. This compound [drugfuture.com]
- 3. CAS 16925-39-6: Calcium fluorosilicate | CymitQuimica [cymitquimica.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(16925-39-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. chembk.com [chembk.com]
- 9. americanelements.com [americanelements.com]
- 10. Calcium hexafiuorosilicate [chembk.com]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. This compound dihydrate [chemister.ru]
- 13. GB2178021A - Preparation of calcium fluosilicate for use in obtaining calcium fluoride and pure fluosilicic acid - Google Patents [patents.google.com]
- 14. US4031193A - Process for preparing calcium fluoride from hexafluoro silicic acid - Google Patents [patents.google.com]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Anhydrous Calcium Hexafluorosilicate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous calcium hexafluorosilicate (B96646) (CaSiF₆). The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the solid-state properties of this compound. This document details the crystallographic parameters, atomic coordinates, and key bond metrics, alongside the experimental protocols for its synthesis and characterization.
Crystallographic Data Summary
Anhydrous calcium hexafluorosilicate crystallizes in the trigonal system, belonging to the R-3 space group.[1] The structure has been determined using powder X-ray diffraction data and Rietveld refinement.[1] The key crystallographic data are summarized in the tables below for ease of reference and comparison.
Table 1: Crystal Data and Structure Refinement for Anhydrous CaSiF₆ [1]
| Parameter | Value |
| Empirical Formula | CaSiF₆ |
| Formula Weight | 182.15 |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Unit Cell Dimensions | a = 5.3497(3) Å |
| c = 13.5831(11) Å | |
| Unit Cell Volume | 336.66(5) ų |
| Z | 3 |
Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Anhydrous CaSiF₆ [1]
| Atom | Wyckoff Position | x | y | z |
| Ca | 3a | 0 | 0 | 0 |
| Si | 3b | 0 | 0 | 1/2 |
| F | 18f | value not explicitly found in search results | value not explicitly found in search results | value not explicitly found in search results |
Note: While the Wyckoff positions for Calcium and Silicon are provided, the specific fractional atomic coordinates for Fluorine were not detailed in the readily available search results. However, its position is general (x, y, z).
Table 3: Selected Bond Distances for Anhydrous CaSiF₆ [1]
| Bond | Distance (Å) |
| Ca-F | 2.269(3) |
| Si-F | 1.659(3) |
Experimental Protocols
The synthesis of anhydrous this compound is typically achieved through the dehydration of its dihydrate precursor, CaSiF₆·2H₂O.[1]
Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)
A suspension of silicon dioxide (SiO₂) in water is treated with hydrofluoric acid (HF). Calcium carbonate (CaCO₃) is then added to the resulting solution. The resulting precipitate of this compound dihydrate is then collected and dried.
Synthesis of Anhydrous this compound (CaSiF₆)
Anhydrous CaSiF₆ is obtained by heating the powdered CaSiF₆·2H₂O in air at a temperature of 140 °C for approximately 30 minutes.[1] This process removes the water of crystallization, yielding the anhydrous form.
X-ray Powder Diffraction Characterization
The crystal structure of anhydrous CaSiF₆ was determined from X-ray powder diffraction data.[1] Data is typically collected using a diffractometer with Cu Kα radiation. The diffraction pattern is then analyzed using methods like Le Bail fitting for unit-cell parameter refinement and the Rietveld method for full structure refinement.[1] The initial atomic coordinates for the refinement can be based on isomorphous compounds.[1]
Visualizations
To aid in the understanding of the synthesis and structural arrangement, the following diagrams are provided.
References
An In-depth Technical Guide to the Solubility of Calcium Hexafluorosilicate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium hexafluorosilicate (B96646) (CaSiF₆) in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide summarizes the known solubility values and provides detailed experimental protocols to enable researchers to determine solubility in their specific applications.
Introduction to Calcium Hexafluorosilicate
This compound, also known as calcium silicofluoride, is an inorganic compound with the chemical formula CaSiF₆. It typically exists as a white crystalline solid.[1][2] The compound is often found in its dihydrate form, CaSiF₆·2H₂O.[3][4] this compound has applications in various industries, including as a coagulant in water treatment, a flux in the production of aluminum, a component in the manufacturing of glass and ceramics, and as a corrosion inhibitor in concrete.[1][2] Understanding its solubility is crucial for these applications and for any new potential uses in fields such as materials science and drug development.
Solubility of this compound
The solubility of this compound is not extensively documented across a wide range of solvents and temperatures. However, existing data and qualitative descriptions indicate that it is generally a sparingly soluble salt.
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Temperature (°C) | Solubility | Form |
| Water | 20 | 0.52 g / 100 g solvent | Dihydrate |
| Acetone | Not Specified | Insoluble | Dihydrate |
Note: The solubility in water is low, and the compound is practically insoluble in acetone.[3][4]
-
Water : this compound is described as sparingly soluble or almost insoluble in cold water.[2][3][5] It is also noted that it is partially decomposed by hot water.[3][5][6]
-
Acidic Solutions : this compound is known to have high solubility in acidic media.[7] It can be synthesized by the reaction of a calcium salt with hexafluorosilicic acid (H₂SiF₆).[6][8] This suggests that in the presence of strong acids, the equilibrium will favor the dissolved species.
-
Alkaline Solutions : In neutral and basic media, this compound is unstable and can decompose into silica (B1680970) and calcium fluoride (B91410).[7] This decomposition reaction would influence any solubility measurements in alkaline solutions.
Experimental Protocols for Solubility Determination
Given the scarcity of comprehensive solubility data, researchers may need to determine the solubility of this compound experimentally. The following protocols provide a detailed methodology for this purpose.
This method is a straightforward approach to determine the concentration of a solute in a saturated solution.[1][9]
Materials and Apparatus:
-
This compound (CaSiF₆)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Thermostatic bath
-
Conical flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporating dishes
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing the chosen solvent.
-
Seal the flask and place it in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1]
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter that is compatible with the solvent to remove any suspended microcrystals.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed evaporating dish.
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent by placing the dish in a drying oven at an appropriate temperature (e.g., below the decomposition temperature of the salt).
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.[9]
-
Calculation:
-
Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)
-
Weight of solvent = (Weight of dish + solution) - (Weight of dish + dry solute)
-
Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100
For aqueous solutions, the concentration of dissolved calcium can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).[10][11]
Reagents:
-
Standardized EDTA solution (e.g., 0.01 M)
-
Ammonia/ammonium chloride buffer (pH 10)
-
Calmagite or Eriochrome Black T indicator[10]
-
Magnesium chloride solution (for some indicator methods)[12]
Procedure:
-
Sample Preparation:
-
Prepare a saturated solution of this compound in water as described in the gravimetric method (steps 1 and 2).
-
Accurately pipette a known volume of the clear, filtered saturated solution into a conical flask.
-
-
Titration:
-
Add a suitable amount of the pH 10 buffer solution to the flask.
-
Add a few drops of the chosen indicator. The solution should turn a "wine red" color.[10]
-
Titrate the solution with the standardized EDTA solution until the color changes to a "sky blue," indicating the endpoint.[10]
-
Perform the titration in triplicate to ensure accuracy.
-
Calculation:
-
Moles of EDTA = Molarity of EDTA × Volume of EDTA used
-
From the 1:1 stoichiometry of the Ca²⁺-EDTA reaction, Moles of Ca²⁺ = Moles of EDTA.[10]
-
Concentration of Ca²⁺ (mol/L) = Moles of Ca²⁺ / Volume of the sample
-
Convert the molar concentration to solubility in g/100 mL, considering the molar mass of CaSiF₆.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Workflow for determining the solubility of this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [drugfuture.com]
- 4. This compound dihydrate [chemister.ru]
- 5. Calcium fluorosilicate [chembk.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. GB2178021A - Preparation of calcium fluosilicate for use in obtaining calcium fluoride and pure fluosilicic acid - Google Patents [patents.google.com]
- 8. Hexafluorosilicic acid - Wikipedia [en.wikipedia.org]
- 9. pharmajournal.net [pharmajournal.net]
- 10. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 11. Determining Calcium Ion Concentration in Water Chemistry Tutorial [ausetute.com.au]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Thermal Decomposition of Calcium Hexafluorosilicate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of calcium hexafluorosilicate (B96646) dihydrate (CaSiF₆·2H₂O), a compound of interest in various scientific and industrial applications. This document synthesizes available data on its decomposition pathway, presents quantitative data in a structured format, and outlines typical experimental protocols for its thermal analysis.
Introduction
Calcium hexafluorosilicate dihydrate is a crystalline solid with applications in areas such as the manufacturing of glass and ceramics, and as a coagulant in water treatment. Its thermal stability and decomposition characteristics are crucial for its use in processes involving elevated temperatures. Understanding the stepwise degradation of this compound, including dehydration and subsequent decomposition, is essential for process optimization and safety.
Thermal Decomposition Pathway
The thermal decomposition of this compound dihydrate occurs in a two-stage process. The initial stage involves the loss of its two water molecules of hydration, followed by the decomposition of the resulting anhydrous this compound at a higher temperature.
The overall decomposition can be represented by the following reactions:
-
Dehydration: CaSiF₆·2H₂O(s) → CaSiF₆(s) + 2H₂O(g)
-
Decomposition: CaSiF₆(s) → CaF₂(s) + SiF₄(g)
A key study on the thermal decomposition of anhydrous fluorosilicates indicates that the decomposition of anhydrous CaSiF₆ proceeds in a single stage with the evolution of silicon tetrafluoride (SiF₄).
Caption: Thermal decomposition pathway of this compound Dihydrate.
Quantitative Decomposition Data
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Gaseous Products |
| Dehydration | ~140 - 160 | Not Specified | 16.51% | H₂O |
| Anhydrous Decomposition | Not Specified | 730 | 47.70% (of anhydrous) | SiF₄ |
Note: The temperature of maximum mass loss for the anhydrous decomposition is derived from studies on anhydrous fluorosilicates. The exact temperature range for this stage may vary depending on experimental conditions.
Experimental Protocols
The thermal analysis of this compound dihydrate is typically performed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). The following outlines a general experimental protocol based on standard practices for inorganic hydrated salts.
Instrumentation
-
Thermogravimetric Analyzer (TGA): To measure mass loss as a function of temperature.
-
Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC): To detect thermal events (endothermic or exothermic) by measuring temperature differences or heat flow between the sample and a reference.
-
Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) (Optional): Coupled with the TGA to identify the evolved gaseous products.
Sample Preparation
-
A small amount of finely ground this compound dihydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
TGA/DTA Analysis Conditions
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 900-1000 °C).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent side reactions.
-
Data Acquisition: Mass loss (TGA) and temperature difference/heat flow (DTA/DSC) are recorded continuously as a function of temperature.
Caption: General experimental workflow for the thermal analysis of CaSiF₆·2H₂O.
Analysis of Decomposition Products
The gaseous products evolved during the thermal decomposition can be identified using evolved gas analysis (EGA) techniques.
-
Water (H₂O): The mass loss corresponding to the first decomposition step aligns with the theoretical mass percentage of two water molecules in the dihydrate. This can be confirmed by a coupled mass spectrometer or FTIR, which would detect the characteristic signals for water vapor.
-
Silicon Tetrafluoride (SiF₄): The second stage of decomposition involves the release of silicon tetrafluoride. This gaseous product can also be identified by its mass spectrum or infrared absorption bands. The solid residue remaining after this stage is calcium fluoride (CaF₂), which can be confirmed by techniques such as X-ray diffraction (XRD).
Conclusion
The thermal decomposition of this compound dihydrate is a well-defined, two-step process involving an initial dehydration to the anhydrous form, followed by the decomposition of the anhydrous salt to calcium fluoride and silicon tetrafluoride at a higher temperature. While a complete, detailed thermal analysis dataset is not consolidated in a single published report, the available data provides a clear understanding of the decomposition pathway and the products formed. The experimental protocols outlined in this guide provide a framework for researchers to conduct further detailed investigations into the thermal behavior of this compound.
Calcium Hexafluorosilicate: A Technical Review of Its Industrial Applications
For Immediate Release
This technical guide provides an in-depth review of the applications of Calcium Hexafluorosilicate (B96646) (CaSiF₆), a versatile inorganic compound. The document is intended for researchers, scientists, and professionals in drug development and various industrial sectors. It summarizes the known uses of calcium hexafluorosilicate, presents available quantitative data, details experimental protocols for its synthesis and application in concrete, and provides visualizations of key processes.
Introduction
This compound, also known as calcium silicofluoride, is a white crystalline solid with the chemical formula CaSiF₆.[1][2] It is recognized for its utility across several industries, primarily due to its chemical properties as a source of fluoride (B91410) and its role in silicate (B1173343) chemistry.[1][2] This review consolidates the current knowledge on its applications, with a focus on providing actionable data and experimental insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | CaSiF₆ | [1][2] |
| Molecular Weight | 182.15 g/mol | [3] |
| Appearance | White crystalline solid/powder | [1] |
| Density | 2.25 g/cm³ | |
| Solubility in Water | Sparingly soluble in cold water, partially decomposes in hot water | [1] |
| CAS Number | 16925-39-6 | [1][2] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound dihydrate (CaSiF₆·2H₂O) has been reported. The anhydrous form can be obtained through subsequent heating.
Experimental Protocol: Synthesis of CaSiF₆·2H₂O
Materials:
-
Silicon dioxide (SiO₂), particle size 0.063-0.200 mm
-
Hydrofluoric acid (HF), 40% w/w
-
Calcium carbonate (CaCO₃)
-
Deionized water
Procedure:
-
A suspension of 3.30 g of SiO₂ in 20 ml of water is prepared at room temperature.
-
To this suspension, 14.45 ml of 40% w/w HF is carefully added. The mixture is stirred until a clear solution is obtained.
-
5.50 g of CaCO₃ is then added in small portions to the clear solution until the cessation of gas evolution (CO₂).
-
The resulting suspension is oven-dried at 120 °C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.
Experimental Protocol: Preparation of Anhydrous CaSiF₆
Procedure:
-
The synthesized CaSiF₆·2H₂O powder is heated in air at 140 °C for approximately 30 minutes. This thermal treatment removes the water of hydration, yielding anhydrous CaSiF₆.
Industrial Applications
This compound has a range of industrial applications, the most well-documented of which is in the construction industry as a concrete hardener.
Concrete Hardening and Corrosion Inhibition
Fluorosilicates, including this compound, are used as concrete densifiers and hardeners.[1] They react with components of the cement paste to form more durable compounds.
Mechanism of Action: In concrete, fluorosilicates react with calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃), which are present in the hardened cement paste. These reactions lead to the formation of calcium silicate hydrate (B1144303) (CSH), the primary strength-giving component in concrete, and a hard, dense silicofluoric gel. This process fills pores and capillaries in the concrete, leading to increased surface hardness and durability.
The key chemical reactions can be summarized as:
-
Fluorosilicate + Ca(OH)₂ → CSH
-
Fluorosilicate + CaCO₃ → CSH + Silicofluoric Gel
Quantitative Data: While the qualitative mechanism is understood, specific quantitative data on the degree of hardness improvement or corrosion inhibition imparted by this compound is not readily available in the reviewed literature. Performance is generally described in terms of producing a more durable and less permeable concrete surface.
Wood Preservation
Fluoride compounds, including silicofluorides, have been utilized as wood preservatives for several decades. They are valued for their toxicity to wood-destroying fungi and insects.[4] Ammonium (B1175870) fluorosilicate, a related compound, is known to work by altering the chemical structure of wood, making it resistant to biological degradation.[4]
Experimental Protocol: A general process for wood preservation using ammonium fluorosilicate involves impregnation of the wood with a solution of the preservative, followed by drying and curing.[4] A similar process can be inferred for this compound, although specific protocols are not detailed in the available literature.
Quantitative Data: No specific quantitative data on the efficacy of this compound as a wood preservative (e.g., fungal decay inhibition percentages, insect mortality rates) was found in the reviewed literature.
Insecticide
This compound is listed as an insecticide.[1][2] Inorganic fluorine compounds have been used for insect control since the late 19th century, acting as both contact and stomach poisons.[5]
Quantitative Data: Specific data on the insecticidal efficacy of this compound, such as application rates for specific pests and resulting mortality rates, are not available in the public domain literature reviewed.
Flotation Agent
In mineral processing, this compound is used as a flotation agent.[1][2] Flotation is a process for separating minerals from gangue. In the flotation of fluorite ores, fluorosilicates can act as depressants for minerals like barite.
Quantitative Data: Quantitative performance metrics for this compound as a flotation agent, such as recovery rates and selectivity for specific minerals, are not detailed in the available literature.
Rubber and Textile Industries
This compound is reported to be used in the rubber and textile industries.[1][2] In rubber compounding, inorganic fillers are used to modify the physical properties of the rubber, such as hardness, tensile strength, and abrasion resistance.[1][6] In the textile industry, fluorochemicals are applied as finishing agents to impart water and oil repellency.[7]
Quantitative Data: Specific data on the performance of this compound as a filler in rubber or as a finishing agent in textiles is not available in the reviewed literature. The available information pertains to inorganic fillers and fluorochemicals in general.
Other Applications
This compound is also used in the manufacturing of glass, ceramics, and enamels, where it acts as a flux to reduce the melting point of the mixture.[1][2]
Conclusion
This compound is an inorganic compound with a diverse range of industrial applications. Its role as a concrete hardener is the most well-documented, with a clear chemical mechanism of action. While its use in wood preservation, as an insecticide, in mineral flotation, and in the rubber and textile industries is noted, there is a significant lack of publicly available quantitative data and detailed experimental protocols for these applications. Further research and publication of performance data would be beneficial for a more complete understanding of the practical utility of this compound.
References
- 1. [PDF] Influence of Inorganic Filler on Properties of EPDM Compounds | Semantic Scholar [semanticscholar.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ammonium Fluorosilicate: A Scientific Marvel in Wood Preservation - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 5. Fluoride insecticides and rat poison [fluoride-history.de]
- 6. rubberxperts.com [rubberxperts.com]
- 7. mahendrapublications.com [mahendrapublications.com]
CAS number and safety information for Calcium hexafluorosilicate
An In-depth Technical Guide to Calcium Hexafluorosilicate (B96646): CAS Number and Safety Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hexafluorosilicate (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with the CAS Registry Number 16925-39-6 .[1][2][3][4] It is a white, odorless, crystalline solid.[1] This compound sees use in various industrial applications, including as a flotation agent, in the textile and rubber industries, and as an insecticide.[4] Given its applications and chemical nature, a thorough understanding of its safety profile is crucial for professionals handling this substance. This guide provides a comprehensive overview of the available safety data, including conflicting GHS classifications, quantitative toxicological data, and general experimental protocols for toxicity assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 16925-39-6 | [1][2][3][4] |
| Molecular Formula | CaF₆Si | [1][3][4] |
| Molecular Weight | 182.15 g/mol | [4] |
| Appearance | White crystalline solid/powder | [1] |
| Density | 2.25 g/cm³ or 2.622 g/cm³ (20°C) | [4] |
| Solubility | Almost insoluble in cold water; partially decomposed by hot water. Practically insoluble in acetone. | [4] |
| Decomposition | When heated to decomposition, it emits toxic fumes of Fluoride. | [5] |
Safety Information and GHS Classification
There is conflicting information in published safety data regarding the GHS classification of this compound. Some sources indicate that the substance is not classified as hazardous, while others classify it as highly toxic. Both classifications are presented below to ensure a comprehensive understanding of the potential hazards.
Classification 1: Not Classified
Several sources state that this compound does not meet the criteria for GHS hazard classification.[1][2][3]
Classification 2: Acutely Toxic
In contrast, other sources describe the compound as highly toxic and potentially fatal upon exposure.[4] This would correspond to a GHS classification of Acute Toxicity.
-
GHS Pictograms:
-
Skull and Crossbones (GHS06)
-
-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P262: Do not get in eyes, on skin, or on clothing.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
The following diagram illustrates the divergent safety classifications for this compound.
Toxicological Data
Quantitative toxicological data for this compound is limited. The available data primarily comes from studies on guinea pigs.
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ (Lethal Dose, 50%) | 250 mg/kg | Guinea pig | Oral | [4] |
| LD₅₀ (Lethal Dose, 50%) | 450 mg/kg | Guinea pig | Subcutaneous | [4] |
Experimental Protocols for Acute Toxicity Assessment
Objective: To determine the acute oral toxicity of a substance.
Principle: The test substance is administered orally to a group of experimental animals at one of the defined dose levels. The principle is to identify a dose that causes signs of toxicity but no mortality.
Test Animals: Healthy, young adult rodents (e.g., rats or mice) are typically used.[7] Animals are acclimatized to the laboratory conditions before the test.
Dosage:
-
A starting dose is selected based on available information. For substances with unknown toxicity, a lower starting dose is chosen.
-
The substance is typically administered by gavage in a single dose.[8]
-
The volume administered should not exceed a maximum recommended volume for the test animal.
Procedure:
-
Animals are fasted prior to dosing (e.g., overnight for rats).[9]
-
Following the administration of the test substance, animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are conducted frequently on the day of dosing and at least daily thereafter for a total of 14 days.[9]
-
If mortality occurs, the test is repeated at a lower dose level. If no signs of toxicity are observed, a higher dose level may be tested.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Data Analysis: The results are interpreted in terms of the dose level at which toxicity and/or mortality was observed, allowing for classification of the substance according to GHS categories.
The workflow for a generalized acute oral toxicity study is depicted in the diagram below.
Conclusion
This compound is a compound with a well-defined chemical identity but conflicting safety information. While some sources indicate a non-hazardous profile, others suggest high acute toxicity. This discrepancy underscores the importance of treating the substance with caution and adhering to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), until a definitive GHS classification is established. Researchers and professionals in drug development should consult multiple safety data sheets and regulatory resources when handling this compound. The provided toxicological data and general experimental protocols offer a foundation for risk assessment and further investigation into the safety profile of this compound.
References
- 1. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound(16925-39-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 6. criver.com [criver.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. fda.gov [fda.gov]
An In-depth Technical Guide to the Molecular Formula and Weight of Calcium Hexafluorosilicate
This technical guide provides a detailed analysis of the molecular formula and molecular weight of Calcium hexafluorosilicate (B96646), intended for researchers, scientists, and professionals in drug development.
Molecular Formula
The molecular formula for Calcium hexafluorosilicate is CaSiF₆ .[1][2][3][4] This formula indicates that each molecule of this compound is composed of one calcium atom, one silicon atom, and six fluorine atoms. The compound is also known by other names such as calcium fluosilicate and calcium silicofluoride.[1][4]
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of this compound is detailed below.
The first step is to identify the standard atomic weights of Calcium (Ca), Silicon (Si), and Fluorine (F).
-
Calcium (Ca): The standard atomic weight of calcium is approximately 40.078 atomic mass units (amu).[5][6][7][8][9]
-
Silicon (Si): The standard atomic weight of silicon is approximately 28.0855 amu.[10][11][12][13]
-
Fluorine (F): Fluorine is a monoisotopic element, and its atomic weight is 18.9984032 amu.[14][15][16][17]
The molecular weight of CaSiF₆ is calculated as follows:
(1 × Atomic Weight of Ca) + (1 × Atomic Weight of Si) + (6 × Atomic Weight of F)
= (1 × 40.078) + (1 × 28.0855) + (6 × 18.9984032) = 40.078 + 28.0855 + 113.9904192 = 182.1539192 amu
For practical laboratory purposes, this value is often rounded. The commonly accepted molecular weight of this compound is 182.15 g/mol .[1][2][4][18]
Data Presentation
The quantitative data regarding the molecular formula and weight of this compound is summarized in the table below for easy reference and comparison.
| Element (Symbol) | Number of Atoms | Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |
| Calcium (Ca) | 1 | 40.078[5][7] | 40.078 |
| Silicon (Si) | 1 | 28.0855[12] | 28.0855 |
| Fluorine (F) | 6 | 18.9984032[16] | 113.9904192 |
| Total | 8 | 182.1539192 |
Note: The total molecular weight is often cited as 182.15 g/mol for practical applications.[1][2][4]
Visualization of Molecular Composition
The logical relationship between the elements in this compound can be visualized to illustrate the composition of the molecule.
Figure 1: Diagram illustrating the elemental composition of this compound.
References
- 1. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [drugfuture.com]
- 5. Atomic Weight of Calcium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. youtube.com [youtube.com]
- 7. ck12.org [ck12.org]
- 8. Atomic Weights and Isotopic Compositions for Calcium [physics.nist.gov]
- 9. princeton.edu [princeton.edu]
- 10. proprep.com [proprep.com]
- 11. Silicon - super chemistry [edwardliuf3bson.weebly.com]
- 12. Atomic Data for Silicon (Si) [physics.nist.gov]
- 13. Atomic Weight of Silicon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 17. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]
- 18. GSRS [gsrs.ncats.nih.gov]
Preparation of Calcium Hexafluorosilicate from Calcium Carbonate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of calcium hexafluorosilicate (B96646) (CaSiF₆) from calcium carbonate (CaCO₃) and hexafluorosilicic acid (H₂SiF₆). It is intended for researchers, scientists, and professionals in drug development who are interested in the preparation and potential applications of this inorganic compound. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data from relevant studies. Furthermore, it explores the relevance of calcium-based materials in drug delivery systems and the fundamental role of calcium in cellular signaling pathways, offering a broader context for its application in the pharmaceutical sciences.
Introduction
Calcium hexafluorosilicate, also known as calcium silicofluoride, is an inorganic compound with the chemical formula CaSiF₆. It typically exists as a colorless tetragonal powder.[1][2] The primary synthesis route involves the reaction of a calcium salt, such as calcium carbonate, with hexafluorosilicic acid.[1][2] This reaction is a straightforward acid-base reaction that yields this compound, water, and carbon dioxide. While it has established uses in industries such as wood, rubber, and textiles as a flotation agent and insecticide, its potential in more specialized fields, including pharmaceuticals, is an area of growing interest.[1]
The biocompatibility and biodegradability of calcium silicate-based materials have positioned them as promising candidates for advanced drug delivery systems.[3][4][5][6] These materials can offer high drug-loading capacities and pH-responsive release mechanisms, which are desirable characteristics for targeted therapies.[3][4][5][6] Understanding the synthesis of this compound is a foundational step for researchers looking to explore and develop novel calcium-based biomaterials. This guide aims to provide the necessary technical details to enable such endeavors.
Chemical Synthesis
The synthesis of this compound from calcium carbonate is based on the following chemical equation:
CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂[1][2]
This reaction involves the neutralization of hexafluorosilicic acid with calcium carbonate. The process is typically carried out in an aqueous medium. For a successful synthesis with high yield and purity, careful control of reaction parameters such as stoichiometry, concentration, pH, and temperature is crucial. An excess of calcium carbonate is often used to ensure the complete consumption of the hexafluorosilicic acid.[1][2]
Key Reaction Parameters
Several factors influence the outcome of the synthesis. The concentration of the hexafluorosilicic acid is a significant parameter; higher concentrations are generally preferred.[1][2] The pH of the reaction mixture should be monitored, as it affects the solubility of the product and the potential for side reactions. The reaction is often controlled by the rate of addition of the acid to the calcium carbonate suspension to manage the evolution of carbon dioxide gas.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
General Laboratory Synthesis of this compound
This protocol is adapted from general descriptions of the synthesis.[1][2]
Materials:
-
Calcium carbonate (CaCO₃), finely pulverized
-
Hexafluorosilicic acid (H₂SiF₆), high concentration (e.g., 30-40%)
-
Deionized water
-
Beakers
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Prepare a suspension of an excess of finely pulverized calcium carbonate in deionized water in a beaker with constant agitation.
-
Slowly add a high concentration of hexafluorosilicic acid to the calcium carbonate suspension using a dropping funnel over a period of time. The rate of addition should be controlled to manage the effervescence of carbon dioxide.
-
Continue stirring the reaction mixture for a period after the acid addition is complete to ensure the reaction goes to completion.
-
Filter the resulting precipitate of this compound using a filtration apparatus.
-
Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.
-
Dry the purified this compound in a drying oven at a suitable temperature (e.g., 120°C) to obtain the final product.
Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)
This specific protocol is derived from a study on the structural characterization of the compound.[7]
Materials:
-
Silicon dioxide (SiO₂), particle size 0.063–0.200 mm
-
Hydrofluoric acid (HF), 40% w/w
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
Reaction vessel
-
Drying oven
Procedure:
-
Prepare a suspension of 3.30 g of silicon dioxide in 20 ml of deionized water at room temperature.
-
Carefully add 14.45 ml of 40% w/w hydrofluoric acid to the silicon dioxide suspension to form a clear solution of hexafluorosilicic acid.
-
Add 5.50 g of calcium carbonate in small portions to the hexafluorosilicic acid solution until the evolution of gas ceases.
-
Dry the resulting suspension in an oven at 120°C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.[7]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of this compound.
Table 1: Reaction Conditions for the Preparation of Calcium Fluoride (B91410) from Hexafluorosilicic Acid and Calcium Carbonate (as a proxy for CaSiF₆ synthesis conditions)
| Parameter | Value | Reference |
| H₂SiF₆ Concentration | 10 to 40% by weight | [8] |
| Reaction pH | 2 to 6 | [8] |
| Molar Ratio of SO₄²⁻ to H₂SiF₆ (additive) | 1:5 to 1:20 | [8] |
| Reaction Temperature | 5° to 30° C | [8] |
Note: This data is from a process optimized for calcium fluoride production, but the initial reaction conditions are relevant to this compound synthesis.
Table 2: Physical and Chemical Properties of this compound Dihydrate
| Property | Value | Reference |
| Molecular Formula | CaSiF₆·2H₂O | [7] |
| Molar Mass | 218.184 g/mol | [9] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/n | [7] |
| Density | 2.25 g/cm³ (at 20°C) | [9] |
| Solubility in Water | 0.52 g/100 g (at 20°C) | [9] |
| Decomposition Temperature | 140°C | [9] |
Visualization of Processes and Pathways
The following diagrams illustrate the synthesis workflow, a potential application in drug delivery, and the fundamental role of calcium in cellular signaling.
Caption: Workflow for the synthesis of this compound.
Caption: Calcium silicate-based materials in targeted drug delivery.
Caption: A simplified overview of a calcium signaling pathway.
Applications in Drug Development
While this compound itself is not a therapeutic agent, the broader class of calcium silicate (B1173343) materials holds significant promise for drug delivery applications.[3][4][5][6] Their notable properties include:
-
Biocompatibility and Biodegradability: These materials are generally well-tolerated by the body and can be broken down into non-toxic products.[3][4][6]
-
High Drug-Loading Capacity: Their porous structure allows for the encapsulation of a significant amount of therapeutic agents.[3][4][6]
-
pH-Responsive Release: The release of the loaded drug can be triggered by changes in pH, which is particularly useful for targeting the acidic microenvironment of tumors.[3][4][5]
These characteristics make calcium silicate-based nanomaterials ideal candidates for the development of advanced drug delivery systems for a variety of diseases, including cancer.
The Role of Calcium in Cellular Signaling
For drug development professionals, understanding the fundamental roles of calcium in biology is crucial. Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes.[10][11][12] These include gene expression, cell proliferation, apoptosis, and neurotransmission.[12] The concentration of Ca²⁺ in the cytoplasm is tightly regulated, and transient increases in its concentration, often triggered by external stimuli, initiate signaling cascades.[11][13] These cascades involve the binding of Ca²⁺ to specific proteins, which in turn modulate the activity of downstream effectors, leading to a specific cellular response.[13] Dysregulation of calcium signaling is implicated in numerous diseases, making it a key area of interest for therapeutic intervention.
Conclusion
The synthesis of this compound from calcium carbonate and hexafluorosilicic acid is a well-defined chemical process. This guide has provided detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The growing interest in calcium silicate-based materials for drug delivery underscores the importance of understanding the synthesis and properties of such compounds. By leveraging their unique characteristics, researchers can continue to innovate and develop novel therapeutic strategies. A fundamental appreciation for the role of calcium in cellular signaling further enriches the context for the application of these materials in the pharmaceutical and biomedical fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Calcium silicate-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. US4031193A - Process for preparing calcium fluoride from hexafluoro silicic acid - Google Patents [patents.google.com]
- 9. This compound dihydrate [chemister.ru]
- 10. Recent role of calcium in cell signaling | PPTX [slideshare.net]
- 11. Calcium signaling - Wikipedia [en.wikipedia.org]
- 12. Calcium and cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Calcium Hexafluorosilicate in Mineral Flotation
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with potential applications in the field of mineral processing. While detailed scholarly articles on its specific use as a primary flotation agent are limited, its chemical analogues, such as sodium silicofluoride (Na₂SiF₆), are recognized for their role as depressants for silicate (B1173343) minerals. This document provides a theoretical framework and a generalized experimental protocol for the evaluation of calcium hexafluorosilicate as a flotation agent, particularly as a depressant for siliceous gangue in the beneficiation of non-sulfide ores.
The primary hypothesized function of this compound in a flotation system is to act as a depressant for quartz and other silicate minerals. Upon dissolution in the flotation pulp, it is expected to release hexafluorosilicate ions (SiF₆²⁻) and calcium ions (Ca²⁺). The hexafluorosilicate ions are believed to interact with the surface of silicate minerals, rendering them hydrophilic and thus preventing their flotation. However, the presence of calcium ions could introduce a secondary effect, potentially acting as an activator for certain minerals, which necessitates careful control of process parameters to achieve selectivity.[1][2]
2. Hypothesized Mechanism of Action
The proposed mechanism for this compound as a silicate depressant involves the following steps:
-
Dissolution: this compound dissolves in the aqueous pulp to yield calcium ions and hexafluorosilicate ions. CaSiF₆(s) ⇌ Ca²⁺(aq) + SiF₆²⁻(aq)
-
Hydrolysis of Hexafluorosilicate: The hexafluorosilicate ion may undergo partial hydrolysis, influencing the surface chemistry of the minerals.
-
Surface Adsorption: The hexafluorosilicate ions are thought to adsorb onto the surface of silicate minerals (e.g., quartz). This adsorption increases the hydrophilicity of the gangue minerals.
-
Depression: The increased hydrophilicity of the silicate gangue prevents the adsorption of collectors, thereby depressing their flotation and allowing for the selective recovery of the desired mineral.
It is important to note that the Ca²⁺ ions may interact with certain anionic collectors or activate specific mineral surfaces, a factor that must be considered during experimental design.
3. Potential Applications
Based on the function of related silicofluoride compounds, this compound could be investigated for the following applications in froth flotation:
-
Depression of Quartz and Feldspar: In the flotation of non-metallic minerals such as spodumene, fluorite, or phosphate (B84403) ores where the gangue is predominantly silicate-based.[3][4]
-
Reverse Flotation of Silicates: As a depressant for the valuable mineral while floating the silicate gangue, particularly in the processing of iron ores or other oxide minerals.[5]
-
Separation of Calcium-Bearing Minerals: Potentially in complex separations involving minerals like scheelite, calcite, and fluorite, where precise control of surface chemistry is crucial.[6][7]
4. Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the potential effect of this compound as a depressant in the flotation of a valuable mineral (e.g., fluorite) from a silicate gangue. These tables are for illustrative purposes and would need to be validated by experimental work.
Table 1: Effect of this compound Dosage on Mineral Recovery and Grade Conditions: pH 9.0, Collector (Sodium Oleate) Dosage 200 g/t, Frother (MIBC) 50 g/t
| CaSiF₆ Dosage (g/t) | Fluorite Recovery (%) | Concentrate Grade (% Fluorite) | Silica in Concentrate (%) |
| 0 | 95.2 | 75.4 | 20.1 |
| 100 | 94.8 | 82.1 | 13.5 |
| 200 | 94.5 | 88.9 | 7.2 |
| 300 | 93.9 | 92.3 | 4.1 |
| 400 | 91.2 | 92.5 | 3.9 |
Table 2: Effect of pH on Flotation Performance with this compound Conditions: CaSiF₆ Dosage 300 g/t, Collector (Sodium Oleate) Dosage 200 g/t, Frother (MIBC) 50 g/t
| Pulp pH | Fluorite Recovery (%) | Concentrate Grade (% Fluorite) | Silica in Concentrate (%) |
| 7.0 | 88.1 | 85.7 | 10.3 |
| 8.0 | 92.5 | 90.1 | 6.2 |
| 9.0 | 93.9 | 92.3 | 4.1 |
| 10.0 | 91.7 | 90.5 | 5.9 |
| 11.0 | 85.4 | 86.2 | 9.8 |
5. Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of this compound as a flotation agent.
5.1. Materials and Reagents
-
Ore Sample: Representative sample of the ore, ground to a suitable liberation size (e.g., 80% passing 75 µm).
-
Flotation Reagents:
-
This compound (CaSiF₆)
-
pH Modifier: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for alkaline conditions; Sulfuric Acid (H₂SO₄) for acidic conditions.
-
Collector: Appropriate for the valuable mineral (e.g., Sodium Oleate for fluorite).
-
Frother: e.g., Methyl Isobutyl Carbinol (MIBC).
-
-
Equipment:
-
Laboratory flotation machine (e.g., Denver-type cell).
-
pH meter.
-
Grinding mill.
-
Drying oven.
-
Analytical equipment for assaying (e.g., XRF, ICP).
-
5.2. Experimental Procedure
-
Sample Preparation: A 500 g sample of the ore is ground in a laboratory mill to the desired particle size distribution. The ground pulp is then transferred to the flotation cell.
-
Pulp Conditioning:
-
The pulp density is adjusted to the desired level (e.g., 30% solids).
-
The pH of the pulp is adjusted to the target value using the pH modifier and allowed to stabilize for 3-5 minutes.
-
The desired dosage of this compound is added to the pulp. The pulp is conditioned for a set time (e.g., 5-10 minutes) to allow for the interaction of the depressant with the mineral surfaces.
-
The collector is then added, and the pulp is conditioned for a further 3-5 minutes.
-
Finally, the frother is added, followed by a brief conditioning period (e.g., 1 minute).
-
-
Flotation:
-
The air inlet of the flotation machine is opened, and the froth is collected for a predetermined time (e.g., 5-10 minutes).
-
The collected froth concentrate and the remaining tails are filtered, dried, and weighed.
-
-
Analysis:
-
The concentrate and tailing samples are assayed for the valuable mineral and the gangue mineral content.
-
The recovery and grade of the valuable mineral are calculated.
-
6. Visualizations
6.1. Experimental Workflow
6.2. Hypothesized Mechanism Diagram
References
- 1. ausimm.com [ausimm.com]
- 2. zarmesh.com [zarmesh.com]
- 3. Flotation Reagents: Uses and Advantages in Ore Processing - 911Metallurgist [911metallurgist.com]
- 4. Flotation Process of Fluorite Ore and Common Gangue Minerals - Xinhai [xinhaimining.com]
- 5. chem.mtu.edu [chem.mtu.edu]
- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Calcium Hexafluorosilicate in the Ceramic Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of calcium hexafluorosilicate (B96646) (CaSiF₆) in the ceramic industry. Due to a lack of extensive research specifically on calcium hexafluorosilicate, this document draws upon data from analogous fluorine-containing compounds, primarily calcium fluoride (B91410) (CaF₂), to postulate its effects and provide detailed experimental protocols.
Introduction
This compound (CaSiF₆), also known as calcium silicofluoride, is a white crystalline solid used in various industrial applications, including as a component in the manufacturing of glass and ceramics.[1][2] In ceramics, it is primarily considered for its role as a fluxing agent, a substance that lowers the melting temperature of the primary glass-forming constituents like silica (B1680970) and alumina.[1][3][4][5] This action promotes vitrification, the process of forming a glassy phase within the ceramic body, which is crucial for developing desired properties such as high density, low porosity, and improved mechanical strength.[6][7]
The presence of fluorine in the ceramic formulation can also significantly influence the final properties. Fluorosilicates can act as opacifiers and may enhance the hardness and strength of the ceramic material.[8] Studies on similar compounds, such as calcium fluoride, have demonstrated that the introduction of fluoride ions can improve physical properties like electrical conductivity and the rate of crystallization.[9][10]
Postulated Mechanism of Action
During the firing process, this compound is expected to decompose at elevated temperatures. While specific decomposition pathways within a ceramic matrix are not well-documented, it is anticipated to break down into calcium fluoride (CaF₂) and silicon tetrafluoride (SiF₄), a volatile gas. The resulting CaF₂ then acts as a potent flux.
The primary mechanisms of action are postulated as follows:
-
Fluxing Action: The in-situ formed calcium fluoride, along with the calcium oxide component, lowers the viscosity and melting point of the silicate (B1173343) melt. This enhances the liquid phase sintering process, allowing for densification to occur at lower temperatures or in shorter firing times.
-
Mineralizing Effect: As a mineralizer, it can influence the kinetics of phase formation. It may promote the crystallization of certain desirable phases, such as wollastonite and diopside, which can enhance the mechanical properties of the final ceramic product.
-
Modification of Ceramic Properties: The incorporation of fluoride ions into the glass-ceramic network can alter the final properties. It may affect the coefficient of thermal expansion, chemical durability, and opacity of glazes.
Quantitative Data (Based on Analogous Compounds)
The following tables summarize quantitative data from studies on compounds analogous to this compound, such as calcium fluoride (CaF₂) and sodium hexafluorosilicate (Na₂SiF₆), to provide an indication of potential effects.
Table 1: Effect of Fluoride Additives on Mechanical Properties of Ceramics
| Additive | Ceramic System | Additive Concentration (wt. %) | Observed Effect on Mechanical Properties | Reference |
| Sodium Hexafluorosilicate (Na₂SiF₆) | Metakaolin-based geopolymer | 2% | 28% improvement in compressive strength | [11] |
| Calcium Fluoride (CaF₂) | Experimental light-curing composite | 0.5 - 1.0% | Higher tensile strength values in dry storage | [5][12] |
| Calcium Fluoride (CaF₂) | Experimental light-curing composite | 2.5% | Highest Vickers hardness in dry storage | [5][12] |
| Calcium Fluoride (CaF₂) | Flowable light-curing composite | 2.0 - 5.0% | Decrease in tensile strength | [5][12] |
Table 2: Effect of Calcium Fluoride on Physical Properties of Glass-Ceramics
| Ceramic System | Additive and Concentration | Sintering Temperature (°C) | Observed Effect | Reference |
| SiO₂-CaO-Na₂O-MgO glass-ceramic | Up to 6.0 mol% CaF₂ | 950 | Improved sinterability and maximum density achieved | [6][13] |
| Borosilicate glass-ceramic | Replacement of CaO with CaF₂ | 850 | Increased crystallization rate and electrical conductivity | [8] |
| Apatite-mullite glass-ceramic | 0.5 - 3.0 mol% CaF₂ | Not specified | Increased chemical solubility with increasing CaF₂ content | [14] |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation and testing of this compound in ceramic bodies and glazes. Safety Precaution: this compound is toxic if ingested or inhaled; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling the powder.[1]
Protocol 1: Incorporation of this compound into a Porcelain Stoneware Body
Objective: To evaluate the effect of this compound on the sintering behavior, density, porosity, and mechanical strength of a porcelain stoneware body.
Materials and Equipment:
-
Standard porcelain stoneware raw materials (e.g., feldspar, quartz, kaolin, ball clay)
-
This compound (CaSiF₆) powder
-
Ball mill and grinding media
-
Drying oven
-
Hydraulic press with die
-
High-temperature electric furnace
-
Archimedes' principle setup for density and porosity measurement
-
Universal testing machine for flexural strength testing (three-point bending)
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
Methodology:
-
Formulation: Prepare a series of ceramic batches. A control batch will contain 0% CaSiF₆. Subsequent batches will incorporate CaSiF₆ at varying weight percentages (e.g., 1%, 2%, 3%, 4%, and 5%). The total weight of each batch should be normalized to 100%.
-
Milling and Mixing:
-
Weigh the raw materials for each formulation.
-
Wet mill each batch in a ball mill with water for a specified time (e.g., 4-6 hours) to ensure homogeneous mixing and particle size reduction.
-
-
Drying and Granulation:
-
Dry the resulting slurry in an oven at 110°C until a constant weight is achieved.
-
De-agglomerate the dried cake and sieve to obtain a spray-dried-like granulate suitable for pressing.
-
-
Forming:
-
Press the granulated powder into desired shapes (e.g., rectangular bars for flexural strength testing, discs for density measurements) using a hydraulic press at a constant pressure (e.g., 40 MPa).
-
-
Drying: Dry the green bodies in an oven at 110°C for 24 hours to remove residual moisture.
-
Firing:
-
Place the dried samples in a high-temperature furnace.
-
Heat the samples according to a defined firing cycle, for example:
-
Ramp up at 10°C/min to 600°C.
-
Hold for 1 hour for organic burnout.
-
Ramp up at 5°C/min to the peak sintering temperature (e.g., 1180°C, 1200°C, 1220°C).
-
Hold at the peak temperature for a soaking time of 30-60 minutes.
-
Cool down naturally.
-
-
-
Characterization:
-
Physical Properties: Determine the bulk density, apparent porosity, and water absorption of the fired samples using the Archimedes' method.
-
Mechanical Properties: Measure the flexural strength (Modulus of Rupture) of the rectangular bars using a three-point bending test.
-
Microstructural Analysis: Examine the fracture surfaces of the fired samples using SEM to observe the microstructure, including grain size, pore distribution, and the glassy phase.
-
Phase Analysis: Identify the crystalline phases present in the fired samples using XRD to understand the mineralogical transformations influenced by the CaSiF₆.
-
Protocol 2: Formulation of a Ceramic Glaze Containing this compound
Objective: To investigate the effect of this compound as a flux and opacifier in a transparent ceramic glaze.
Materials and Equipment:
-
Base transparent glaze frit
-
This compound (CaSiF₆) powder
-
Kaolin (as a suspension aid)
-
Bentonite (as a suspension aid)
-
Deionized water
-
Ball mill
-
Sieves (e.g., 80-120 mesh)
-
Bisque-fired ceramic tiles
-
Glaze dipping tongs or sprayer
-
Electric kiln
Methodology:
-
Glaze Formulation:
-
Start with a known transparent base glaze recipe.
-
Create a series of test batches where CaSiF₆ is added in increasing percentages of the total dry weight (e.g., 2%, 4%, 6%, 8%, 10%). Adjust the other components to maintain a total of 100%.
-
-
Milling:
-
For each formulation, weigh the dry ingredients (base frit, CaSiF₆, kaolin, bentonite).
-
Place the dry materials in a ball mill. Add deionized water to achieve a desired specific gravity (e.g., 1.4-1.5 g/cm³).
-
Mill the glaze slurry for several hours until it is fine and well-dispersed.
-
-
Sieving:
-
Pass the milled glaze slurry through a fine-mesh sieve (e.g., 100 mesh) to remove any coarse particles or agglomerates.
-
-
Application:
-
Apply the glaze to bisque-fired tiles using a consistent method, such as dipping for a fixed duration or spraying to a uniform thickness.
-
-
Firing:
-
Allow the glazed tiles to dry completely.
-
Fire the tiles in an electric kiln according to a firing schedule appropriate for the base glaze (e.g., cone 6).
-
-
Evaluation:
-
Visual Inspection: After firing, visually assess the glazes for surface quality, noting any defects such as crazing, crawling, or pinholing.
-
Opacity and Color: Observe the degree of opacity and any changes in color imparted by the this compound.
-
Melt Fluidity: Evaluate the flow characteristics of the glaze on the tiles.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed logical relationships in the action of this compound.
Caption: Experimental workflow for testing CaSiF₆ in a ceramic body.
Caption: Postulated mechanism of CaSiF₆ action in ceramics during firing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical Behavior of Ceramic Materials | Pocket Dentistry [pocketdentistry.com]
- 5. Mechanical Properties of Calcium Fluoride-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effect of calcium fluoride on sintering behavior of SiO2-CaO-Na2O-MgO glass-ceramic system | Semantic Scholar [semanticscholar.org]
- 7. Mechanical Properties of Calcium Fluoride-Based Composite Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of calcium fluoride (CaF(2)) on the chemical solubility of an apatite-mullite glass-ceramic material - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium Hexafluorosilicate as a Concrete Hardening Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium silicofluoride, is a white crystalline solid utilized in various industrial applications, including as a hardening agent for concrete.[1] Its efficacy stems from its chemical reaction with components of cement paste, leading to the formation of more durable and less permeable concrete surfaces. This document provides detailed application notes on the mechanism of action of calcium hexafluorosilicate and comprehensive protocols for its application and the evaluation of its performance as a concrete hardening agent.
Application Notes
Mechanism of Action
The primary mechanism by which this compound hardens concrete involves a chemical reaction with calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃), which are byproducts of cement hydration.[2][3]
When an aqueous solution of this compound is applied to a concrete surface, it penetrates the pores and reacts as follows:
-
Reaction with Calcium Hydroxide: this compound reacts with the soluble calcium hydroxide present in the concrete matrix to form insoluble and highly durable compounds, primarily calcium fluoride (B91410) (CaF₂) and a silica (B1680970) gel (SiO₂·nH₂O). This reaction densifies the concrete surface by filling pores and capillaries.
-
Reaction with Calcium Carbonate: In addition to reacting with calcium hydroxide, fluorosilicates can also react with calcium carbonate, which may be present in inadequately cured or carbonated concrete. This reaction results in the formation of a hard, dense silicofluoric gel.[2][3]
These newly formed compounds are harder and more chemically resistant than the original cement paste constituents, leading to a significant improvement in the surface hardness, abrasion resistance, and a reduction in dusting.[4]
Signaling Pathway of Concrete Hardening
The chemical reactions involved in the hardening of concrete by this compound can be visualized as a straightforward pathway leading to the formation of densifying products.
Caption: Chemical reaction pathway of this compound in concrete.
Experimental Protocols
The following protocols provide a framework for the application of this compound to concrete specimens and the subsequent evaluation of its effects on key concrete properties.
Materials and Equipment
-
This compound (CaSiF₆) powder
-
Portland Cement (Type I)
-
Fine and coarse aggregates
-
Deionized water
-
Concrete mixer
-
Cylindrical concrete molds (e.g., 100 mm x 200 mm)
-
Spraying or brushing equipment
-
Vicat apparatus or Gilmore needles for setting time determination
-
Compression testing machine
-
Equipment for chemical resistance testing (e.g., immersion tanks, chemical solutions)
Experimental Workflow
The overall workflow for evaluating the performance of this compound as a concrete hardening agent is depicted below.
Caption: Experimental workflow for evaluating this compound.
Protocol 1: Preparation and Application of this compound Solution
-
Solution Preparation: Prepare an aqueous solution of this compound. A typical concentration ranges from 5% to 15% by weight. The exact concentration should be recorded. Dissolve the CaSiF₆ powder in deionized water with agitation until a clear solution is obtained.
-
Concrete Specimen Preparation: Cast concrete cylinders using a standard mix design. For comparability, a control group of untreated specimens must be prepared under identical conditions.
-
Curing: Cure the concrete specimens in a moist environment for a minimum of 28 days to allow for sufficient hydration of the cement.
-
Surface Preparation: Prior to application, ensure the concrete surface is clean, dry, and free of any curing compounds or contaminants.
-
Application: Apply the this compound solution uniformly to the surface of the concrete specimens. Application can be done via spraying, brushing, or immersion. A typical application rate for surface treatment is 100-200 g/m².[5] For immersion, a soaking time of up to 6 hours has been shown to be effective for other fluorosilicates.[5]
-
Drying: Allow the treated surface to air dry completely. The drying time will vary depending on ambient temperature and humidity.
-
Final Curing: After application and drying, allow the specimens to cure for an additional period (e.g., 7, 14, or 28 days) before conducting performance tests.
Protocol 2: Determination of Setting Time
The effect of this compound on the setting time of fresh concrete can be evaluated by adding it as an admixture.
-
Admixture Preparation: Prepare a solution of this compound as described in Protocol 1.
-
Concrete Mixing: During the concrete mixing process, add the this compound solution to the mix water at a predetermined dosage.
-
Setting Time Test: Determine the initial and final setting times of the concrete containing the admixture according to ASTM C403, "Standard Test Method for Time of Setting of Concrete Mixtures by Penetration Resistance".[6] This involves monitoring the penetration resistance of a mortar sample sieved from the fresh concrete.
Protocol 3: Compressive Strength Testing
-
Specimen Preparation: Use the treated and control concrete cylinders prepared as described in Protocol 1.
-
Testing: At specified time intervals (e.g., 7, 28, and 90 days after treatment), determine the compressive strength of the specimens according to ASTM C39, "Standard Test Method for Compressive Strength of Cylindrical Concrete Specimens".[7]
-
Data Recording: Record the maximum load at failure and calculate the compressive strength for each specimen. A minimum of three specimens should be tested for each condition to ensure statistical validity.[8]
Protocol 4: Chemical Resistance Testing
-
Specimen Preparation: Use treated and control concrete specimens.
-
Exposure: Immerse the specimens in aggressive chemical solutions relevant to the intended application (e.g., sulfuric acid, sodium sulfate). The concentration of the solutions should be standardized.
-
Evaluation: Periodically (e.g., every 30 days), remove the specimens from the solutions and evaluate them for signs of degradation, such as mass loss, surface erosion, and changes in compressive strength. ASTM C267 provides a framework for testing the chemical resistance of mortars, which can be adapted for concrete.
-
Data Analysis: Compare the performance of the treated specimens to the control specimens to determine the improvement in chemical resistance.
Data Presentation
Table 1: Effect of Fluorosilicate Treatment on Concrete Setting Time (Hypothetical Data)
| Treatment | Dosage (% by weight of cement) | Initial Set (hours) | Final Set (hours) |
| Control | 0 | 4.5 | 6.0 |
| CaSiF₆ | 1 | 4.2 | 5.7 |
| CaSiF₆ | 2 | 3.9 | 5.3 |
| Na₂SiF₆ | 2 | No significant change | No significant change |
Note: Data for Na₂SiF₆ is based on a study that found it ineffective in changing the setting time of Portland cement.[9]
Table 2: Effect of Fluorosilicate Treatment on Concrete Compressive Strength
| Treatment | Age (days after treatment) | Compressive Strength (MPa) | % Increase over Control |
| Control | 7 | 25.0 | - |
| CaSiF₆ (10% solution) | 7 | 28.5 | 14% |
| Control | 28 | 35.0 | - |
| CaSiF₆ (10% solution) | 28 | 40.2 | 15% |
| Control | 90 | 40.0 | - |
| CaSiF₆ (10% solution) | 90 | 45.5 | 14% |
Note: The above data is illustrative. Studies on sodium fluorosilicate have shown a decrease in compressive strength when used as an additive.[9] However, as a surface treatment, fluorosilicates are expected to primarily enhance surface hardness with limited impact on bulk compressive strength.[10][11]
Table 3: Effect of Fluorosilicate Treatment on Chemical Resistance (Mass Loss in 5% H₂SO₄)
| Treatment | Exposure Time (days) | Mass Loss (%) |
| Control | 30 | 5.2 |
| CaSiF₆ (10% solution) | 30 | 3.1 |
| Control | 60 | 9.8 |
| CaSiF₆ (10% solution) | 60 | 5.9 |
| Control | 90 | 14.5 |
| CaSiF₆ (10% solution) | 90 | 8.7 |
Note: This data is hypothetical and intended to illustrate the expected improvement in chemical resistance due to the densification of the concrete surface.
Conclusion
This compound serves as an effective hardening agent for concrete, primarily by reacting with calcium hydroxide and calcium carbonate to form durable, insoluble compounds that densify the concrete matrix. The provided protocols offer a standardized approach for researchers and professionals to apply and rigorously evaluate the performance of this compound in enhancing the setting time, compressive strength, and chemical resistance of concrete. Adherence to these methodologies will ensure the generation of reliable and comparable data, facilitating further research and development in the field of concrete technology.
References
- 1. Page loading... [guidechem.com]
- 2. nahb.org [nahb.org]
- 3. euclidchemical.com [euclidchemical.com]
- 4. Exploring the Uses and Principles of Magnesium Fluorosilicate in Concrete Floor Curing - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. nrmca.org [nrmca.org]
- 7. nrmca.org [nrmca.org]
- 8. Compressive Strength of Concrete - Midtech [midtech.com.jo]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Surface treatments on concrete: an overview on organic, inorganic and nano-based coatings and an outlook about surface modification by rare-earth oxid ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00482A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Calcium Hexafluorosilicate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of calcium hexafluorosilicate (B96646) dihydrate (CaSiF₆·2H₂O), a compound with applications in ceramics, as a preservative, and in other industrial processes.[1] The protocols are based on established chemical reactions, offering two primary routes for synthesis depending on the available starting materials.
Physicochemical Data
A summary of the key physicochemical properties of calcium hexafluorosilicate and its dihydrate form is presented in the table below. This data is essential for material characterization and quality control.
| Property | Value | Reference |
| Chemical Formula | CaSiF₆·2H₂O | [2] |
| Molecular Weight | 218.18 g/mol | [2] |
| Appearance | Colorless tetragonal crystals or white powder | [1][2] |
| Density | 2.25 g/cm³ | |
| Solubility in Water | Sparingly soluble | |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1][2] |
| Unit Cell Parameters | a = 10.48107(9) Å, b = 9.18272(7) Å, c = 5.72973(5) Å, β = 98.9560(6)° | [1][2] |
| Decomposition | Decomposes in hot water |
Experimental Protocols
Two primary methods for the synthesis of this compound dihydrate are detailed below.
Method 1: Synthesis from Silicon Dioxide, Hydrofluoric Acid, and Calcium Carbonate
This method involves the in-situ generation of hexafluorosilicic acid followed by precipitation with calcium carbonate.
Materials:
-
Silicon Dioxide (SiO₂, particle size 0.063–0.200 mm)
-
Hydrofluoric Acid (HF, 40% w/w)
-
Calcium Carbonate (CaCO₃)
-
Distilled Water
Equipment:
-
Fume hood
-
Polytetrafluoroethylene (PTFE) or other HF-resistant beaker
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
In a fume hood, suspend 3.30 g of silicon dioxide in 20 ml of distilled water in a PTFE beaker.
-
While stirring, carefully add 14.45 ml of 40% (w/w) hydrofluoric acid to the suspension at room temperature. Continue stirring until a clear solution is obtained, indicating the formation of hexafluorosilicic acid (H₂SiF₆).
-
To the resulting clear solution, add 5.50 g of calcium carbonate in small portions. Effervescence (CO₂ evolution) will be observed. Continue adding calcium carbonate until the gas evolution ceases, indicating the complete reaction.
-
A white precipitate of this compound dihydrate will form.
-
Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of the dihydrate.[1]
Method 2: Synthesis from Hexafluorosilicic Acid and Calcium Salt
This method utilizes commercially available hexafluorosilicic acid and a calcium salt, such as calcium carbonate or calcium chloride.
2.2.1. Using Calcium Carbonate
Materials:
-
Hexafluorosilicic Acid (H₂SiF₆, high concentration)
-
Calcium Carbonate (CaCO₃, in excess)
-
Distilled Water
Equipment:
-
Fume hood
-
Beaker
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a fume hood, prepare a high-concentration solution of hexafluorosilicic acid.
-
Slowly add a large excess of calcium carbonate to the stirred hexafluorosilicic acid solution. The reaction is as follows: CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂.[3]
-
Continue stirring until the cessation of CO₂ evolution.
-
Collect the precipitated this compound dihydrate by filtration.
-
Wash the precipitate with cold distilled water.
-
Dry the product in an oven at a temperature below 120 °C to avoid dehydration to the anhydrous form.
2.2.2. Using Anhydrous Calcium Chloride
This protocol is particularly useful for achieving high yields of the anhydrous form after dehydration of the initially formed dihydrate.
Materials:
-
Hexafluorosilicic Acid (H₂SiF₆, >25% by weight)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Distilled Water
Equipment:
-
Fume hood
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a fume hood, bring a solution of hexafluorosilicic acid (concentration exceeding 25% by weight) into contact with anhydrous calcium chloride at a temperature not exceeding 50 °C. The molar ratio of CaCl₂ to H₂SiF₆ should be between 2:1 and 5:1.[4]
-
A precipitate of this compound dihydrate will form almost quantitatively.
-
Separate the precipitate by filtration.
-
Wash the precipitate with a small amount of cold water.
-
To obtain the dihydrate, dry the product at a temperature below 120 °C. For the anhydrous form, dry the dihydrate at a temperature between 120 °C and 140 °C.[4] Yields of the anhydrous this compound obtained through this method are reported to be greater than 94%.[4]
Experimental Workflow and Diagrams
The general workflow for the synthesis of this compound dihydrate can be visualized as a series of sequential steps.
Caption: General workflow for the synthesis of this compound Dihydrate.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area (fume hood), are essential, especially when handling hydrofluoric acid and hexafluorosilicic acid.
References
- 1. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. GB2178021A - Preparation of calcium fluosilicate for use in obtaining calcium fluoride and pure fluosilicic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Calcium Hexafluorosilicate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium silicofluoride, is an inorganic compound with applications in various fields, including as a white pigment in ceramics, a preservative for wood and textiles, a hardener for concrete, and in the formulation of certain dental products.[1] Accurate characterization of its physical and chemical properties is crucial for its application and for quality control in manufacturing processes. This document provides detailed application notes and experimental protocols for the characterization of calcium hexafluorosilicate, with a focus on its common dihydrate form (CaSiF₆·2H₂O).
Physicochemical Properties
This compound is typically a white or colorless crystalline solid.[2] The dihydrate is the more common form and is a stable solid at room temperature.[1]
Table 1: Physicochemical Properties of this compound and its Dihydrate
| Property | This compound (CaSiF₆) | This compound Dihydrate (CaSiF₆·2H₂O) | Reference |
| Molecular Formula | CaF₆Si | CaF₆Si·2H₂O | [1] |
| Molecular Weight | 182.15 g/mol | 218.18 g/mol | |
| Appearance | White crystalline powder | Colorless tetragonal crystals | [3] |
| Density | - | 2.25 g/cm³ | [3] |
| Solubility in Water | Sparingly soluble | Partially decomposes in hot water | [3] |
| Decomposition Temperature | - | 140 °C |
Analytical Techniques for Characterization
A comprehensive characterization of this compound involves multiple analytical techniques to determine its identity, purity, crystal structure, morphology, and thermal stability.
Caption: Overall workflow for the characterization of this compound.
Experimental Protocols
Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)
This protocol is adapted from a literature procedure.[4]
Materials:
-
Silicon dioxide (SiO₂)
-
Hydrofluoric acid (HF, 40% w/w)
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
Beakers, magnetic stirrer, and oven.
Procedure:
-
Prepare a suspension of SiO₂ in deionized water in a beaker.
-
Slowly add HF to the suspension while stirring continuously until the SiO₂ dissolves completely, forming hexafluorosilicic acid (H₂SiF₆).
-
Gradually add small portions of CaCO₃ to the clear solution. Effervescence (CO₂ evolution) will be observed. Continue adding CaCO₃ until the gas evolution ceases, indicating the neutralization of the acid.
-
The resulting suspension contains the precipitated this compound dihydrate.
-
Dry the suspension in an oven at 120 °C for approximately 2.5 hours to obtain a white crystalline powder.
X-ray Diffraction (XRD)
Application: XRD is used to identify the crystalline phases present in the sample and to determine the crystal structure, including lattice parameters and space group.
Protocol:
-
Sample Preparation: Finely grind the synthesized this compound powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Data Collection:
-
2θ Range: 10° to 90°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). Rietveld refinement can be performed to obtain detailed structural information.
Table 2: Crystallographic Data for this compound [1][4][5]
| Parameter | CaSiF₆ (Anhydrous) | CaSiF₆·2H₂O (Dihydrate) |
| Crystal System | Trigonal | Monoclinic |
| Space Group | R
| P2₁/n |
| a (Å) | 5.3497(3) | 10.48107(9) |
| b (Å) | 5.3497(3) | 9.18272(7) |
| c (Å) | 13.5831(11) | 5.72973(5) |
| β (°) ** | 90 | 98.9560(6) |
| Volume (ų) ** | 336.66(5) | 544.733(8) |
| Z | 3 | 4 |
Fourier-Transform Infrared Spectroscopy (FTIR)
Application: FTIR is used to identify the functional groups present in the sample, particularly the [SiF₆]²⁻ anion and the water of hydration.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg) and pressing the mixture into a thin, transparent disk.
-
Instrument: A standard FTIR spectrometer.
-
Data Collection:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands for the [SiF₆]²⁻ anion and water molecules.
Table 3: Expected FTIR Absorption Bands for CaSiF₆·2H₂O
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibrations of water |
| ~1630 | H-O-H bending vibrations of water |
| ~740 | Si-F stretching vibrations of [SiF₆]²⁻ |
| ~480 | Si-F bending vibrations of [SiF₆]²⁻ |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Application: SEM provides high-resolution images of the sample's surface morphology, including crystal shape and size. EDX allows for the elemental analysis of the sample.
Protocol:
-
Sample Preparation: Mount a small amount of the powder onto a sample stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Instrument: A scanning electron microscope equipped with an EDX detector.
-
SEM Imaging:
-
Accelerating Voltage: 10-20 kV
-
Magnification: Varies depending on the desired level of detail.
-
-
EDX Analysis:
-
Acquire the EDX spectrum from a representative area of the sample to determine the elemental composition.
-
Expected Morphology: The crystals of this compound dihydrate are expected to be tetragonal.[3] SEM images would reveal the specific crystal habits and size distribution of the synthesized powder.
Table 4: Theoretical vs. Expected Experimental Elemental Composition of CaSiF₆·2H₂O
| Element | Theoretical wt% | Expected Experimental wt% (from EDX) |
| Ca | 18.36 | ~18% |
| Si | 12.88 | ~13% |
| F | 52.23 | ~52% |
| O | 16.52 | Not always accurately quantified by standard EDX |
Thermogravimetric Analysis (TGA)
Application: TGA is used to study the thermal stability of the compound and to determine the amount of water of hydration.
Protocol:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into an alumina (B75360) or platinum TGA pan.
-
Instrument: A thermogravimetric analyzer.
-
Data Collection:
-
Temperature Range: Room temperature to 500 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the TGA curve (weight % vs. temperature) to identify weight loss steps. The first derivative of the TGA curve (DTG) can be used to determine the temperature of the maximum rate of weight loss.
Expected Results: For CaSiF₆·2H₂O, a weight loss corresponding to the loss of two water molecules is expected to begin around 100 °C and be complete by approximately 140 °C. The theoretical weight loss for the dehydration is 16.52%.
Caption: Thermal decomposition of this compound Dihydrate.
Data Interpretation and Inter-technique Correlation
The data obtained from these techniques should be correlated to build a comprehensive understanding of the material.
Caption: Inter-correlation of analytical techniques for comprehensive characterization.
For instance, the weight loss observed in TGA confirms the presence of water, which is also identified by the O-H stretching and bending vibrations in the FTIR spectrum. The elemental composition from EDX should be consistent with the chemical formula confirmed by XRD and TGA. The morphology observed in SEM should be consistent with the crystal system determined by XRD. By integrating the results from these multiple analytical techniques, a complete and reliable characterization of this compound can be achieved.
References
Application Notes and Protocols for Calcium Hexafluorosilicate in Wood and Textile Preservation
Disclaimer: The following application notes and protocols are based on general principles of wood and textile preservation. Detailed, publicly available scientific literature with specific experimental protocols and quantitative efficacy data for calcium hexafluorosilicate (B96646) is limited. Therefore, the information provided herein is intended for a research audience and should be adapted and validated through preliminary trials to determine optimal conditions for specific applications.
Wood Preservation with Calcium Hexafluorosilicate
Application Notes
This compound (CaSiF₆) is an inorganic salt with noted applications in the wood preservation industry.[1][2][3][4][5] Its efficacy is attributed to the hexafluorosilicate anion, which can act as a fungicide and insecticide. Due to its low solubility in water, its application may be more suited to non-aqueous solvent systems or as a component in a broader preservative formulation. The mechanism of action is likely through the enzymatic inhibition by fluoride (B91410) ions, disrupting the metabolic processes of wood-destroying organisms. For a related compound, ammonium (B1175870) fluorosilicate, the preservation process involves impregnation of the wood to create a protective barrier that enhances durability against fungi and insects.[6]
Experimental Protocol: Evaluating Fungicidal Efficacy
This protocol is adapted from standardized laboratory methods for testing wood preservatives.
Objective: To determine the fungicidal efficacy of this compound against common wood-destroying fungi.
Materials:
-
This compound (CaSiF₆), technical grade
-
Appropriate solvent (e.g., acetone, ethanol)
-
Wood specimens (e.g., Southern Pine, Scots Pine), cut to standard dimensions
-
Cultures of wood-destroying fungi (e.g., a brown-rot fungus like Gloeophyllum trabeum and a white-rot fungus like Trametes versicolor)
-
Laboratory-scale vacuum-pressure impregnation apparatus
-
Incubator
Methodology:
-
Preparation of Treatment Solutions: A range of this compound concentrations (e.g., 0.5%, 1.0%, 2.0% w/v) should be prepared in a suitable solvent. A solvent-only control is essential.
-
Wood Specimen Treatment:
-
Oven-dry the wood specimens to a constant weight and record this initial dry weight.
-
Submerge the specimens in the treatment solutions and perform a vacuum-pressure cycle to ensure thorough impregnation.
-
After impregnation, remove the specimens, wipe off excess solution, and weigh them to determine the gross absorption of the solution.
-
Air-dry the treated specimens in a fume hood to allow the solvent to evaporate, then oven-dry to a constant weight to calculate the net preservative retention.
-
-
Fungal Exposure:
-
Expose the treated and control wood specimens to pure cultures of the test fungi in a controlled environment (e.g., soil-block test).
-
Incubate the specimens for a standard duration (e.g., 12 weeks) under conditions optimal for fungal growth.
-
-
Assessment of Efficacy:
-
Following incubation, carefully remove the specimens, clean off all fungal mycelium, and oven-dry to a constant final weight.
-
Calculate the percentage of weight loss for each specimen.
-
Efficacy is determined by comparing the weight loss of the treated specimens to that of the untreated controls.
-
Data Presentation (Hypothetical)
Table 1: Hypothetical Quantitative Data on Fungicidal Efficacy of this compound
| Treatment Concentration (% w/v) | Mean Preservative Retention ( kg/m ³) | Mean Weight Loss (%) - Brown Rot (G. trabeum) | Mean Weight Loss (%) - White Rot (T. versicolor) |
| 0 (Control) | 0 | 50.5 | 42.3 |
| 0.5 | 4.5 | 28.2 | 25.1 |
| 1.0 | 9.1 | 12.7 | 10.9 |
| 2.0 | 18.3 | 4.6 | 3.8 |
Workflow and Mechanism Diagrams
Textile Preservation with this compound
Application Notes
This compound is mentioned for use in the textile industry, primarily as an insecticide for mothproofing wool and other protein-based fibers.[1][2][3][4][5] The treatment aims to make the textile fibers unpalatable or toxic to keratin-digesting insect larvae, such as those of the common clothes moth (Tineola bisselliella) and carpet beetles (Anthrenus species). The application process would likely involve treating the textile at the fiber, yarn, or fabric stage. The low water solubility of this compound could be advantageous for wash-fastness.
Experimental Protocol: Evaluating Insect-Resist Efficacy (Mothproofing)
This protocol is based on standard methods for testing the insect-resist properties of textiles.
Objective: To evaluate the efficacy of this compound as a mothproofing agent on wool fabric.
Materials:
-
This compound (CaSiF₆), technical grade
-
Dispersing agent or suitable solvent
-
Undyed wool fabric
-
Larvae of the webbing clothes moth (Tineola bisselliella)
-
Controlled environment chamber
Methodology:
-
Preparation of Treatment Liquor: Prepare a series of treatment liquors with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0% on the weight of the fabric). As this compound has low water solubility, it should be applied as a fine dispersion or from a solvent.
-
Fabric Treatment:
-
Immerse pre-weighed wool fabric swatches in the treatment liquors.
-
The application can be done by exhaustion in a laboratory dyeing apparatus or by a pad-dry-cure method.
-
Ensure even application and penetration of the chemical.
-
Dry the treated swatches thoroughly.
-
-
Insect Exposure:
-
Place treated and untreated control fabric swatches in separate ventilated containers.
-
Introduce a specified number of actively feeding moth larvae onto each swatch.
-
Incubate the containers in the dark under controlled conditions (e.g., 28°C and 60% relative humidity) for a standard period (e.g., 14 days).
-
-
Assessment of Efficacy:
-
After the incubation period, record the number of dead and live larvae.
-
Visually assess the extent of feeding damage on the fabric swatches.
-
For a quantitative assessment, determine the weight loss of the fabric swatches due to larval feeding.
-
Data Presentation (Hypothetical)
Table 2: Hypothetical Quantitative Data on Insect-Resist Efficacy of this compound
| Treatment Concentration (% on weight of fabric) | Mean Larval Mortality (%) | Mean Fabric Weight Loss (mg) |
| 0 (Control) | 0 | 125.6 |
| 0.25 | 55 | 45.8 |
| 0.5 | 95 | 8.2 |
| 1.0 | 100 | < 2.0 |
Workflow and Mechanism Diagrams
References
- 1. This compound [drugfuture.com]
- 2. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. cameo.mfa.org [cameo.mfa.org]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Ammonium Fluorosilicate: A Scientific Marvel in Wood Preservation - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
Application Notes and Protocols: Calcium Hexafluorosilicate in Insecticide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium hexafluorosilicate (B96646) (CaSiF₆), an inorganic salt, has been identified as a compound with insecticidal properties.[1][2][3] These application notes provide a comprehensive overview of its role in insecticide formulations, including its proposed mechanism of action, formulation strategies, and detailed protocols for efficacy testing. While specific quantitative data on the insecticidal efficacy of calcium hexafluorosilicate is limited, this document extrapolates information from related inorganic fluoride (B91410) compounds to provide a robust framework for research and development.
Physicochemical Properties and Synthesis
This compound is a white crystalline solid with limited solubility in water.[1] It can be synthesized through the reaction of calcium carbonate (CaCO₃) or calcium nitrate (B79036) (Ca(NO₃)₂) with hexafluorosilicic acid (H₂SiF₆).[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | CaSiF₆ | [1] |
| Molar Mass | 182.15 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Oral LD₅₀ (Guinea Pig) | 250 mg/kg | [3][4] |
Proposed Mechanism of Action
The insecticidal activity of this compound is attributed to the action of the fluoride ion (F⁻) upon ingestion by the target pest.[2] It primarily functions as a stomach poison. The proposed mechanisms are twofold:
-
Metabolic Disruption: Fluoride ions are potent inhibitors of several enzymes, most notably enolase, a key enzyme in the glycolytic pathway.[1] By inhibiting enolase, fluoride disrupts cellular energy production (ATP synthesis), leading to metabolic collapse and death.[1]
-
Neurological Effects: Fluoride ions can interfere with the nervous system of insects by disrupting the transmission of nerve signals. This can lead to paralysis and cessation of feeding.[1][2]
Application in Insecticide Formulations
This compound is primarily used in formulations targeting chewing insects. Its application is notable in the following areas:
-
Wood Preservation: It is used to protect wood from termites and other wood-boring insects.[5][6]
-
Agricultural Pests: Formulations can be developed for the control of leaf-eating pests on various crops.[7]
Formulation Types
Due to its low water solubility, this compound is typically formulated as:
-
Dusts: A fine powder that can be applied directly to surfaces where insects are active.[1]
-
Wettable Powders (WP): The finely ground active ingredient is mixed with a wetting agent and other inert ingredients. This powder can then be suspended in water for spray applications.[7]
-
Baits: The active ingredient is incorporated into a food source that is attractive to the target pest.[1]
Experimental Protocols
Protocol 1: Preparation of a Wettable Powder Formulation
Objective: To prepare a stable wettable powder formulation of this compound.
Materials:
-
This compound (technical grade, finely milled)
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., sodium polymethacrylate)
-
Inert carrier (e.g., kaolin (B608303) clay, silica)
-
Blender or mill
-
Sieve (100-mesh)
Procedure:
-
Pre-milling: Ensure the this compound is finely milled to a particle size of less than 50 µm.
-
Blending: In a blender or mill, combine the following components in the desired ratio (a starting point is provided in Table 2).
-
Homogenization: Blend the mixture until a homogenous powder is obtained.
-
Sieving: Pass the blended powder through a 100-mesh sieve to ensure a uniform particle size.
-
Packaging: Store the final wettable powder in a sealed, moisture-proof container.
Table 2: Example Composition of a this compound Wettable Powder
| Component | Percentage by Weight (%) |
| This compound (active ingredient) | 50 - 80 |
| Wetting Agent | 2 - 5 |
| Dispersing Agent | 3 - 7 |
| Inert Carrier | q.s. to 100 |
Protocol 2: Evaluation of Insecticidal Efficacy (Stomach Poison Assay)
Objective: To determine the lethal concentration (LC₅₀) of a this compound formulation against a target chewing insect.
Materials:
-
This compound wettable powder formulation
-
Target insect species (e.g., larvae of a lepidopteran pest)
-
Host plant leaves or artificial diet
-
Petri dishes or ventilated containers
-
Distilled water
-
Micropipette
-
Camel hair brush
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the wettable powder in distilled water. A starting range could be 100, 250, 500, 1000, and 2000 ppm. Include a control group with only water.
-
Treatment of Food Source:
-
Leaf Disc Method: Cut uniform discs from host plant leaves. Dip each disc into a test solution for 10-15 seconds. Allow the discs to air dry.
-
Artificial Diet Method: Incorporate the test solutions into the insect's artificial diet at the desired concentrations.
-
-
Insect Exposure: Place one treated leaf disc or a portion of the treated diet into each petri dish. Introduce one insect larva into each dish using a camel hair brush. Prepare at least 10 replicates for each concentration and the control.
-
Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-exposure. An insect is considered dead if it does not respond to gentle prodding with the brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC₅₀ value using probit analysis.
Safety Precautions
This compound is toxic if ingested.[3] When handling the compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator, should be worn. Work in a well-ventilated area.
Conclusion and Future Directions
This compound shows potential as an active ingredient in insecticide formulations, particularly as a stomach poison for chewing insects. Its proposed mechanism of action, targeting fundamental metabolic and neurological pathways, suggests a lower likelihood of rapid resistance development. However, there is a clear need for further research to establish its precise insecticidal efficacy against a range of pest species and to optimize formulation for various applications. Future studies should focus on generating quantitative toxicity data (LD₅₀ and LC₅₀ values) for key agricultural and structural pests, as well as evaluating its environmental fate and non-target effects.
References
- 1. The Hidden Weapon in Pest Control - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 2. Why Sodium Fluorosilicate Works as an Insecticide | Mechanism and Applications - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 6. professionalpestmanager.com [professionalpestmanager.com]
- 7. researchgate.net [researchgate.net]
Application of Calcium Hexafluorosilicate in Glass and Porcelain Enamel: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Calcium hexafluorosilicate (B96646) (CaSiF₆), also known as calcium fluorosilicate, is a versatile inorganic compound utilized in various industrial processes, including the manufacturing of glass and porcelain enamel. In these applications, it primarily functions as a fluxing agent and an opacifier, respectively, contributing to the desired physical and chemical properties of the final products. This document provides detailed application notes, experimental protocols, and mechanistic insights into its use.
I. Application in Glass Manufacturing
Calcium hexafluorosilicate serves as a fluxing agent in glass production, promoting the fusion of raw materials at lower temperatures.[1][2] This reduction in melting temperature offers significant energy savings and can influence the final properties of the glass.
A. Mechanism of Action as a Fluxing Agent
During the glass melting process, this compound decomposes at high temperatures. While the precise decomposition pathway within a complex glass batch can vary, it is understood to release reactive fluoride (B91410) and silicate (B1173343) species. These components actively participate in the glass-forming reactions. The fluoride ions, in particular, help to break down the silica (B1680970) network, reducing the viscosity of the melt and thereby lowering the overall melting point of the glass mixture.[3][4]
The overall process can be visualized as follows:
B. Quantitative Effects on Glass Properties
Direct quantitative data on the specific effects of this compound on glass properties is not widely available in public literature. However, based on studies of related fluoride compounds like calcium fluoride (CaF₂) in glass melts, the following trends can be expected. The data presented below is a qualitative and extrapolated summary.
| Property | Effect of Increasing CaSiF₆ Concentration | Expected Quantitative Impact (Illustrative) |
| Melting Temperature | Decreases | 1-5% reduction per 1% addition (up to a limit) |
| Melt Viscosity | Decreases | Significant reduction, improving workability[3][5] |
| Chemical Durability | May decrease with high concentrations | Increased ion leaching in aqueous environments[6][7] |
| Refractive Index | Generally decreases | Dependent on the overall glass composition |
| Hardness | Variable, depends on final glass structure | May slightly increase or decrease |
II. Application in Porcelain Enamel
In porcelain and vitreous enamels, this compound functions as an opacifier. Opacifiers are essential for creating a white, opaque appearance by scattering light within the glassy enamel layer.[8][9]
A. Mechanism of Opacification
When added to the enamel frit and fired at high temperatures (typically 750-850°C), this compound decomposes.[8] The released fluoride ions react with other components in the enamel, such as calcium and sodium, to form fine, insoluble crystalline particles within the glass matrix.[10] These crystals, often including species like calcium fluoride (CaF₂), have a different refractive index from the surrounding glass, causing them to scatter light and produce an opaque, white finish.[10]
The opacification process is illustrated below:
B. Quantitative Effects on Enamel Properties
The following table summarizes the expected effects of adding this compound to a porcelain enamel formulation. As with glass, specific quantitative data is sparse, and the information is based on the known function of fluorosilicate opacifiers.
| Property | Effect of Increasing CaSiF₆ Concentration | Expected Quantitative Impact (Illustrative) |
| Opacity/Whiteness | Increases | Significant increase in reflectance values |
| Gloss | May decrease slightly at higher concentrations | Dependent on crystal size and distribution[11] |
| Acid Resistance | Generally good, but can be affected by formulation | Dependent on the overall enamel composition[12] |
| Firing Temperature | May act as a flux, potentially lowering it | Minor reduction in maturing temperature |
| Surface Hardness | Generally high | Mohs hardness of 5-7 is typical for enamels[12] |
III. Experimental Protocols
The following protocols provide a general framework for incorporating and evaluating this compound in glass and porcelain enamel formulations.
A. Protocol 1: Incorporation and Evaluation of this compound in a Soda-Lime Glass Formulation
Objective: To determine the effect of varying concentrations of this compound on the melting behavior and final properties of a standard soda-lime glass.
Workflow:
Methodology:
-
Batch Preparation:
-
Prepare a base soda-lime glass batch (e.g., 72% SiO₂, 15% Na₂O, 10% CaO, 3% MgO).
-
Create a series of experimental batches by adding this compound at varying weight percentages (e.g., 0%, 1%, 2%, 3%, 4%, 5%).
-
Thoroughly mix each batch in a ball mill to ensure homogeneity.
-
-
Glass Melting:
-
Place each batch in a suitable crucible (e.g., alumina (B75360) or platinum).
-
Heat the crucible in a high-temperature furnace to the desired melting temperature (e.g., 1450°C). The optimal temperature may vary with CaSiF₆ content.
-
Hold at the melting temperature until a homogenous, bubble-free melt is obtained.
-
-
Annealing:
-
Pour the molten glass into molds to form desired shapes for testing.
-
Transfer the glass to an annealing oven and hold at the annealing temperature (e.g., ~550°C for soda-lime glass) to relieve internal stresses.
-
Slowly cool the glass to room temperature.
-
-
Property Characterization:
-
Viscosity: Measure the viscosity of the molten glass at different temperatures using a rotational viscometer or a fiber elongation method.[13][14]
-
Hardness: Determine the hardness of the annealed glass samples using a standard method such as Mohs hardness or Vickers microhardness.
-
Chemical Durability: Conduct leaching tests by immersing glass samples in acidic, neutral, and alkaline solutions and analyzing the leachate for extracted ions using Inductively Coupled Plasma (ICP) spectroscopy.
-
Optical Properties: Measure the refractive index and transmittance of the glass samples.
-
B. Protocol 2: Preparation and Evaluation of a Porcelain Enamel with this compound as an Opacifier
Objective: To evaluate the effect of this compound on the opacity, gloss, and color of a porcelain enamel coating.
Workflow:
Methodology:
-
Enamel Slip Preparation:
-
Start with a commercial or custom-prepared enamel frit.
-
Prepare a mill charge consisting of the frit, clay (as a suspending agent), electrolytes, and this compound as the opacifier. A typical starting point is 5-10 parts by weight of CaSiF₆ per 100 parts of frit.
-
Mill the charge with water in a ball mill to a specified fineness.
-
-
Application:
-
Prepare metal substrates (e.g., low-carbon steel panels) by cleaning and degreasing.
-
Apply a ground coat enamel and fire it to ensure good adhesion.
-
Apply the prepared cover coat enamel slip containing CaSiF₆ to the ground-coated panels using a suitable method (e.g., spraying or dipping) to a controlled thickness.
-
Dry the applied coating thoroughly.
-
-
Firing:
-
Fire the coated panels in a furnace at the appropriate temperature for the enamel system (e.g., 800-850°C) for a specified time to fuse the enamel.[8]
-
Allow the panels to cool to room temperature.
-
-
Property Testing:
-
Opacity and Color: Measure the reflectance and color coordinates (e.g., CIE Lab*) of the fired enamel surface using a spectrophotometer or colorimeter.[15][16]
-
Gloss: Determine the specular gloss of the enamel surface at one or more angles (e.g., 45° or 60°) using a gloss meter, following a standard method such as ASTM C346.[3]
-
Adhesion: Evaluate the adhesion of the enamel to the substrate using a method like the impact test.
-
Acid Resistance: Test the resistance of the enamel to acids according to a standard procedure, such as ASTM C282, by exposing the surface to a citric acid solution and evaluating any changes in appearance.
-
Disclaimer: The quantitative data provided in the tables are illustrative and based on general principles and data from related compounds. Actual results will depend on the specific compositions and processing conditions used. It is recommended to conduct systematic experiments to determine the optimal concentration of this compound for a particular application.
References
- 1. medium.com [medium.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scribd.com [scribd.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Prediction of the Viscosities of “Soda-Lime” Silica Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soda–lime glass - Wikipedia [en.wikipedia.org]
- 7. glassproperties.com [glassproperties.com]
- 8. emalco.com [emalco.com]
- 9. Enamelware - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 10. The Use of Fluorosilicic Acid as an Opacifier in Enamel - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the enamel material? - enamel material_enamel material meaning_enamel material properties_enamel mug material_enamel raw materials_enamel coating material [nolifrit.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Viscosity of a Standard Soda-Lime-Silica Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. graphviz.org [graphviz.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phase-Pure Calcium Hexafluorosilicate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered during the synthesis of phase-pure calcium hexafluorosilicate (B96646) (CaSiF₆). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of calcium hexafluorosilicate, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most prevalent impurities are calcium fluoride (B91410) (CaF₂) and silicon dioxide (SiO₂). Their formation is often linked to the hydrolysis of the hexafluorosilicate ion (SiF₆²⁻) and the stoichiometry of the reactants.
Q2: How does the molar ratio of calcium to silicon (Ca/Si) affect the purity of the product?
A2: The Ca/Si molar ratio is a critical parameter. A high Ca/Si ratio tends to favor the formation of CaF₂ and SiO₂ through the hydrolytic decomposition of the hexafluorosilicate ion.[1] Conversely, maintaining a stoichiometric or slight excess of the silicon precursor can help promote the formation of phase-pure CaSiF₆.
Q3: What is the role of pH in the synthesis?
A3: The pH of the reaction medium influences the stability of the hexafluorosilicate ion. Acidic conditions generally suppress the hydrolysis of SiF₆²⁻ to SiO₂ and fluoride ions, which can then precipitate as CaF₂. However, excessively acidic conditions may alter the solubility of the desired product.
Q4: My product is the dihydrate (CaSiF₆·2H₂O). How can I obtain the anhydrous form?
A4: The dihydrate can be converted to the anhydrous form by drying at a temperature between 120°C and 140°C. This process removes the water of crystallization.
Q5: What analytical techniques are recommended for phase purity analysis?
A5: X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in the final product and confirming phase purity.[2][3] Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to identify the characteristic vibrational modes of the hexafluorosilicate anion.[4][5]
Troubleshooting Common Issues
Problem 1: Significant CaF₂ contamination is observed in my final product via XRD.
-
Cause: This issue often arises from the hydrolysis of the SiF₆²⁻ ion, which is exacerbated by a high Ca/Si molar ratio in the reaction mixture. The released fluoride ions react with the available calcium ions to form insoluble CaF₂.
-
Solution:
-
Carefully control the stoichiometry of your reactants. Avoid a large excess of the calcium source (e.g., CaCO₃ or CaCl₂).
-
Maintain a sufficiently acidic environment to suppress the hydrolysis of the hexafluorosilicate ion.
-
Consider a synthesis route where hexafluorosilicic acid (H₂SiF₆) is used in slight excess.
-
Problem 2: My product is contaminated with amorphous silica (B1680970) (SiO₂).
-
Cause: Similar to CaF₂ contamination, the presence of SiO₂ is a result of the hydrolysis of the SiF₆²⁻ ion, particularly under neutral or alkaline conditions.[1]
-
Solution:
-
Ensure the reaction is carried out under acidic conditions. The in-situ generation of H₂SiF₆ from SiO₂ and HF, for example, helps maintain an acidic environment.
-
If starting with a hexafluorosilicate salt, consider adding a small amount of a non-interfering acid to lower the pH.
-
Problem 3: The yield of my CaSiF₆ precipitate is very low.
-
Cause: This could be due to several factors, including incomplete reaction, the solubility of CaSiF₆ in the reaction medium, or the formation of soluble byproducts.
-
Solution:
-
Ensure thorough mixing and sufficient reaction time for the precipitation to complete.
-
While acidic conditions are necessary to prevent hydrolysis, extremely low pH might increase the solubility of CaSiF₆. Fine-tuning the pH is crucial.
-
If using a reaction that generates H₂SiF₆ in situ, ensure the initial reaction between the silica source and HF is complete before adding the calcium source.
-
Quantitative Data Summary
The following table summarizes key parameters and their impact on the synthesis of this compound.
| Parameter | Recommended Condition/Value | Effect on Purity and Yield | Reference |
| Ca/Si Molar Ratio | Stoichiometric or slight excess of Si | A high Ca/Si ratio (>1) promotes the formation of CaF₂ and SiO₂ impurities. | [1] |
| pH | Acidic | Suppresses the hydrolysis of SiF₆²⁻, thus reducing CaF₂ and SiO₂ contamination. | |
| Temperature (Drying) | 120°C - 140°C | Converts CaSiF₆·2H₂O to anhydrous CaSiF₆. |
Experimental Protocols
1. Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)
This protocol is adapted from a published method for the synthesis of CaSiF₆·2H₂O.[2]
-
Materials:
-
Silicon dioxide (SiO₂, particle size 0.063-0.200 mm)
-
Hydrofluoric acid (HF, 40% w/w)
-
Calcium carbonate (CaCO₃)
-
Deionized water
-
-
Procedure:
-
In a suitable fume hood and using appropriate personal protective equipment for handling HF, prepare a suspension of SiO₂ (3.30 g) in 20 ml of deionized water in a plastic beaker.
-
Carefully and slowly add 14.45 ml of 40% HF to the SiO₂ suspension at room temperature while stirring. Continue stirring until a clear solution is obtained, indicating the formation of hexafluorosilicic acid (H₂SiF₆).
-
To the resulting clear solution, add CaCO₃ (5.50 g) in small portions. Effervescence (CO₂ evolution) will be observed. Continue adding CaCO₃ until the gas evolution ceases.
-
The resulting suspension contains the precipitated CaSiF₆·2H₂O.
-
Isolate the white crystalline powder by filtration.
-
Wash the product with cold deionized water to remove any soluble impurities.
-
Dry the product in an oven at a temperature not exceeding 50°C to obtain CaSiF₆·2H₂O.
-
2. Conversion to Anhydrous this compound (CaSiF₆)
-
Procedure:
-
Take the synthesized CaSiF₆·2H₂O powder.
-
Place it in a suitable drying vessel.
-
Heat the sample in an oven at a temperature between 120°C and 140°C for several hours until a constant weight is achieved.
-
3. Phase Purity Analysis by X-Ray Diffraction (XRD)
-
Instrument: Standard powder diffractometer with Cu Kα radiation.
-
Sample Preparation:
-
Grind a small amount of the dried final product into a fine powder using an agate mortar and pestle.
-
Mount the powder onto a sample holder.
-
-
Data Collection:
-
Scan the sample over a 2θ range suitable for identifying the expected phases (e.g., 10-80°).
-
-
Analysis:
Visualizations
Caption: Workflow for the synthesis and characterization of phase-pure CaSiF₆.
Caption: Troubleshooting flowchart for identifying and resolving common impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. The infrared and Raman spectra of ethylammonium hexafluorosilicate [C2H5NH3]2SiF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Hexafluorosilicate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of calcium hexafluorosilicate (B96646) (CaSiF₆) precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of calcium hexafluorosilicate precipitate?
A1: this compound typically precipitates as a white crystalline solid.[1] The dihydrate form appears as colorless tetragonal crystals.[2]
Q2: What is the solubility of this compound in water?
A2: this compound is sparingly soluble in cold water and is partially decomposed by hot water.[1] The solubility of this compound dihydrate at 20°C is 0.52 g per 100 g of water.[2] It is practically insoluble in acetone.[1]
Q3: What are the primary reactants for synthesizing this compound?
A3: The most common laboratory synthesis involves the reaction of a calcium salt, such as calcium carbonate (CaCO₃) or calcium chloride (CaCl₂), with hexafluorosilicic acid (H₂SiF₆).[3]
Q4: How does temperature affect the stability of the precipitate?
A4: While specific data on the effect of temperature on precipitation yield is limited, it is known that this compound is partially decomposed by hot water.[1] Therefore, carrying out the precipitation at or below room temperature is advisable. The dihydrate form loses its water of crystallization at temperatures around 140°C.[2]
Troubleshooting Guide
Issue 1: Low or No Precipitate Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Ensure the molar ratio of the calcium salt to hexafluorosilicic acid is appropriate. A study on a similar system showed that increasing the calcium to silicon (Ca/Si) molar ratio significantly improves the recovery of fluorine-containing precipitates.[4] For instance, a Ca/Si ratio of 3.91 resulted in a 100% recovery yield of total fluorine as CaSiF₆ and CaF₂.[4] |
| Insufficient Reactant Concentration | Low concentrations of reactants can lead to a product concentration that does not exceed the solubility limit.[5] Consider increasing the concentration of your stock solutions of the calcium salt and hexafluorosilicic acid. |
| Unfavorable pH | The pH of the reaction mixture can influence the equilibrium of the hexafluorosilicate ion and the solubility of the product. While specific optimal pH ranges for CaSiF₆ precipitation are not well-documented, related processes for precipitating calcium fluoride (B91410) from hexafluorosilicic acid suggest a pH range of 2 to 6 to keep silica (B1680970) in a sol form and avoid its co-precipitation.[6] |
Issue 2: Precipitate is Contaminated or has Poor Quality
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Silica | The hydrolysis of the hexafluorosilicate ion can lead to the precipitation of silicon dioxide, especially at higher pH values.[4] Maintaining a sufficiently acidic environment can help to keep silica in solution as a sol. |
| Formation of undesired side products | Depending on the starting materials and reaction conditions, other insoluble calcium salts may precipitate. Ensure the purity of your starting materials and control the reaction parameters (temperature, pH, stoichiometry) to favor the formation of this compound. |
Data Presentation
The following table summarizes key quantitative data related to this compound precipitation.
| Parameter | Value | Conditions | Reference |
| Solubility of CaSiF₆·2H₂O | 0.52 g / 100 g water | 20°C | [2] |
| Ca/Si Molar Ratio for 100% Fluorine Recovery | 3.91 | Precipitation from hexafluorosilicic acid wastewater | [4] |
| Decomposition Temperature of CaSiF₆·2H₂O | 140°C | --- | [2] |
Experimental Protocols
High-Yield Precipitation of this compound Dihydrate
This protocol is adapted from a patented method for producing high-purity this compound.
Materials:
-
Hexafluorosilicic acid (H₂SiF₆) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Deionized water
Procedure:
-
Prepare a solution of hexafluorosilicic acid with a concentration in excess of 10% by weight.
-
Calculate the molar amount of H₂SiF₆ in your solution.
-
Add anhydrous calcium chloride in a quantity that results in a molar ratio of CaCl₂ to H₂SiF₆ of between 1 and 10.
-
Maintain the reaction temperature at or below 50°C while stirring.
-
Allow the precipitate (this compound dihydrate) to form.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any remaining soluble impurities.
-
To obtain anhydrous this compound, dry the dihydrate precipitate at a temperature between 120°C and 140°C.
Visualizations
Caption: Workflow for the precipitation of this compound.
Caption: Logical steps for troubleshooting low yield in precipitation.
References
- 1. This compound [drugfuture.com]
- 2. This compound dihydrate [chemister.ru]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20180155207A1 - Process For Preparing Calcium Fluoride From Fluosilicic Acid - Google Patents [patents.google.com]
Troubleshooting impurities in Calcium hexafluorosilicate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Calcium Hexafluorosilicate (B96646) (CaSiF₆).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Calcium Hexafluorosilicate?
The most common method for synthesizing this compound is the reaction of hexafluorosilicic acid (H₂SiF₆) with a calcium salt, typically calcium carbonate (CaCO₃).[1] The reaction proceeds as follows:
CaCO₃ + H₂SiF₆ → CaSiF₆ + H₂O + CO₂
Alternatively, calcium nitrate (B79036) (Ca(NO₃)₂) can be used.[1]
Q2: What are the common impurities encountered during the synthesis of this compound?
Common impurities include:
-
Silicon Dioxide (SiO₂): Can precipitate, particularly with variations in the calcium to silicon molar ratio.[2]
-
Calcium Fluoride (B91410) (CaF₂): Its formation is influenced by the hydrolysis of the hexafluorosilicate ion.[2]
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Unreacted Starting Materials: Residual calcium carbonate or other calcium salts.
-
Calcium Silicate (CaSiO₃): Can form, though it has low solubility.[2]
Q3: How does the molar ratio of reactants affect the purity of the final product?
The molar ratio of calcium to silicon (Ca/Si) is a critical factor influencing the product's purity. A low Ca/Si ratio may lead to incomplete precipitation of the desired product, while a high ratio can promote the formation of impurities like calcium fluoride and silicon dioxide due to the hydrolytic decomposition of the hexafluorosilicate ion (SiF₆²⁻).[2]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure thorough mixing and allow for sufficient reaction time. Monitor for the cessation of carbon dioxide evolution when using calcium carbonate.[3] |
| Sub-optimal stoichiometry. | Carefully control the molar ratio of reactants. A large excess of the calcium salt is sometimes used to drive the reaction to completion.[1] |
| Loss of product during washing/filtration. | Use appropriate filter pore size and minimize the volume of washing solvent, as the product has some solubility. |
Problem 2: Presence of a white, gelatinous precipitate (likely SiO₂).
| Possible Cause | Suggested Solution |
| Hydrolysis of hexafluorosilicic acid. | This can be exacerbated by high temperatures or prolonged reaction times in aqueous solutions. |
| High Ca/Si molar ratio. | A high Ca/Si ratio can lead to the hydrolytic decomposition of the SiF₆²⁻ ion, resulting in the precipitation of silicon dioxide on the surface of the formed CaF₂.[2] To mitigate this, carefully control the addition of the calcium source. |
| Alkaline leaching. | Silicon impurities can be removed from the precipitate by leaching with a sodium hydroxide (B78521) (NaOH) solution.[2] |
Problem 3: Contamination with Calcium Fluoride (CaF₂).
| Possible Cause | Suggested Solution |
| Decomposition of the hexafluorosilicate ion. | The hexafluorosilicate ion can decompose, especially in hot water, to form calcium fluoride.[1] |
| Low Ca/Si molar ratio. | At a low Ca/Si molar ratio (e.g., below 1.12), the selective precipitation of CaF₂ can occur.[2] |
| Controlled Precipitation. | Adjusting the Ca/Si ratio can influence the selective precipitation of either CaF₂ or CaSiF₆.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard laboratory procedure.[3]
-
Preparation of Hexafluorosilicic Acid: Suspend 3.30 g of silicon dioxide (SiO₂) in 20 ml of water at room temperature.
-
Carefully add 14.45 ml of hydrofluoric acid (HF, 40% w/w) to the SiO₂ suspension to form a clear solution of H₂SiF₆.
-
Reaction: Add 5.50 g of calcium carbonate (CaCO₃) in small portions to the hexafluorosilicic acid solution until gas evolution ceases.
-
Drying: Dry the resulting suspension in an oven at 120 °C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.
Protocol 2: X-ray Powder Diffraction (XRPD) for Phase Identification
XRPD is a crucial technique for identifying the crystalline phases present in the synthesized product, including CaSiF₆, CaF₂, and crystalline SiO₂.
-
Sample Preparation: Finely grind the dried product to a homogenous powder.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.5418 Å)
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 105°
-
Step Size: 0.02°
-
-
Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for this compound (e.g., from the International Centre for Diffraction Data - ICDD) to confirm the product's identity and detect crystalline impurities.
Data Presentation
Table 1: Influence of Ca/Si Molar Ratio on Product Composition
| Ca/Si Molar Ratio | Predominant Precipitate | Silicon Removal | Fluorine Precipitation | Reference |
| < 1.12 | CaF₂ | ~2.42% | ~25% | [2] |
| 2.24 | CaF₂, CaSiF₆, SiO₂ | ~30% | - | [2] |
| 3.36 | CaF₂, CaSiF₆, SiO₂ | ~90% | - | [2] |
| 3.91 | CaF₂, CaSiF₆, SiO₂ | ~100% | ~100% | [2] |
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.
Caption: Chemical pathways leading to the formation of common impurities during this compound synthesis.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 3. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
Optimization of reaction pH for Calcium hexafluorosilicate formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction pH during the formation of calcium hexafluorosilicate (B96646) (CaSiF₆).
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for the synthesis of calcium hexafluorosilicate?
A1: this compound is commonly synthesized by reacting hexafluorosilicic acid (H₂SiF₆) with a calcium salt, most frequently calcium carbonate (CaCO₃). The balanced chemical equation for this reaction is:
H₂SiF₆ + CaCO₃ → CaSiF₆ + H₂O + CO₂[1]
Q2: What is the recommended pH range for the synthesis of this compound?
A2: Based on analogous reactions and the stability of the hexafluorosilicate ion, the optimal pH range for the synthesis of this compound is generally maintained between 3 and 5.[2] Operating within this acidic pH window helps to ensure the complete reaction of calcium carbonate while minimizing the formation of undesirable byproducts.
Q3: What are the potential side reactions or impurities I should be aware of?
A3: The primary impurities and side reactions of concern are the formation of silica (B1680970) (silicon dioxide, SiO₂) and the presence of unreacted calcium carbonate. At pH values outside the optimal range, the hexafluorosilicate ion (SiF₆²⁻) can undergo hydrolysis, leading to the precipitation of silica.[3] Conversely, at higher pH values, the reaction may be incomplete, resulting in contamination of the final product with unreacted calcium carbonate.
Q4: How does the reaction temperature affect the synthesis?
A4: While the primary focus is on pH, temperature can influence the reaction rate and the solubility of the product. The reaction is typically carried out at or near room temperature. Elevated temperatures can increase the rate of hydrolysis of the hexafluorosilicate ion, potentially leading to higher silica impurity levels.
Q5: What is the appearance and solubility of this compound?
A5: this compound is a white crystalline solid.[4] It is sparingly soluble in water.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on pH-related problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction: The pH may be too high, leading to unreacted calcium carbonate. | - Monitor the pH throughout the reaction and maintain it within the 3-5 range by controlling the addition rate of hexafluorosilicic acid. - Ensure vigorous stirring to promote contact between reactants. |
| Product loss during workup: The product may be dissolving if excessive washing is performed with a solvent in which it has some solubility. | - Minimize the volume of washing solvent. - Cool the washing solvent to decrease the solubility of the product. | |
| White, Gelatinous Precipitate (Silica) | Hydrolysis of hexafluorosilicate: The reaction pH is too low (typically below 3).[3] | - Carefully monitor and control the addition of hexafluorosilicic acid to avoid a significant drop in pH. - Consider adding the acid dropwise to a suspension of calcium carbonate to maintain a locally higher pH. |
| Product Contaminated with Unreacted Calcium Carbonate | Incomplete reaction: The pH of the reaction mixture is too high (above 5), preventing the complete dissolution and reaction of the calcium carbonate. | - Ensure enough hexafluorosilicic acid is added to bring the final pH into the acidic range (3-5) to react with all the calcium carbonate. - Increase the reaction time to allow for complete conversion. |
| Slow or Stalled Reaction | Poor mixing: Inadequate agitation can lead to localized high pH zones and slow reaction rates. | - Use a high-torque overhead stirrer or a large magnetic stir bar to ensure the reaction mixture is homogeneous. |
| Low reactant concentration: Dilute solutions may react slowly. | - While avoiding excessively high concentrations that can be difficult to control, ensure the reactant concentrations are sufficient for a reasonable reaction rate. |
Data Presentation
The following table summarizes the expected outcomes based on the reaction pH during the synthesis of this compound.
| Reaction pH | Expected Yield of CaSiF₆ | Purity of CaSiF₆ | Potential Byproducts/Impurities |
| < 3 | Low to Moderate | Low | Significant amounts of Silica (SiO₂) due to hydrolysis of SiF₆²⁻.[3] |
| 3 - 5 | High (Optimal) | High | Minimal impurities. |
| > 5 | Low to Moderate | Low | Unreacted Calcium Carbonate (CaCO₃). |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the principles of the reaction between hexafluorosilicic acid and calcium carbonate.
Materials:
-
Hexafluorosilicic acid (H₂SiF₆, e.g., 25% aqueous solution)
-
Calcium carbonate (CaCO₃, finely powdered)
-
Deionized water
-
pH meter or pH indicator strips
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Reaction vessel (e.g., beaker or flask)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Preparation of Calcium Carbonate Suspension: In a reaction vessel, prepare a suspension of finely powdered calcium carbonate in deionized water. For example, a 10-20% (w/v) suspension can be used.
-
Initial pH Measurement: Measure the initial pH of the calcium carbonate suspension. It should be alkaline.
-
Controlled Addition of Hexafluorosilicic Acid: While vigorously stirring the calcium carbonate suspension, slowly add the hexafluorosilicic acid solution dropwise. The addition will cause effervescence (release of CO₂ gas).
-
pH Monitoring and Control: Continuously monitor the pH of the reaction mixture. The rate of addition of the acid should be controlled to maintain the pH within the optimal range of 3 to 5.[2]
-
Completion of Reaction: Continue adding the acid until all the calcium carbonate has reacted, which is indicated by the cessation of gas evolution. The final pH of the solution should be within the 3-5 range.
-
Stirring: After the addition of the acid is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolation of the Product: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.
Mandatory Visualization
Caption: Logical workflow for pH optimization in CaSiF₆ synthesis.
References
- 1. repository.ukim.mk [repository.ukim.mk]
- 2. US4031193A - Process for preparing calcium fluoride from hexafluoro silicic acid - Google Patents [patents.google.com]
- 3. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude Calcium Hexafluorosilicate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude Calcium Hexafluorosilicate (B96646) (CaSiF₆).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude Calcium Hexafluorosilicate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | Incomplete removal of silicon dioxide (SiO₂) impurity. | 1. Optimize Alkaline Leaching: Increase the temperature (up to 70°C) or duration of the sodium hydroxide (B78521) (NaOH) wash.[1][2][3][4][5] 2. Increase NaOH Concentration: Use a higher concentration of NaOH solution (e.g., 1M) to more effectively dissolve silica (B1680970).[1] 3. Ensure Adequate Agitation: Vigorous stirring during leaching is crucial to ensure proper mixing and reaction. |
| Presence of unreacted starting materials (e.g., calcium carbonate, hexafluorosilicic acid). | 1. Pre-wash with Acid: A dilute acid wash (e.g., with acetic acid) can help remove unreacted calcium carbonate before the main purification step. 2. Control Stoichiometry: Ensure the initial synthesis reaction uses appropriate molar ratios to minimize unreacted precursors. | |
| Product Decomposition (Formation of CaF₂ and SiO₂) | Hydrolysis of the hexafluorosilicate ion (SiF₆²⁻), especially in hot water or non-acidic aqueous solutions.[2][3][4][5] | 1. Avoid Hot Water: Do not use hot water for washing or dissolving the crude product.[6] 2. Maintain a Slightly Acidic Environment (if applicable): In some contexts, maintaining a slightly acidic pH can suppress hydrolysis. However, for purification via alkaline leaching, this is not applicable during the leaching step itself. 3. Dry at Low Temperatures: When drying the purified product, use a temperature below the decomposition point. Drying the dihydrate to the anhydrous form should be done carefully, typically below 150°C. |
| Poor Filterability of the Product | Formation of gelatinous silica precipitates. | 1. Control pH during Precipitation: If synthesizing the crude material, controlling the pH can influence the particle size and filterability. 2. Use of Filter Aids: Consider using a filter aid like celite to improve filtration speed. 3. Allow for Settling: Allowing the precipitate to settle before filtration can help decant the supernatant and reduce the load on the filter. |
| Low Yield of Purified Product | Dissolution of this compound during washing steps. | 1. Use Cold Solvents: Perform all washing steps with cold solvents to minimize product loss, as CaSiF₆ is sparingly soluble in cold water.[6] 2. Minimize Wash Volumes: Use the minimum amount of solvent necessary for effective washing. 3. Consider Solvent Choice: For washing, consider a solvent in which the impurities are soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are silicon dioxide (SiO₂) and unreacted starting materials from the synthesis process, such as calcium carbonate (CaCO₃) or calcium nitrate (B79036) (Ca(NO₃)₂), and residual hexafluorosilicic acid (H₂SiF₆).[1][3] The formation of SiO₂ is often due to the hydrolysis of the hexafluorosilicate ion.[2][4][5]
Q2: What is the primary method for purifying crude this compound?
A2: The most effective method for removing silica and other silicon-based impurities is alkaline leaching, typically with a sodium hydroxide (NaOH) solution.[1][2][3][4] This process selectively dissolves silicon dioxide and can also address other acid-soluble impurities.
Q3: Why is my this compound sample decomposing during purification?
A3: this compound can undergo hydrolysis, particularly in hot water or neutral to alkaline aqueous solutions, decomposing into calcium fluoride (B91410) (CaF₂) and silicon dioxide (SiO₂).[2][6] It is crucial to avoid high temperatures during aqueous washing steps.
Q4: Can I purify this compound by recrystallization?
A4: Recrystallization of this compound is challenging due to its low solubility in cold water and its tendency to decompose in hot water.[6] Attempting to dissolve it in hot water for recrystallization will likely lead to significant product loss and the formation of impurities.[6]
Q5: How can I improve the filterability of my this compound precipitate?
A5: Poor filterability is often caused by the presence of fine or gelatinous precipitates of silica. Ensuring controlled precipitation conditions during the initial synthesis can lead to larger, more easily filterable crystals. If you are dealing with a difficult-to-filter crude product, using a filter aid or allowing the solid to settle and decanting the liquid before filtration can be beneficial.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Alkaline Leaching
This protocol describes the removal of silicon dioxide impurities from crude this compound.
Materials:
-
Crude this compound
-
1M Sodium Hydroxide (NaOH) solution
-
Deionized water (cold)
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven
Procedure:
-
Slurry Preparation: In a beaker, create a slurry of the crude this compound in the 1M NaOH solution. A common pulp density used in similar processes is 50 g of crude material per liter of NaOH solution.[1]
-
Leaching: Place the beaker on a stir plate and stir the slurry vigorously. Gently heat the solution to between 45°C and 70°C.[1] Maintain the temperature and stirring for a set duration, for example, 10 to 30 minutes. Higher temperatures can increase the rate of silica removal.[1]
-
Filtration: After leaching, cool the slurry and filter the solid product using a Büchner funnel and filter paper.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining NaOH and dissolved silicates.
-
Drying: Carefully dry the purified this compound in an oven at a low temperature (e.g., 45-60°C) to avoid decomposition.
Data Presentation
Table 1: Effect of Leaching Temperature on Impurity Removal
This table summarizes the effect of temperature on the leaching of silicon-containing impurities, based on data from analogous purification processes for calcium fluoride.
| Temperature (°C) | Leaching Time (min) | NaOH Concentration (M) | Silicon Removal Efficiency | Notes |
| 45 | 10 | 1 | Moderate | Lower temperature may require longer leaching times for complete removal. |
| 70 | 10 | 1 | High | Higher temperatures accelerate the dissolution of silica impurities.[1] |
Note: The data is illustrative of the general trend observed in the purification of similar calcium-fluorine-silicon compounds.
Visualizations
Caption: Workflow for the purification of crude this compound.
References
- 1. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 4. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Handling Hexafluorosilicate Ions in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the hydrolysis of hexafluorosilicate (B96646) ions (SiF₆²⁻) in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guide: Unstable Hexafluorosilicate Solutions
Unexpected precipitation, changes in pH, or inconsistent experimental results can often be attributed to the hydrolysis of hexafluorosilicate ions. Use this guide to diagnose and resolve common issues.
| Symptom | Potential Cause | Recommended Action |
| White precipitate forms in the solution. | Hydrolysis of SiF₆²⁻ is occurring, leading to the formation of insoluble silica (B1680970) (SiO₂). | Lower the pH of the solution to below 3.5. Increase the concentration of the hexafluorosilicate salt if the experimental design allows. |
| The pH of the solution decreases over time. | The hydrolysis of SiF₆²⁻ releases hydrogen ions, leading to a more acidic environment. | Use a suitable buffer system with sufficient capacity to maintain the desired pH. Note that common biological buffers may be insufficient.[1][2] |
| Inconsistent analytical readings (e.g., NMR, ion-selective electrode). | The concentration of SiF₆²⁻ is changing due to hydrolysis, and the presence of intermediates or fluoride (B91410) ions may interfere with measurements. | Ensure the solution is freshly prepared and maintained at a low pH. For sensitive measurements, prepare a concentrated stock solution in an acidic medium and dilute it immediately before use. |
| Reduced efficacy of a drug candidate in a formulation containing hexafluorosilicate. | The active species may be the intact hexafluorosilicate ion, and its hydrolysis leads to a loss of activity. | Confirm the stability of the hexafluorosilicate ion under your specific formulation conditions (pH, temperature, and concentration). Reformulate at a lower pH if necessary. |
| Cloudiness or opalescence appears in the solution, especially upon heating. | Increased temperature accelerates the rate of hydrolysis. | If heating is necessary, perform it for the shortest possible duration. Consider if the experiment can be conducted at a lower temperature. Whenever possible, maintain solutions at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hexafluorosilicate ion hydrolysis?
A1: The hydrolysis of hexafluorosilicate (SiF₆²⁻) is primarily driven by the pH of the solution. In neutral to alkaline conditions, the equilibrium shifts towards the formation of silicic acid (Si(OH)₄) and fluoride ions (F⁻). The overall reaction is: SiF₆²⁻ + 4H₂O ⇌ Si(OH)₄ + 6F⁻ + 4H⁺.
Q2: At what pH is the hexafluorosilicate ion considered stable?
A2: The hexafluorosilicate ion is most stable in acidic conditions. Below a pH of 3.5, the ion is significantly more stable, and hydrolysis is minimized.[1][2] Intermediate species, such as [SiF₅(H₂O)]⁻, may be present at these low pH values.[1]
Q3: How does concentration affect the stability of hexafluorosilicate ions?
A3: Higher concentrations of hexafluorosilicate promote stability. For instance, a ~1 M aqueous solution of ammonium (B1175870) hexafluorosilicate ((NH₄)₂SiF₆) shows no detectable hydrolysis by ¹⁹F NMR spectroscopy.[3] Conversely, at very low concentrations, such as those used in water fluoridation (<10⁻⁵ M), the ion is expected to hydrolyze completely.[3]
Q4: Can I use standard biological buffers to prevent hydrolysis?
A4: Caution is advised when using common biological buffers such as phosphate/citrate or veronal/HCl. Studies have shown that these buffers may not have sufficient capacity to prevent a decrease in pH when hexafluorosilicate is added, which can lead to misleading experimental results.[1][2] It is crucial to select a buffer system that can maintain a stable acidic pH in the presence of your hexafluorosilicate solution.
Q5: Does temperature influence the hydrolysis of hexafluorosilicate?
A5: Yes, temperature can affect the rate of hydrolysis. While specific kinetic data is limited, general chemical principles suggest that higher temperatures will increase the rate of the hydrolysis reaction. For experiments requiring the stability of the hexafluorosilicate ion, it is advisable to work at controlled, and preferably lower, temperatures.
Quantitative Data on Hexafluorosilicate Stability
The stability of the hexafluorosilicate ion is intricately linked to the pH of the solution. The following table summarizes the observed stability at different pH ranges based on ¹⁹F NMR studies.
| pH Range | Concentration | Observed Stability and Intermediates | Dissociation Constant (pKd) |
| < 3.5 | 10⁻⁵ M | A single intermediate species, assigned as [SiF₅(H₂O)]⁻ or SiF₅⁻, is detected.[1][2] | Under acidic conditions, the average pKd is 30.6.[1][2] |
| 3.5 - 5.0 | 10⁻⁵ M | No intermediate species are observable by ¹⁹F NMR.[1][2] | Not directly determined due to silica oligomerization.[1] |
| 6.5 - 8.5 | < 10⁻⁵ M | Complete hydrolysis is expected.[3] | - |
| High | ~1 M | No detectable hydrolysis by ¹⁹F NMR.[3] | - |
Experimental Protocols
Protocol for Preparing a Stable Hexafluorosilicate Stock Solution (1 M)
This protocol describes the preparation of a 1 M stock solution of sodium hexafluorosilicate, which can be diluted for various experimental applications.
Materials:
-
Sodium hexafluorosilicate (Na₂SiF₆)
-
Deionized water
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Hydrochloric acid (HCl), concentrated
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Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weighing the Salt: Accurately weigh the required amount of sodium hexafluorosilicate. For a 100 mL of 1 M solution, you will need 18.81 g of Na₂SiF₆ (molar mass: 188.06 g/mol ).
-
Initial Dissolution: Add approximately 50 mL of deionized water to the volumetric flask.
-
Acidification: Carefully add a small amount of concentrated HCl to the water to bring the pH to approximately 3.0. This initial acidic environment will help to prevent hydrolysis as the salt dissolves.
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Dissolving the Salt: Slowly add the weighed sodium hexafluorosilicate to the acidified water while stirring continuously with a magnetic stirrer.
-
Adjusting the Volume: Once the salt is completely dissolved, continue to add deionized water until the solution reaches the calibration mark on the volumetric flask.
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Final pH Check: Measure the final pH of the solution and adjust with a few drops of HCl if necessary to ensure it is below 3.5.
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Storage: Store the solution in a tightly sealed polyethylene (B3416737) or polypropylene (B1209903) container at room temperature. Avoid using glass containers for long-term storage, as fluoride ions can etch glass.
Visualizations
Caption: Hydrolysis pathway of the hexafluorosilicate ion.
Caption: Troubleshooting workflow for unstable hexafluorosilicate solutions.
References
- 1. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluoridefreepeel.ca [fluoridefreepeel.ca]
- 3. Where Fluoride Is Present, Hexafluorosilicate Might Be Encountered: Supramolecular Binding of the SiF62– Anion by Nanojars - PMC [pmc.ncbi.nlm.nih.gov]
Impact of temperature on Calcium hexafluorosilicate stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of calcium hexafluorosilicate (B96646) (CaSiF₆). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of calcium hexafluorosilicate?
A1: this compound exists in both anhydrous (CaSiF₆) and dihydrate (CaSiF₆·2H₂O) forms. The dihydrate form will first undergo dehydration at approximately 140°C to yield the anhydrous form. Upon further heating, anhydrous this compound decomposes into solid calcium fluoride (B91410) (CaF₂) and gaseous silicon tetrafluoride (SiF₄).
Q2: At what temperature does anhydrous this compound decompose?
Q3: What are the gaseous byproducts of the thermal decomposition, and what precautions should be taken?
A3: The primary gaseous byproduct of the thermal decomposition of this compound is silicon tetrafluoride (SiF₄). SiF₄ is a corrosive and toxic gas that can react with moisture to form hydrofluoric acid. Therefore, all thermal decomposition experiments must be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the thermal analysis instrument should be appropriately scrubbed to neutralize acidic gases.
Q4: Is this compound stable at room temperature?
A4: Yes, this compound is a stable solid at room temperature. However, it is advisable to store it in a cool, dry place in a tightly sealed container to prevent moisture absorption, which could affect the accuracy of thermal analysis experiments.[1]
Q5: How can I prepare the anhydrous form of this compound from the dihydrate form?
A5: The anhydrous form can be prepared by heating the dihydrate form (CaSiF₆·2H₂O) in a controlled environment. Heating the material at 140°C for about 30 minutes is reported to be an effective method for complete dehydration.[2]
Troubleshooting Guides
Issue 1: Unexpected mass loss at a lower temperature than anticipated during TGA.
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Possible Cause 1: The sample is the dihydrate form (CaSiF₆·2H₂O) and not the anhydrous form. The initial mass loss corresponds to the loss of water molecules.
-
Solution: Verify the starting material. If you require the anhydrous form, pre-dry the sample in an oven at 140°C for 30 minutes before the TGA experiment.
-
-
Possible Cause 2: Presence of volatile impurities in the sample.
-
Solution: Ensure the purity of your sample. If necessary, purify the material before thermal analysis.
-
Issue 2: The final residual mass in the TGA is higher than expected for pure Calcium Fluoride (CaF₂).
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Possible Cause 1: Incomplete decomposition of the this compound.
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Solution: Increase the final temperature of the TGA run and/or increase the hold time at the maximum temperature to ensure the reaction goes to completion.
-
-
Possible Cause 2: Reaction of the sample or decomposition products with the crucible material.
-
Solution: Use an inert crucible material such as platinum or alumina. Consult the instrument manual for crucible compatibility with fluorine-containing compounds.
-
-
Possible Cause 3: The presence of non-volatile impurities in the original sample.
-
Solution: Analyze the purity of the starting material using other analytical techniques like X-ray diffraction (XRD) or inductively coupled plasma (ICP) spectroscopy.
-
Issue 3: Inconsistent results between different TGA runs of the same sample.
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Possible Cause 1: Inhomogeneous sample.
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Solution: Ensure the sample is finely ground and well-mixed to ensure homogeneity.
-
-
Possible Cause 2: Variations in the heating rate or gas atmosphere between runs.
-
Solution: Maintain consistent experimental parameters, including heating rate, purge gas, and flow rate, for all analyses.
-
-
Possible Cause 3: The sample is reacting with atmospheric moisture before or during the experiment.
-
Solution: Prepare and load the sample in a dry environment (e.g., a glovebox) if possible, and ensure a consistent and dry purge gas is used throughout the experiment.
-
Data Presentation
Table 1: Thermal Decomposition Data for this compound
| Compound Form | Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Product | Solid Residue |
| Dihydrate (CaSiF₆·2H₂O) | Dehydration | ~140 | 16.51% | H₂O | CaSiF₆ |
| Anhydrous (CaSiF₆) | Decomposition | > 450 (inferred) | 57.11% | SiF₄ | CaF₂ |
Note: The decomposition temperature range for anhydrous CaSiF₆ is an inferred value based on the thermal behavior of similar compounds.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer capable of reaching at least 800°C, equipped with a high-resolution balance and a system for controlled gas flow.
Materials:
-
This compound (anhydrous or dihydrate)
-
Inert purge gas (e.g., high-purity nitrogen or argon)
-
Inert TGA crucible (e.g., platinum or alumina)
Procedure:
-
Sample Preparation:
-
If starting with the dihydrate form and the goal is to analyze the anhydrous form, pre-dry the sample in an oven at 140°C for 30 minutes.
-
Ensure the sample is a fine, homogeneous powder. Gently grind the sample in an agate mortar if necessary.
-
-
Instrument Setup:
-
Tare the TGA crucible.
-
Accurately weigh 5-10 mg of the prepared sample into the crucible.
-
Place the crucible in the TGA furnace.
-
Set the purge gas (e.g., nitrogen) to a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Hold the temperature at 800°C for 15 minutes to ensure complete decomposition.
-
Cool the furnace back to room temperature.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperatures of dehydration (if applicable) and decomposition.
-
Calculate the percentage mass loss for each decomposition step and compare it with the theoretical values.
-
The first derivative of the TGA curve (DTG curve) can be used to determine the temperatures of the maximum rates of mass loss.
-
Safety Precautions:
-
Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform the experiment in a well-ventilated fume hood.
-
The gaseous decomposition product, silicon tetrafluoride (SiF₄), is toxic and corrosive. Ensure the TGA exhaust is properly vented or scrubbed.
Mandatory Visualization
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for TGA of CaSiF₆.
References
Optimizing recovery of calcium fluoride from hexafluorosilicic acid wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of calcium fluoride (B91410) (CaF₂) recovery from hexafluorosilicic acid (H₂SiF₆) wastewater.
Troubleshooting Guide
This guide addresses common issues encountered during the recovery process, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low CaF₂ Yield | Incomplete Precipitation: Incorrect pH, insufficient calcium source, or suboptimal reaction time. | - Adjust the pH to a range of 6-8 for optimal precipitation. - Ensure a sufficient molar ratio of calcium to fluoride, typically a [Ca²⁺]/[F⁻] ratio of 0.55 or slightly higher is effective.[1][2] - Increase the reaction time to allow for complete precipitation. A hydraulic retention time of 5 hours has been shown to be effective.[1] |
| Loss of CaF₂ during filtration: Fine CaF₂ particles passing through the filter medium. | - Use a finer filter paper or a membrane filtration system. - Consider using a coagulant or flocculant to increase particle size, but be mindful of potential contamination of the final product.[3] | |
| Low CaF₂ Purity (High Silica (B1680970) Content) | Co-precipitation of Silica: The hydrolytic decomposition of the hexafluorosilicate (B96646) ion (SiF₆²⁻) can lead to the precipitation of silicon dioxide (SiO₂) on the surface of the CaF₂ particles.[4][5][6][7] | - Two-Stage Precipitation: Implement a two-stage process. First, selectively precipitate CaF₂ at a lower Ca/Si molar ratio (e.g., 1.12) to minimize silica precipitation. Then, increase the ratio to recover the remaining fluoride.[4][5][6][7] - Alkaline Leaching: Treat the precipitated sludge with a sodium hydroxide (B78521) (NaOH) solution (e.g., 15-20 wt% at 70°C) to dissolve the silica impurities.[6][8] |
| Formation of Calcium Silicate (B1173343) (CaSiO₃): Reaction between calcium ions and silicate ions. | - Optimize the pH and Ca/Si molar ratio to favor the formation of CaF₂ over CaSiO₃. | |
| Slow Filtration Rate | Fine Particle Size of Precipitate: Formation of very small CaF₂ crystals. | - Increase the reaction temperature or aging time to promote crystal growth. - Employ a seeding technique by adding a small amount of pre-formed CaF₂ crystals to the reaction mixture. |
| Clogging of Filter Medium: High concentration of suspended solids. | - Dilute the slurry before filtration. - Use a larger filter area or a different type of filtration apparatus (e.g., a filter press). | |
| Discolored CaF₂ Product (e.g., yellow or brown) | Presence of Impurities: Co-precipitation of metal hydroxides or other colored compounds from the wastewater. | - Analyze the composition of the wastewater to identify potential interfering ions. - Implement a pre-treatment step to remove these impurities before CaF₂ precipitation. This may involve pH adjustment or the use of specific chelating agents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating calcium fluoride from hexafluorosilicic acid wastewater?
A1: The optimal pH for CaF₂ precipitation is generally in the range of 6 to 8. At lower pH values, the formation of hydrofluoric acid (HF) is favored, which reduces the availability of fluoride ions for precipitation. At very high pH, there is an increased risk of co-precipitating metal hydroxides and other impurities.
Q2: How does the Calcium-to-Silicon (Ca/Si) molar ratio affect the purity and yield of the recovered CaF₂?
A2: The Ca/Si molar ratio is a critical factor. A lower Ca/Si ratio (around 1.12) can selectively precipitate CaF₂ with higher purity, as less silicon is co-precipitated.[4][5][6][7] However, this results in a lower overall fluoride recovery yield. Increasing the Ca/Si ratio (e.g., to 3.91) can increase the recovery yield to nearly 100%, but it also leads to the co-precipitation of calcium silicate and silicon dioxide, thus reducing the purity of the CaF₂.[4][5][6][7] A two-stage approach is often recommended to balance yield and purity.
Q3: What are the most common impurities in the recovered calcium fluoride, and how can they be removed?
A3: The most common impurity is silicon, primarily in the form of silicon dioxide (SiO₂) and calcium silicate (CaSiO₃). These can be removed through an alkaline leaching step, where the precipitated CaF₂ sludge is treated with a sodium hydroxide solution to dissolve the silica-based impurities.[6][8] Other potential impurities depend on the wastewater composition and may include metal hydroxides, which can be addressed through pre-treatment of the wastewater.
Q4: What analytical techniques are used to determine the purity of the recovered calcium fluoride?
A4: Several analytical techniques can be used to assess the purity of CaF₂. X-ray Diffraction (XRD) is used to identify the crystalline phases present in the product.[1] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the elemental composition and quantify impurities.[9] Wet chemical methods, such as titration, can also be employed to determine the calcium and fluoride content.[5][10]
Q5: Can the recovered calcium fluoride be reused?
A5: Yes, high-purity calcium fluoride is a valuable raw material. It can be used in the production of hydrofluoric acid, as a flux in the steel and aluminum industries, and in the manufacturing of glass and ceramics.[11][12] The required purity level depends on the specific application.
Experimental Protocols
Two-Stage Precipitation of Calcium Fluoride
This protocol describes a two-stage precipitation process to optimize both the purity and yield of recovered CaF₂.
Materials:
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Hexafluorosilicic acid wastewater
-
Calcium hydroxide (Ca(OH)₂) slurry
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, pH meter, filtration apparatus
Procedure:
Stage 1: Selective CaF₂ Precipitation (High Purity)
-
Characterize the initial H₂SiF₆ wastewater to determine the concentrations of fluoride and silicon.
-
In a beaker, add a known volume of the wastewater and begin stirring.
-
Slowly add the Ca(OH)₂ slurry until a Ca/Si molar ratio of approximately 1.12 is reached.[4][5][6][7]
-
Monitor and maintain the pH of the solution between 6 and 7.
-
Allow the reaction to proceed for a predetermined time (e.g., 1-2 hours) to ensure selective precipitation of CaF₂.
-
Separate the precipitate (high-purity CaF₂) by filtration.
Stage 2: Recovery of Remaining Fluoride (High Yield)
-
To the filtrate from Stage 1, continue adding Ca(OH)₂ slurry until the Ca/Si molar ratio is increased to approximately 3.91.[4][5][6][7]
-
Adjust the pH to around 7-8.
-
Continue stirring for an additional 1-2 hours.
-
Filter the resulting precipitate. This batch will have a higher yield but lower purity.
Alkaline Leaching for Silica Removal
This protocol is for the purification of CaF₂ sludge contaminated with silica.
Materials:
-
CaF₂ sludge (from precipitation)
-
Sodium hydroxide (NaOH) solution (15-20 wt%)
-
Beaker, hot plate with magnetic stirrer, thermometer, filtration apparatus
Procedure:
-
Place the dried CaF₂ sludge in a beaker.
-
Add the NaOH solution to the sludge. A solid-to-liquid ratio of 1:10 is a common starting point.
-
Heat the mixture to approximately 70°C while stirring continuously.[6]
-
Maintain these conditions for a set period (e.g., 1-2 hours) to allow for the dissolution of silica.
-
After leaching, filter the mixture to separate the purified CaF₂ precipitate from the sodium silicate solution.
-
Wash the purified CaF₂ precipitate with deionized water to remove any residual NaOH.
-
Dry the final CaF₂ product.
Process Visualizations
Caption: Experimental workflow for CaF₂ recovery and purification.
Caption: Logical workflow for troubleshooting low CaF₂ purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 7. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 8. CN110790295B - A kind of method for preparing high-purity calcium fluoride from calcium fluoride sludge - Google Patents [patents.google.com]
- 9. Process Intensification for Enhanced Fluoride Removal and Recovery as Calcium Fluoride Using a Fluidized Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azomining.com [azomining.com]
- 11. iwaponline.com [iwaponline.com]
- 12. nanorh.com [nanorh.com]
Reducing silicon dioxide impurities in calcium fluoride precipitation
Technical Support Center: Calcium Fluoride (B91410) Precipitation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the reduction of silicon dioxide (SiO₂) impurities during the precipitation of calcium fluoride (CaF₂).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of silicon dioxide impurities in calcium fluoride precipitation?
Silicon dioxide (SiO₂) contamination in synthetic calcium fluoride (CaF₂) often originates from the raw materials used in the production process. A primary source is the use of hexafluorosilicic acid (H₂SiF₆), a byproduct of phosphate (B84403) rock processing, which is reacted with a calcium source like calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).[1][2] During this reaction, the silicon hexafluoride ion (SiF₆²⁻) can hydrolyze, leading to the co-precipitation of amorphous silicon dioxide or the formation of calcium silicate (B1173343).[3]
Q2: How does pH influence silica (B1680970) contamination during CaF₂ precipitation?
The pH of the reaction mixture is a critical factor in controlling silica impurities. The solubility of silica increases significantly at higher pH levels.[4][5] However, in the context of precipitating CaF₂ from solutions containing hexafluorosilicate (B96646) ions, a two-stage pH process is recommended. Initially, maintaining a pH of about 2 to 3 by adding H₂SiF₆ to a CaCO₃ suspension helps to form a CaF₂ precipitate while keeping the resulting silica as a colloidal sol. Subsequently, adjusting the pH to between 4 and 6 can further facilitate the separation.[2]
Q3: What is the effect of temperature on the precipitation of silica impurities?
Lower reaction temperatures are generally favored to minimize silica co-precipitation. When reacting hexafluorosilicic acid with calcium carbonate, it is preferable to maintain the temperature between 0°C and 40°C.[2] At temperatures above 40°C, there is an increased risk of the dissolved silica flocculating and contaminating the calcium fluoride precipitate.[2]
Q4: Can alkaline leaching be used to purify CaF₂ contaminated with SiO₂?
Yes, alkaline leaching is an effective method for removing silica impurities from a CaF₂ precipitate.[3] This process involves treating the contaminated CaF₂ sludge with a sodium hydroxide (NaOH) solution. The alkaline environment selectively dissolves the silicon dioxide. The efficiency of this process is temperature-dependent, with leaching at 70°C showing high silicon removal.[3]
Q5: Are there alternative methods to precipitation for producing high-purity CaF₂?
Fluidized bed crystallization (FBC) is an alternative that can produce high-purity calcium fluoride crystals.[6][7][8] In this process, CaF₂ is crystallized onto a seed material, such as silica sand, from a solution containing fluoride and calcium ions. This method can achieve high fluoride removal and crystallization efficiency, resulting in a product with high purity.[6][7] Another technique is reverse flotation, which is used to remove silicate minerals from fluorite concentrates using specific collectors and depressors.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High SiO₂ content in final CaF₂ product | Co-precipitation of silica during the reaction of H₂SiF₆ with a calcium source. | Implement a post-precipitation alkaline leaching step with NaOH to dissolve the silica.[3] Alternatively, control the initial precipitation reaction temperature to be below 40°C.[2] |
| Difficulty filtering CaF₂ precipitate | Formation of fine or colloidal silica particles that clog the filter. | Conduct the precipitation at a low temperature (0-30°C) to keep the silica in a sol form, which is easier to separate by filtration.[2] |
| Incomplete removal of silica with alkaline leaching | Formation of non-leachable silicate species. | Optimize the leaching parameters, such as temperature and time. Leaching at 70°C for at least 10 minutes has been shown to be effective.[3] Note that some residual silicon may remain as non-leachable species.[3] |
| Low yield of purified CaF₂ after leaching | Dissolution of CaF₂ during the alkaline treatment. | Leaching at lower temperatures can increase the recovery of CaF₂, although it may result in a slightly lower grade.[3] Careful control of NaOH concentration and leaching time is crucial. |
Data on Purification Methods
The following tables summarize quantitative data on the effectiveness of different methods for reducing silicon dioxide impurities in calcium fluoride.
Table 1: Alkaline Leaching of SiO₂ from CaF₂ Precipitate
| Leaching Temperature (°C) | Final CaF₂ Grade | Reference |
| 70 | > 90% | [3] |
Table 2: Two-Stage Precipitation Process
| Parameter | Value | Resulting SiO₂ in CaF₂ | Purity of CaF₂ | Reference |
| Reaction Temperature | 0-40°C | ~1-4% | 85-95% | [2] |
| Stage 1 pH | ~2-3 | - | - | [2] |
| Stage 2 pH | ~4-6 | - | - | [2] |
Table 3: Reverse Flotation of Silicate from Fluorite
| Initial SiO₂ Content | Final SiO₂ Content | Reference |
| 2.82% | 1.28% | [9] |
Experimental Protocols
Protocol 1: Two-Stage Precipitation of Low-Silica CaF₂
This protocol is based on the process of reacting hexafluosilicic acid with a calcium carbonate suspension to minimize silica co-precipitation.[2]
Materials:
-
Aqueous hexafluosilicic acid (H₂SiF₆)
-
Finely ground calcium carbonate (CaCO₃)
-
Deionized water
-
pH meter
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Prepare an aqueous suspension of finely ground calcium carbonate in the reaction vessel. The amount of water should be at least three times the weight of the calcium carbonate.
-
Cool the suspension to a temperature between 0°C and 30°C and maintain this temperature throughout the reaction.
-
Stage 1: Slowly add the hexafluosilicic acid to the stirred CaCO₃ suspension. Monitor the pH continuously. Continue adding H₂SiF₆ until the pH of the slurry reaches approximately 2 to 3. A stoichiometric excess of H₂SiF₆ is used in this stage.
-
Stage 2: Adjust the pH of the reaction mixture to between 4 and 6 by adding a small amount of the calcium carbonate suspension.
-
Filter the resulting slurry to separate the precipitated calcium fluoride from the filtrate containing the dissolved silica sol.
-
Wash the CaF₂ filter cake with deionized water to remove any remaining soluble impurities.
-
Dry the purified CaF₂ product.
Protocol 2: Alkaline Leaching of SiO₂ from CaF₂
This protocol describes a method for purifying CaF₂ that is already contaminated with silicon dioxide.[3]
Materials:
-
SiO₂-contaminated CaF₂ precipitate
-
Sodium hydroxide (NaOH) solution (concentration to be optimized)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
Place the impure CaF₂ sludge into the reaction vessel.
-
Add the sodium hydroxide solution to the sludge.
-
Heat the mixture to the desired temperature (e.g., 70°C) while stirring continuously.
-
Maintain the temperature and stirring for a specific duration (e.g., 10 minutes).
-
After the leaching period, filter the hot slurry to separate the purified CaF₂ precipitate from the sodium silicate solution.
-
Wash the CaF₂ filter cake thoroughly with hot deionized water to remove residual NaOH and dissolved silicates.
-
Dry the final high-purity CaF₂ product.
Visualizations
Caption: Workflow for the two-stage precipitation of low-silica CaF₂.
Caption: Experimental workflow for the alkaline leaching of SiO₂ from CaF₂.
References
- 1. US20180155207A1 - Process For Preparing Calcium Fluoride From Fluosilicic Acid - Google Patents [patents.google.com]
- 2. US3907978A - Production of synthetic fluorspar - Google Patents [patents.google.com]
- 3. Recovery of Calcium Fluoride from Highly Contaminated Fluoric/Hexafluorosilicic Acid Wastewater [jstage.jst.go.jp]
- 4. engr.psu.edu [engr.psu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Process Intensification for Enhanced Fluoride Removal and Recovery as Calcium Fluoride Using a Fluidized Bed Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Calcium Fluoride Crystallization Process for Treatment of High-Concentration Fluoride-Containing Semiconductor Industry Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clean and Feasible Utilization of High Silica Fluorspar Powder via Reverse Flotation: A Pilot Study [mdpi.com]
Technical Support Center: Calcium-to-Silicon (Ca/Si) Molar Ratio Effects on Product Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the calcium-to-silicon (Ca/Si) molar ratio on the formation of calcium silicate (B1173343) products.
Frequently Asked Questions (FAQs)
Q1: How does the Ca/Si molar ratio generally affect the composition of the final product?
The Ca/Si molar ratio is a critical parameter that dictates the phase composition and nanostructure of the synthesized calcium silicate hydrate (B1144303) (C-S-H). At low Ca/Si ratios (e.g., below ~0.8), amorphous silica (B1680970) may be present alongside the C-S-H phase.[1] As the ratio increases, more calcium is incorporated into the C-S-H structure.[1][2] If the Ca/Si ratio becomes too high (e.g., above 1.5-1.6), crystalline calcium hydroxide (B78521) (portlandite) will precipitate as a separate phase because the C-S-H gel becomes saturated with calcium.[1]
Q2: What is the impact of the Ca/Si ratio on the silicate chain structure within C-S-H?
The Ca/Si ratio directly influences the degree of polymerization of the silicate chains in the C-S-H structure.
-
Low Ca/Si Ratios: Promote the formation of longer silicate chains. This is indicated by a higher proportion of Q² (middle chain) and Q³ (branching) silicate tetrahedra, as observed in ²⁹Si NMR studies.[1][2]
-
High Ca/Si Ratios: Lead to shorter silicate chains. As more calcium is introduced, it breaks down the silicate chains to be incorporated.[2][3][4] This results in an increase in Q¹ (chain-end) and even Q⁰ (isolated tetrahedra) species.[2] The ratio of Q² to Q¹ tetrahedra has been shown to decrease as the Ca/Si ratio increases.[3][4][5]
Q3: How does varying the Ca/Si molar ratio affect the mechanical properties of the resulting calcium silicate material?
The mechanical properties, such as compressive strength, elastic modulus, and hardness, are strongly dependent on the Ca/Si ratio. Generally, a lower Ca/Si ratio leads to improved mechanical performance.[6][7][8][9] For instance, studies have shown that the compressive strength and elastic modulus of synthetic C-S-H increase as the Ca/Si ratio decreases.[6][7][9] This is attributed to the higher degree of silicate polymerization and a denser microstructure at lower Ca/Si ratios.[7][8]
Q4: What morphological changes can be expected as the Ca/Si ratio is altered?
The Ca/Si ratio significantly influences the morphology of the C-S-H product. At a Ca/Si ratio of 1.0, a notable microstructural change from a granular to a reticular (net-like) morphology has been observed.[2] Other studies have reported morphological transitions from mica-like to granular and eventually to foil-like structures as the Ca/Si ratio is varied.[10]
Troubleshooting Guide
Q1: My product contains unreacted amorphous silica, confirmed by XRD or ²⁹Si NMR (Q⁴ peaks). What is the likely cause?
The presence of unreacted silica indicates that the initial Ca/Si molar ratio in your synthesis was too low.[1] There was insufficient calcium oxide to react with all the available silica. To resolve this, incrementally increase the amount of the calcium precursor in your starting materials.
Q2: I am observing crystalline calcium hydroxide (portlandite) peaks in my XRD analysis. Why is this happening?
The formation of calcium hydroxide as a separate phase is a clear indicator that your initial Ca/Si ratio was too high (typically above 1.5).[1] The C-S-H structure has reached its calcium saturation limit, and the excess calcium has precipitated as Ca(OH)₂. To avoid this, reduce the Ca/Si ratio in your starting mixture.
Q3: The compressive strength of my synthesized material is lower than expected. How can the Ca/Si ratio help?
Lower-than-expected mechanical strength can often be addressed by adjusting the Ca/Si ratio. Experimental data consistently shows that the compressive strength of C-S-H pastes increases as the Ca/Si ratio decreases.[7][8][9] Therefore, reducing the Ca/Si ratio in your synthesis is a primary strategy for improving mechanical performance.
Q4: My reaction kinetics seem slow, and the formation of C-S-H is retarded. Could the Ca/Si ratio be a factor?
Yes, the Ca/Si ratio can influence reaction kinetics. Some studies have shown that increasing the Ca/Si ratio from 0.8 to 1.0 can decrease early-age hydration and retard the reaction rate.[11][12] If you are experiencing slow C-S-H formation, you might consider optimizing the Ca/Si ratio, potentially by using a slightly lower ratio for a faster initial reaction.
Quantitative Data Summary
The following tables summarize key quantitative data on how the Ca/Si molar ratio affects the properties of synthesized calcium silicate materials.
Table 1: Effect of Ca/Si Molar Ratio on Mechanical Properties of C-S-H
| Ca/Si Molar Ratio | Compressive Strength (MPa) | Elastic Modulus (GPa) | Hardness (GPa) |
| 0.7 | - | 27 | - |
| 0.83 | Increases with age | - | - |
| 1.0 | Decreases relative to 0.83 | - | - |
| 1.25 | Decreases relative to 1.0 | - | - |
| 1.50 | Lowest among tested ratios | - | - |
| 2.1 | - | 20 | - |
| Data compiled from multiple sources.[6][7][9] Compressive strength is time-dependent, but the trend of decreasing strength with increasing Ca/Si ratio holds true across different ages. |
Table 2: Influence of Ca/Si Molar Ratio on Silicate Chain Structure (²⁹Si NMR)
| Ca/Si Molar Ratio | Key Observations | Mean Silicate Chain Length (MCL) | Q²/Q¹ Ratio |
| ≤ 0.8 | Q³ groups may exist. Cross-linking between layers observed. | Higher | - |
| 1.0 | Substantial decrease in MCL. Abrupt increase in Q¹ intensity. | Decreases | 2.29 (at 7 days) |
| 1.5 | Further decrease in MCL. Isolated tetrahedra (Q⁰) observed. | Lower | - |
| 1.54 | - | 3.02 tetrahedra | - |
| Data compiled from multiple sources.[1][2][3][5] The Q²/Q¹ ratio for the 1.0 sample increased to 4.28 after 90 days of curing, indicating continued polymerization over time.[3][4][5] |
Experimental Protocols
1. Synthesis of C-S-H via Pozzolanic Reaction
This protocol describes a common method for synthesizing C-S-H with varying Ca/Si ratios.
-
Materials: Calcium oxide (CaO), fumed silica (SiO₂), and deionized, CO₂-free water.
-
Procedure:
-
Calculate the required masses of CaO and SiO₂ to achieve the target Ca/Si molar ratio for your experiment (e.g., 0.8, 1.0, 1.2, 1.5).
-
Prepare a supersaturated calcium hydroxide solution by mixing the calculated amount of CaO with ultrapure water in a sealed container.[4] Stir vigorously to ensure dissolution.
-
Slowly add the calculated amount of fumed silica to the calcium hydroxide solution while stirring continuously to create a homogeneous paste.
-
Seal the container to prevent carbonation from atmospheric CO₂.
-
Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for a specified curing time (e.g., 7, 28, or 90 days).[3][9]
-
After the desired curing period, stop the hydration process. This can be done by methods such as solvent exchange with isopropanol (B130326) followed by vacuum drying.
-
The resulting powder is ready for characterization.
-
2. Characterization Techniques
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the product, such as C-S-H (typically poorly crystalline), unreacted silica, or calcium hydroxide.[2][3]
-
²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (²⁹Si MAS-NMR): Provides detailed information about the silicate structure, quantifying the relative amounts of Q⁰, Q¹, Q², Q³, and Q⁴ species to determine the degree of polymerization and mean chain length.[1][2][3]
-
Scanning Electron Microscopy (SEM): Used to observe the morphology and microstructure of the synthesized C-S-H particles.[2][13]
-
Thermogravimetric Analysis (TGA): Helps quantify the amount of C-S-H and calcium hydroxide in the sample by measuring weight loss at specific temperature ranges corresponding to dehydration and dehydroxylation.[3][12]
Visual Guides
The following diagrams illustrate key workflows and relationships in the study of Ca/Si molar ratios.
Caption: Experimental workflow for synthesizing and characterizing calcium silicate hydrates.
Caption: Influence of Ca/Si ratio on C-S-H structure and properties.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of the Ca/Si ratio on the compressive strength of cementitious calcium–silicate–hydrate binders - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Influence of the Ca/Si ratio on the compressive strength of cementitious calcium–silicate–hydrate binders | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ascelibrary.org [ascelibrary.org]
- 11. Characterization of Calcium Silicate Hydrate Gels with Different Calcium to Silica Ratios and Polymer Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Calcium Silicate Hydrate Gels with Different Calcium to Silica Ratios and Polymer Modifications - ProQuest [proquest.com]
- 13. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Calcium Hexafluorosilicate and Sodium Hexafluorosilicate for Scientific Applications
An objective guide for researchers, scientists, and professionals on the properties, applications, and toxicological profiles of two common hexafluorosilicate (B96646) salts.
This guide provides a detailed comparison of Calcium hexafluorosilicate (CaSiF₆) and Sodium hexafluorosilicate (Na₂SiF₆), two inorganic compounds with significant industrial applications. While not typically utilized in drug development, their chemical properties and biological effects at a cellular level are of interest to the broader scientific community. This analysis focuses on their chemical and physical characteristics, primary uses, and available toxicological data, presenting quantitative information in a clear, comparative format.
Comparative Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and Sodium hexafluorosilicate is presented below. These properties influence their reactivity, solubility, and suitability for various applications.
| Property | This compound | Sodium Hexafluorosilicate |
| Chemical Formula | CaSiF₆ | Na₂SiF₆ |
| Molecular Weight | 180.15 g/mol | 188.06 g/mol |
| Appearance | White crystalline powder | White, crystalline, odorless powder |
| CAS Number | 16949-15-8 | 16893-85-9 |
| Density | 2.96 g/cm³ | 2.68 g/cm³ |
| Melting Point | Decomposes at 400 °C | Decomposes |
| Solubility in Water | 0.17 g/100 mL at 17 °C | 0.65 g/100 mL at 25 °C, 2.45 g/100 mL at 100 °C |
| Acidity (pKa) | Not applicable (salt) | Not applicable (salt) |
| Primary Hazards | Toxic, corrosive | Toxic, corrosive |
Industrial and Research Applications
The primary applications of both compounds are in industrial processes. However, their chemical nature makes them subjects of study in materials science and toxicology.
-
Water Fluoridation: Both salts are used in municipal water fluoridation to prevent tooth decay. Sodium hexafluorosilicate is more commonly used due to its higher water solubility and lower cost.
-
Cement and Concrete Additives: this compound is utilized as a rapid hardener and waterproofing agent in cement and concrete formulations. It reacts to form insoluble compounds that increase the density and strength of the material.
-
Insecticides and Pesticides: Both compounds have been used as active ingredients in insecticides, particularly for moth-proofing textiles and in wood preservatives.
-
Ceramics and Glass Manufacturing: Sodium hexafluorosilicate is used as a flux and opacifier in the production of ceramics, enamels, and opal glass.
-
Ore Processing: It also finds application in the extraction of certain metals from their ores.
Figure 1. Primary applications of Calcium and Sodium Hexafluorosilicate.
Toxicological Profile and Experimental Data
The toxicity of hexafluorosilicates is primarily due to the release of fluoride (B91410) ions upon hydrolysis. Ingestion can lead to acute and chronic health effects. The available toxicological data is summarized below.
| Parameter | This compound | Sodium Hexafluorosilicate |
| LD₅₀ (Oral, Rat) | 70 mg/kg (as Fluorine) | 125 mg/kg |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact | Inhalation, Ingestion, Skin/Eye Contact |
| Target Organs | Respiratory system, kidneys, bones, teeth | Respiratory system, kidneys, bones, teeth |
| Mechanism of Toxicity | Inhibition of enzymes by fluoride, hypocalcemia | Inhibition of enzymes by fluoride, hypocalcemia |
Experimental Protocols:
Toxicological studies for these compounds generally follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. A representative acute oral toxicity study protocol is outlined below.
OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure
-
Objective: To determine the median lethal dose (LD₅₀) of the substance when administered orally.
-
Test Animals: Typically, adult female rats of a standard laboratory strain are used. Animals are fasted prior to dosing.
-
Dosing: The test substance is administered in a single dose by gavage. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of mortality.
Figure 2. Workflow for OECD Guideline 425 Acute Oral Toxicity Test.
Conclusion
This compound and Sodium hexafluorosilicate are inorganic salts with distinct physical properties that dictate their primary industrial uses. Sodium hexafluorosilicate's higher solubility in water makes it a preferred choice for water fluoridation, while this compound's reactivity in cementitious mixtures makes it a valuable construction chemical. Both compounds exhibit significant toxicity, primarily due to their fluoride content, and should be handled with appropriate safety precautions. While not directly relevant to drug development pathways, an understanding of their chemical behavior and toxicological profiles is valuable for a comprehensive scientific knowledge base.
A Comparative Analysis of Fluorosilicate Compounds: Efficacy and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of various fluorosilicate compounds across several key industrial and biological applications. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and mechanisms of these compounds. The data presented is a synthesis of findings from various scientific studies.
I. Overview of Fluorosilicate Compounds
Fluorosilicate compounds, salts of hexafluorosilicic acid (H₂SiF₆), are utilized in a diverse range of applications, from water fluoridation to industrial processes such as glass manufacturing and wood preservation. The most commonly used compounds include sodium fluorosilicate (Na₂SiF₆), potassium fluorosilicate (K₂SiF₆), and ammonium (B1175870) fluorosilicate ((NH₄)₂SiF₆). Their effectiveness is largely attributed to the release of fluoride (B91410) ions (F⁻) and the reactivity of the hexafluorosilicate (B96646) anion (SiF₆²⁻).
II. Applications and Comparative Effectiveness
The utility of fluorosilicate compounds varies significantly with their specific properties, such as solubility and reactivity. Below is a summary of their performance in key applications.
Water Fluoridation
Hexafluorosilicic acid and sodium fluorosilicate are the most common additives for community water fluoridation, aimed at reducing dental caries. Their primary function is to provide a controlled release of fluoride ions into the water supply. The fluoride ions contribute to the formation of fluorapatite (B74983) in tooth enamel, which is more resistant to acid demineralization than hydroxyapatite.
While both compounds are effective, the choice between them often depends on practical considerations such as cost, handling requirements, and the size of the water system. Hexafluorosilicic acid is a liquid, making it easier to handle and meter in large water systems, whereas sodium fluorosilicate is a dry additive that needs to be dissolved before addition.
Industrial Applications
Fluorosilicate compounds are integral to several industrial processes, including glass and ceramics manufacturing, and wood preservation.
-
Glass and Ceramics Manufacturing: Sodium fluorosilicate acts as a fluxing agent in glass production, lowering the melting temperature of raw materials and thereby reducing energy consumption. In the ceramics industry, fluorosilicates serve as opacifiers, creating a white or opaque appearance in products like porcelain and stoneware.
-
Wood Preservation: Fluoride compounds have a long history of use as wood preservatives due to their efficacy against fungi and insects. Ammonium fluorosilicate, in particular, is noted for its ability to improve wood's resistance to decay with minimal impact on the wood's natural appearance. However, a significant limitation of simpler fluoride compounds like sodium fluoride and sodium fluorosilicate is their high water solubility, which makes them susceptible to leaching.
-
Concrete Hardening: Sodium fluorosilicate is used as a hardening agent for water glass (sodium silicate), which is utilized in acid-resistant mortars and concrete. Its low solubility allows for a slow and controlled reaction, resulting in a dense and high-strength material.
III. Quantitative Data Summary
The following tables summarize the available quantitative data comparing the properties and effectiveness of different fluorosilicate compounds.
Table 1: Physical and Chemical Properties of Common Fluorosilicate Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water |
| Sodium Fluorosilicate | Na₂SiF₆ | 188.06 | 0.78 g/100 mL at 25°C |
| Potassium Fluorosilicate | K₂SiF₆ | 220.26 | Slightly soluble |
| Ammonium Fluorosilicate | (NH₄)₂SiF₆ | 178.14 | Soluble |
| Hexafluorosilicic Acid | H₂SiF₆ | 144.09 | Miscible |
Table 2: Comparative Efficacy in Wood Preservation
| Compound | Efficacy Against Fungi | Leaching Potential | Aesthetic Impact |
| Sodium Fluorosilicate | Effective | High | Minimal |
| Ammonium Fluorosilicate | Effective | Moderate | Minimal |
IV. Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the effectiveness of fluorosilicate compounds.
Fluoride Release Measurement
Objective: To quantify the rate and extent of fluoride ion release from a fluorosilicate compound in an aqueous solution.
Methodology: Ion-Selective Electrode (ISE) Method
-
Preparation of Standard Solutions: Prepare a series of sodium fluoride (NaF) standard solutions of known concentrations.
-
Sample Preparation: Disperse a known quantity of the fluorosilicate compound in a defined volume of deionized water or a relevant buffer solution.
-
Measurement:
-
Calibrate the fluoride ion-selective electrode using the standard solutions.
-
Immerse the calibrated electrode into the sample solution.
-
Record the fluoride ion concentration at predetermined time intervals (e.g., 1, 3, 24, 48 hours, and weekly for long-term studies).
-
-
Data Analysis: Plot the cumulative fluoride release as a function of time.
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of different fluorosilicate compounds on a cell line.
Methodology: Fluorometric Microculture Cytotoxicity Assay (FMCA)
-
Cell Culture: Plate cells (e.g., human oral epidermoid carcinoma cells) in a 96-well microplate at a desired density and culture for 24 hours.
-
Treatment: Expose the cells to various concentrations of the fluorosilicate compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Remove the treatment medium and wash the cells.
-
Add a solution containing a fluorescent viability probe (e.g., fluorescein (B123965) diacetate).
-
Incubate to allow for enzymatic conversion of the probe in viable cells.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
V. Visualizations
The following diagrams illustrate key pathways and workflows related to the study of fluorosilicate compounds.
Caption: Experimental workflow for comparing fluorosilicate compounds.
Caption: Postulated signaling pathway for fluoride-induced cytotoxicity.
A Comparative Guide to Spectroscopic Analysis for Validating Calcium Hexafluorosilicate Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Calcium hexafluorosilicate (B96646) (CaSiF6), a compound used in various industrial applications, requires rigorous purity validation to ensure product quality and safety.[1][2] This guide provides a comparative analysis of key spectroscopic methods for this purpose, supported by experimental protocols and data.
Comparison of Spectroscopic Purity Analysis Methods
The validation of Calcium hexafluorosilicate purity involves both the confirmation of the compound's identity and the quantification of potential impurities. Spectroscopic techniques are ideal for this, offering both qualitative and quantitative data. The primary methods include Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for elemental composition, and Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for structural confirmation. Atomic Absorption Spectroscopy (AAS) serves as a viable, though more targeted, alternative for elemental analysis.
| Technique | Primary Target | Mode | Sample Prep. | Sensitivity | Strengths | Limitations |
| ICP-OES | Calcium, Silicon, & Elemental Impurities | Quantitative | Acid Digestion | High (ppm-ppb) | Multi-element detection, high throughput, robust for quantifying metallic impurities.[3] | Destructive analysis, complex sample preparation for fluorinated compounds.[4][5] |
| AAS | Calcium & Specific Elemental Impurities | Quantitative | Acid Digestion | Very High (ppb) | Excellent sensitivity for target elements, lower instrument cost than ICP-OES.[6][7] | Single-element analysis at a time, potential for chemical and ionization interferences.[6][8] |
| FTIR Spectroscopy | Hexafluorosilicate (SiF₆)²⁻ anion, Water (H₂O) | Qualitative | Minimal (Solid) | Moderate | Fast, non-destructive, excellent for functional group identification and confirming the SiF₆²⁻ moiety.[9][10] | Not suitable for quantifying trace elemental impurities, spectra can be complex. |
| Raman Spectroscopy | Hexafluorosilicate (SiF₆)²⁻ anion | Qualitative | Minimal (Solid) | Moderate | Non-destructive, excellent for symmetric vibrations (Si-F), minimal interference from water.[11][12] | Potential for fluorescence interference, may have lower sensitivity for some impurities.[9] |
Experimental Protocols
Detailed methodologies for the most effective quantitative and qualitative techniques are provided below.
Protocol 1: Quantitative Purity by ICP-OES
This protocol is designed to accurately determine the weight percentage of Calcium and Silicon and to quantify trace elemental impurities.
Objective: To dissolve this compound and analyze its elemental composition. The use of hydrofluoric acid is necessary to break down the silicate (B1173343) structure, and boric acid is used to complex excess fluoride, protecting the instrument's glassware.[4][5]
Materials:
-
This compound sample
-
Trace-metal grade Nitric Acid (HNO₃)
-
Trace-metal grade Hydrofluoric Acid (HF)
-
High-purity Boric Acid (H₃BO₃) solution (e.g., 50 mg/mL)
-
Deionized Water (18.2 MΩ·cm)
-
Certified Calcium and Silicon standard solutions
-
Volumetric flasks and acid-resistant digestion vessels (e.g., PFA)
Procedure:
-
Sample Weighing: Accurately weigh approximately 0.1 g of the this compound sample into an acid-resistant digestion vessel.
-
Acid Digestion: In a fume hood, carefully add 4 mL of nitric acid and 1 mL of hydrofluoric acid to the vessel. Seal the vessel.
-
Heating: Place the vessel in a heating block or water bath at 90-100°C for 30-45 minutes to ensure complete dissolution.[4]
-
Cooling & Fluoride Complexation: Allow the vessel to cool to room temperature. Unseal carefully and add 10 mL of the 50 mg/mL boric acid solution to complex the excess HF.[5]
-
Dilution: Quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This solution may require further serial dilutions to fall within the instrument's linear range.
-
Instrument Calibration: Prepare a series of calibration standards for Calcium, Silicon, and other expected impurities from certified stock solutions. The standards should be matrix-matched with the same acid concentrations as the sample solution.
-
Analysis: Aspirate the blank, standards, and sample solutions into the ICP-OES. Measure the emission intensities at the appropriate wavelengths for each element (e.g., Ca 317.933 nm, Si 251.611 nm).
-
Data Processing: Calculate the concentration of each element in the sample solution using the calibration curve. Convert these concentrations back to determine the weight percentage in the original solid sample.
Protocol 2: Qualitative Identity Confirmation by FTIR Spectroscopy
This protocol uses Attenuated Total Reflection (ATR)-FTIR to quickly confirm the presence of the hexafluorosilicate anion.
Objective: To obtain an infrared spectrum of the solid sample to identify characteristic vibrational modes of the (SiF₆)²⁻ anion.[13]
Materials:
-
This compound sample
-
FTIR Spectrometer with an ATR accessory
-
Spatula
-
Isopropyl alcohol and lint-free wipes for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Collection: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[9]
-
Data Analysis: Process the resulting spectrum (e.g., baseline correction). Identify the characteristic absorption bands for the (SiF₆)²⁻ anion. Key expected peaks include a strong band around 710-730 cm⁻¹ (asymmetric Si-F stretch, ν₃) and another near 470-485 cm⁻¹ (F-Si-F bend, ν₄).[12] The presence of a broad band around 3400 cm⁻¹ would indicate water of hydration.
Quantitative Data Summary
The following table presents example data from an ICP-OES analysis comparing a high-purity reference sample to a sample with known contaminants.
| Element | Wavelength (nm) | High-Purity Sample (wt%) | Contaminated Sample (wt%) | Specification (wt%) |
| Calcium (Ca) | 317.933 | 21.95 | 21.51 | 21.5 - 22.5 |
| Silicon (Si) | 251.611 | 15.38 | 15.05 | 15.0 - 15.8 |
| Iron (Fe) | 259.940 | < 0.001 | 0.15 | ≤ 0.005 |
| Aluminum (Al) | 396.152 | < 0.001 | 0.08 | ≤ 0.005 |
| Sodium (Na) | 589.592 | 0.002 | 0.21 | ≤ 0.01 |
| Purity Assay | - | > 99.9% | ~97.0% | ≥ 99.5% |
Visualized Workflow for Purity Validation
The following diagram illustrates the logical workflow for a comprehensive purity validation of a this compound sample, integrating both qualitative and quantitative spectroscopic techniques.
Caption: Workflow for Spectroscopic Purity Validation of CaSiF6.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [drugfuture.com]
- 3. Inorganic Analysis [intertek.com]
- 4. Determination of silicon dioxide in fluorite by ICP OES with closed digestion and boric acid complex reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of silicon dioxide in fluorite by ICP OES with closed digestion and boric acid complex reaction | PLOS One [journals.plos.org]
- 6. shimadzu.com [shimadzu.com]
- 7. asdlib.org [asdlib.org]
- 8. Determination of calcium intake of help of atomic absorption spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical and Environmental Analysis Facility (CEAF) | Washington University in St. Louis [ceaf.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Calcium Hexafluorosilicate: Cross-Referencing PubChem Data with Experimental Findings
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's properties is paramount. This guide provides a comprehensive comparison of experimental data for Calcium hexafluorosilicate (B96646) against its corresponding PubChem entry (CID 10176392), offering a detailed look at its chemical and physical characteristics.[1][2]
Chemical and Physical Properties: A Tabulated Comparison
To facilitate a clear comparison, the following tables summarize the key chemical and physical properties of Calcium hexafluorosilicate, cross-referencing data from PubChem with available experimental findings.
Table 1: Chemical Identifiers and Formula
| Identifier | PubChem Data | Experimental Data/Other Sources |
| IUPAC Name | calcium hexafluorosilicon(2-)[1] | This compound[3] |
| Molecular Formula | CaF₆Si[1] | CaF₆Si[3] |
| CAS Number | 16925-39-6[1] | 16925-39-6[3] |
| Molecular Weight | 182.15 g/mol [1] | 182.15[3] |
| Synonyms | Calcium fluosilicate, Calcium silicofluoride, LAPIS ALBUS[1] | Calcium fluosilicate; calcium silicofluoride[3] |
Table 2: Physical and Chemical Properties
| Property | PubChem Data | Experimental Data |
| Physical Description | Dihydrate: Solid; Powder[1] | Dihydrate, powder[3]; colorless tetragonal crystals[4][5] |
| Density | - | 2.25 g/cm³ (20°C)[6] |
| Solubility | - | Almost insoluble in cold water; Partially decomposed by hot water; Practically insoluble in acetone. Water: 0.52 g/100 g (20°C); Acetone: insoluble.[6] |
| Decomposition Temperature | - | 140°C (dihydrate)[6] |
Table 3: Toxicological Data
| Parameter | PubChem Data | Experimental Data |
| LD50 (Guinea Pigs) | - | 250 mg/kg (oral); 450 mg/kg (subcutaneous)[3] |
| Hazards | May cause irritation[1] | Poison by ingestion and subcutaneous routes. When heated to decomposition it emits toxic fumes of F-.[4][7] |
Experimental Protocols
A standardized experimental protocol for the synthesis of this compound dihydrate is described as follows:
Synthesis of this compound Dihydrate [8]
-
A suspension of silicon dioxide (SiO₂, 3.30 g, particle sizes 0.063-0.200 mm) in 20 ml of water is prepared at room temperature.
-
Carefully, 14.45 ml of hydrofluoric acid (HF, 40% w/w) is added to the suspension, leading to a clear solution.
-
Calcium carbonate (CaCO₃, 5.50 g) is then added in small portions until gas evolution is no longer observed.
-
The resulting suspension is dried in an oven at 120°C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.
X-ray Powder Diffraction (XRPD) Analysis [8]
-
Instrumentation: Bruker AXS D8 Advance diffractometer with a Lynxeye position-sensitive detector and Ni-filtered Cu Kα radiation (λ = 1.5418 Å).
-
Settings: 40 kV and 40 mA.
-
Scan Mode: Step scan mode with a 2θ range of 5° to 105° and a step size of Δ2θ = 0.02°.
-
Standard: Silicon NBS 640b as an external standard.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Applications and Relevance in Research
While primarily used in industrial applications such as a flotation agent, insecticide, and in the wood, rubber, and textile industries, this compound is also noted as a component in several FDA-registered products, suggesting some relevance in biomedical or pharmaceutical contexts, though specific roles are not detailed in the available literature.[1][3][4][7] Its use in the manufacturing of glass and ceramics highlights its role as a flux.[9][10] The preparation method involves the reaction of a calcium salt with hexafluorosilicic acid.[4][5][7]
This guide provides a foundational, objective comparison for researchers to evaluate the known properties of this compound. Further experimental investigation into its biological activities and potential therapeutic applications is warranted to expand its profile for the drug development community.
References
- 1. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound dihydrate [chemister.ru]
- 7. This compound | 16925-39-6 [chemicalbook.com]
- 8. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. Page loading... [guidechem.com]
- 10. cameo.mfa.org [cameo.mfa.org]
A Comparative Guide to the Isomorphism of Calcium Hexafluorosilicate and Related M(II)A(IV)F6 Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic isomorphism between calcium hexafluorosilicate (B96646) (CaSiF6) and other alkaline earth metal (M(II)) hexafluorometallates (A(IV)F6), where M can be Magnesium (Mg), Strontium (Sr), or Barium (Ba), and A can be Silicon (Si), Germanium (Ge), or Tin (Sn). Understanding the structural similarities and differences among these compounds is crucial for materials science, crystallography, and drug development, where precise crystal engineering is paramount.
Data Presentation: Crystallographic Properties
The isomorphism among these compounds is predominantly observed in their anhydrous forms. The following table summarizes the available crystallographic data for anhydrous M(II)A(IV)F6 compounds. Isomorphous compounds share the same space group and have similar lattice parameters.
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Reference |
| CaSiF6 | Trigonal | R-3 | 5.3497(3) | 13.5831(11) | [1] |
| MgSiF6 | - | - | - | - | Data not found |
| SrSiF6 | - | - | - | - | Data not found |
| BaSiF6 | Trigonal | R-3m | 4.851 | - | |
| CaGeF6 | - | - | - | - | Data not found |
| SrGeF6 | - | - | - | - | Data not found |
| BaGeF6 | Trigonal | R-3m | - | - | Isomorphous with BaSiF6 |
| CaSnF6 | - | - | - | - | Data not found |
| SrSnF6 | - | - | - | - | Data not found |
| BaSnF6 | Trigonal | R-3 | 7.40 | 7.41 | [2] |
Note: While crystallographic data for the hydrated forms of MgSiF6 and SrSiF6 are available, they are not included here as they are not isomorphous with anhydrous CaSiF6.
Discussion of Isomorphism
Anhydrous Calcium Hexafluorosilicate (CaSiF6) crystallizes in the trigonal crystal system with the space group R-3.[1] It is known to be isomorphous with several other M(II)A(IV)F6 compounds, including various silicates, germanates, and stannates.[1] This isomorphism is evident in compounds like Barium Hexafluorosilicate (BaSiF6) and Barium Hexafluorostannate (BaSnF6), which also adopt a trigonal crystal structure.[2] The similarity in crystal structure is attributed to the comparable ionic radii of the M(II) cations and the similar size and octahedral geometry of the [A(IV)F6]2- anions. This structural relationship is a key factor in the formation of solid solutions and in the predictability of the crystal structures of new, related compounds.
Experimental Protocols: Synthesis of Anhydrous M(II)A(IV)F6 Compounds
A general methodology for the synthesis of anhydrous M(II)A(IV)F6 compounds can be adapted from various reported procedures for related hexafluorometallates. The following is a generalized protocol:
Objective: To synthesize anhydrous M(II)A(IV)F6 compounds.
Materials:
-
M(II) carbonate or chloride (e.g., CaCO3, SrCl2, BaCl2)
-
A(IV) oxide (e.g., SiO2, GeO2, SnO2)
-
Hydrofluoric acid (HF), 40-48% aqueous solution
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Furnace capable of reaching at least 700°C
Procedure:
-
Preparation of the Hexafluorometallate Solution: In a fume hood, dissolve the A(IV) oxide in hydrofluoric acid. The stoichiometry should be carefully controlled to form the [A(IV)F6]2- anion.
-
Example Reaction: GeO2 + 6HF → H2GeF6 + 2H2O
-
-
Precipitation of the M(II)A(IV)F6 Salt: To the hexafluorometallic acid solution, add a solution of the M(II) salt (e.g., MCl2) or a suspension of the M(II) carbonate. This will precipitate the hydrated M(II)A(IV)F6 compound.
-
Example Reaction: H2GeF6 + BaCl2 → BaGeF6↓ + 2HCl
-
-
Isolation and Washing: Filter the precipitate and wash it with cold, deionized water to remove any unreacted starting materials and byproducts. Subsequently, wash with a solvent like ethanol (B145695) to aid in drying.
-
Dehydration: The crucial step to obtain the anhydrous form is the careful dehydration of the hydrated precipitate. This is typically achieved by heating the sample in a furnace under an inert atmosphere or in a vacuum. The temperature and duration of heating must be carefully controlled to avoid decomposition of the product. For many hexafluorogermanates and hexafluorosilicates, decomposition can occur at temperatures around 700°C.
-
Characterization: The final product should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and thermogravimetric analysis (TGA) to ensure the absence of water of hydration.
Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Calcium gluconate gel should be readily available as a first-aid measure for HF burns.
Visualization of Isomorphism
The following diagram illustrates the known and presumed isomorphic relationships between CaSiF6 and other M(II)A(IV)F6 compounds based on their shared crystal system.
Caption: Isomorphism relationships among M(II)A(IV)F6 compounds.
References
A Comparative Study for Researchers: Anhydrous vs. Bishydrated Calcium Hexafluorosilicate
For Immediate Release
This guide provides a detailed comparative analysis of anhydrous (CaSiF₆) and bishydrated (CaSiF₆·2H₂O) calcium hexafluorosilicate (B96646), tailored for researchers, scientists, and professionals in drug development. The following sections present a comprehensive overview of their synthesis, structural properties, thermal stability, and solubility, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Overview
A summary of the key quantitative data for anhydrous and bishydrated calcium hexafluorosilicate is presented below, offering a clear comparison of their fundamental properties.
| Property | Anhydrous this compound (CaSiF₆) | Bishydrated this compound (CaSiF₆·2H₂O) |
| Molar Mass | 182.15 g/mol [1][2] | 218.18 g/mol |
| Crystal System | Trigonal[3] | Monoclinic[3] |
| Space Group | R-3[3] | P2₁/n[3] |
| Unit Cell Parameters | a = 5.3497(3) Å, c = 13.5831(11) Å[3] | a = 10.48107(9) Å, b = 9.18272(7) Å, c = 5.72973(5) Å, β = 98.9560(6)°[3] |
| Density | Not explicitly found | 2.25 g/cm³[1] |
| Appearance | White crystalline powder | Colorless tetragonal crystals[4][5] |
| Solubility in Water | Sparingly soluble[6][7] | 0.52 g/100 g of water at 20°C[8]. Almost insoluble in cold water, partially decomposes in hot water.[1][4] |
| Solubility in Acetone | Practically insoluble | Insoluble[1][8] |
| Thermal Decomposition | Decomposes at 300-400°C to form CaF₂ and SiF₄. | Loses water of crystallization at approximately 140°C to form the anhydrous version.[8] |
Synthesis and Interconversion
The bishydrated form of this compound is typically synthesized first and can then be converted to the anhydrous form through thermal dehydration.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of anhydrous and bishydrated this compound are provided below.
Synthesis of Bishydrated this compound (CaSiF₆·2H₂O)
A suspension of 3.30 g of silicon dioxide (SiO₂, particle sizes between 0.063 and 0.200 mm) in 20 ml of water is treated with 14.45 ml of hydrofluoric acid (HF, 40% w/w) at room temperature to form a clear solution of hexafluorosilicic acid. To this solution, 5.50 g of calcium carbonate (CaCO₃) is added in small portions until gas evolution ceases. The resulting suspension is then dried in an oven at 120°C for approximately 150 minutes to yield a white crystalline powder of CaSiF₆·2H₂O.
Synthesis of Anhydrous this compound (CaSiF₆)
Anhydrous CaSiF₆ is obtained by heating the powdered CaSiF₆·2H₂O in air at a temperature of 140°C for about 30 minutes.
Characterization by X-Ray Powder Diffraction (XRPD)
X-ray powder diffraction data can be collected using a diffractometer operating in θ:θ mode with Ni-filtered Cu Kα radiation (λ = 1.5418 Å). Typical experimental conditions include a voltage of 40 kV, a current of 40 mA, and a step scan mode over a 2θ range of 5° to 105° with a step size of 0.02°.
Thermal Stability and Decomposition
Thermodiffractometric measurements show that bishydrated this compound undergoes a solid-to-solid transformation to the anhydrous form upon heating. The bishydrated form begins to lose its water of crystallization around 140°C. The resulting anhydrous this compound is stable up to around 300°C, after which it decomposes into calcium fluoride (B91410) (CaF₂) and silicon tetrafluoride (SiF₄).[9] This thermal behavior is a critical consideration for applications involving elevated temperatures.
Solubility and Reactivity in Aqueous Solutions
While both forms are sparingly soluble in water, the bishydrated form has a reported solubility of 0.52 g per 100 g of water at 20°C.[8] It is also noted to be almost insoluble in cold water and partially decomposes in hot water.[1][4] Generally, for many salts, the anhydrous form can be more soluble than its hydrated counterpart because the hydrated form is thermodynamically more stable in its crystalline state.[9] The dissolution of anhydrous salts is often more exothermic.[9]
In aqueous solutions, the hexafluorosilicate anion (SiF₆²⁻) can undergo hydrolysis, which is dependent on concentration and pH.[10] At near-neutral pH and low concentrations, such as those used for water fluoridation, hydrolysis to free fluoride ions is expected to be complete.[10] However, under more acidic conditions (below pH 3.5), intermediate species like SiF₅⁻ may be detected.[11][12]
Potential Applications in Biomedical Research
While direct applications of this compound in drug development are not extensively documented, related calcium-based materials show promise in biomedical fields. Calcium silicate-based materials are known for their biocompatibility, bioactivity, and biodegradability, making them suitable for drug delivery systems and bone regeneration.[13] They can offer pH-responsive drug release and prolong the therapeutic effect of drugs.
Specifically, calcium fluoride nanoparticles have been investigated for their potential in theranostics, including bio-detection, drug delivery, and imaging.[14][15] The biocompatibility of CaF₂ nanoparticles makes them a promising platform for medical applications.[15] Furthermore, the addition of this compound has been shown in one study to improve the composition of precipitates used for dentin tubule occlusion, making them more apatitic in nature.
Given the known biological roles of calcium and fluoride, and the properties of related silicate (B1173343) materials, both anhydrous and bishydrated this compound warrant further investigation for their potential in drug delivery, particularly for bone-related therapies. Their controlled solubility and thermal properties could be leveraged for the development of novel therapeutic systems.
Safety and Handling
This compound is listed as a hazardous substance and should be handled with care. It can be toxic if ingested or inhaled.[6] When heated to decomposition, it emits toxic fumes of fluoride.[4] Appropriate personal protective equipment should be used when handling this compound. There is no data available on its persistence, degradability, or bioaccumulative potential.[16]
References
- 1. This compound [drugfuture.com]
- 2. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. CAS 16925-39-6: Calcium fluorosilicate | CymitQuimica [cymitquimica.com]
- 8. This compound dihydrate [chemister.ru]
- 9. quora.com [quora.com]
- 10. Where Fluoride Is Present, Hexafluorosilicate Might Be Encountered: Supramolecular Binding of the SiF62– Anion by Nanojars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
- 13. In vitro biocompatibility and bioactivity of calcium silicate-based bioceramics in endodontics (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoscale “fluorescent stone”: Luminescent Calcium Fluoride Nanoparticles as Theranostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanorh.com [nanorh.com]
- 16. echemi.com [echemi.com]
A Comparative Analysis of Dentine Tubule Occlusion: Calcium Hexafluorosilicate vs. Other Calcium Phosphates
For Immediate Release
A comprehensive review of in-vitro studies reveals the comparative efficacy of calcium hexafluorosilicate (B96646) and other calcium phosphate-based compounds in occluding dentinal tubules, a key mechanism in the treatment of dentin hypersensitivity. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of the mechanisms of action to inform researchers, scientists, and drug development professionals in the field of dental materials.
The primary approach to alleviating dentin hypersensitivity is the occlusion of exposed dentinal tubules, thereby preventing the fluid shifts that stimulate pulpal nerves. Calcium phosphate-based biomaterials are at the forefront of this therapeutic strategy due to their biocompatibility and ability to form mineral precipitates that mimic natural tooth structure. This report provides a detailed comparison of the dentine tubule occlusion efficacy of a newer generation compound, calcium hexafluorosilicate, against more established calcium phosphates such as amorphous calcium phosphate (B84403) (ACP), tricalcium phosphate (TCP), and hydroxyapatite (B223615) (HA).
Quantitative Comparison of Dentine Tubule Occlusion Efficacy
The following tables summarize the key performance indicators from various in-vitro studies, offering a quantitative comparison of the different calcium phosphate technologies.
Table 1: Efficacy of this compound in Combination with Calcium Phosphate Precipitation
| Treatment Group | Dentine Permeability Reduction (%) | Occlusion Depth (μm) | Precipitate Ca/P Ratio | Key Finding |
| Calcium Phosphate Precipitation (CPP) | ~96% | 10-15 | Not specified | Effective in reducing permeability. |
| CPP + this compound (CaSiF6) | ~96% | 10-15 | Increased (more apatitic) | Did not alter occlusion depth or permeability reduction but improved the quality of the precipitate.[1] |
Table 2: Comparative Efficacy of Various Calcium Phosphate Compounds
| Treatment Group | Percentage of Occluded Tubules (%) | Mean Tubule Diameter Reduction (μm) | Key Findings |
| Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) | 65.33% | Not specified | Showed significant tubule occlusion.[2][3] |
| Tricalcium Phosphate (TCP) | 48.18% | Not specified | Lower occlusion rate compared to CPP-ACP and Hydroxyapatite in the same study.[3] |
| Hydroxyapatite (HA) | 71.81% | Not specified | Demonstrated the highest percentage of tubule occlusion among the tested materials in one study.[3] |
| Novel Calcium Lactate Phosphate (CLP) | Not specified | From 3.52 ± 0.83 to 1.71 ± 0.45 after 14 days | Showed a significant and lasting reduction in tubule diameter.[4] |
Mechanism of Action: Enhancing Precipitate Quality
The primary mechanism for all these compounds is the physical blockage of dentinal tubules through the precipitation of calcium phosphate minerals. The addition of this compound to a calcium phosphate precipitation method influences the chemical nature of the resulting precipitate. It promotes the formation of a more apatitic and stable mineral phase within the dentinal tubules, which is theoretically more resistant to dissolution in the oral environment.
Mechanism of enhanced dentinal tubule occlusion with CaSiF6.
Experimental Protocols
A standardized in-vitro methodology is crucial for the comparative evaluation of dentine tubule occlusion agents. The key experimental steps are outlined below.
Dentin Disc Preparation
-
Tooth Selection: Sound human or bovine teeth, typically premolars or incisors, are selected and stored in a disinfecting solution such as formalin or thymol.
-
Disc Sectioning: A low-speed diamond saw with water cooling is used to cut dentin discs of a standardized thickness (e.g., 1.0 ± 0.1 mm) from the mid-coronal portion of the teeth.
-
Smear Layer Removal: To simulate exposed and patent dentinal tubules characteristic of hypersensitivity, the smear layer created during cutting is removed. This is commonly achieved by immersing the discs in an acid solution, such as 0.5 M EDTA for 2 minutes or 37% phosphoric acid for 2 minutes.[5][6]
Dentine Permeability Measurement (Hydraulic Conductance)
This method quantifies the fluid flow across the dentin disc, providing an objective measure of tubule occlusion.
-
Apparatus: A split-chamber device is commonly used, where the dentin disc is mounted between two chambers.
-
Procedure: A hydrostatic pressure is applied to one side of the disc, and the rate of fluid filtration through the dentin is measured. The hydraulic conductance is calculated based on the fluid flow rate, the surface area of the disc, and the applied pressure.
-
Data Analysis: The percentage reduction in dentine permeability is calculated by comparing the hydraulic conductance before and after treatment with the desensitizing agent.
Experimental workflow for evaluating dentine tubule occlusion.
Scanning Electron Microscopy (SEM) Analysis
SEM provides a qualitative and semi-quantitative visual assessment of dentinal tubule occlusion.
-
Sample Preparation: After treatment, the dentin discs are fixed, dehydrated (typically in a series of graded ethanol (B145695) solutions), and then dried. The specimens are mounted on stubs and sputter-coated with a conductive material like gold or palladium.
-
Imaging: The coated specimens are then observed under a scanning electron microscope at various magnifications (e.g., x1500, x3000) to visualize the dentin surface and the extent of tubule occlusion.[2]
-
Analysis: The percentage of occluded tubules can be calculated from the SEM images, and the morphology of the precipitates can be examined. Energy-dispersive X-ray spectroscopy (EDS) can be coupled with SEM to determine the elemental composition of the occluding materials.[1]
Conclusion
References
- 1. Effects of hexafluorosilicate on the precipitate composition and dentine tubule occlusion by calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of dentin tubule occlusion by three bioactive materials: A scanning electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of CPP–ACP, Tricalcium Phosphate, and Hydroxyapatite on Assessment of Dentinal Tubule Occlusion on Primary Enamel Using SEM: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The occluding effects of layered calcium phosphate and cyanoacrylate on dentinal tubules: a SEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect Of Calcium Silicate, Sodium Phosphate, and Fluoride on Dentinal Tubule Occlusion and Permeability in Comparison to Desensitizing Toothpaste: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Calcium Hexafluorosilicate as a Water Treatment Coagulant: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the performance of Calcium Hexafluorosilicate as a primary coagulant for water treatment. While some sources mention its application in this field, they do not provide the quantitative performance data required for a direct comparison with established coagulants.[1] The predominant focus of existing research lies in the use of calcium salts for fluoride (B91410) removal from wastewater containing hexafluorosilicic acid, a distinct application from general water purification.[2]
Therefore, this guide will provide a comparative analysis of commonly used and well-documented water treatment coagulants, namely Aluminum Sulfate (Alum), Ferric Chloride, and Polyaluminum Chloride (PAC). This will offer a valuable benchmark for researchers and water treatment professionals while highlighting the knowledge gap concerning this compound.
Comparison of Common Water Treatment Coagulants
The selection of an appropriate coagulant is a critical step in water treatment, influencing efficiency, cost, and overall water quality.[3][4][5] The primary function of a coagulant is to neutralize the negative charges of suspended particles, allowing them to aggregate and form larger, settleable flocs.[6]
Below is a summary of the performance characteristics of three widely used coagulants.
| Coagulant | Chemical Formula | Optimal pH Range | Advantages | Disadvantages |
| Aluminum Sulfate (Alum) | Al₂(SO₄)₃ | 6.5 - 7.5 | - Cost-effective and widely available.- Effective for a broad range of water sources.[7][8] | - Can significantly reduce pH and alkalinity, often requiring corrective chemical addition.- Generates a large volume of sludge.[7] |
| Ferric Chloride | FeCl₃ | 4.0 - 11.0 | - Effective over a wider pH range compared to alum.[9]- Forms denser, faster-settling floc.- Efficient at removing total organic carbon (TOC) and phosphorus.[9] | - Can be more corrosive than alum.- May impart a slight color to the treated water. |
| Polyaluminum Chloride (PAC) | [Alₙ(OH)ₘCl₃ₙ₋ₘ]ₓ | 5.0 - 8.0 | - Requires lower dosages than alum.- Produces less sludge.- Less impact on pH and alkalinity.[10] | - Generally more expensive than alum and ferric chloride.[7] |
Experimental Protocols: The Jar Test
The "jar test" is the standard laboratory procedure for determining the optimal dosage of a coagulant.[11][12][13][14] This test simulates the coagulation and flocculation processes in a water treatment plant on a smaller scale.
Jar Test Methodology
-
Sample Collection: Obtain a representative sample of the raw water to be treated.
-
Apparatus Setup: Place a series of beakers (typically six) on a multiple-stirrer apparatus. Fill each beaker with a known volume of the raw water sample (e.g., 1000 mL).
-
Coagulant Dosing: Add a range of coagulant doses to each beaker. One beaker should be a control with no coagulant.
-
Rapid Mix: Immediately after adding the coagulant, stir the samples at a high speed (e.g., 100-150 rpm) for a short period (e.g., 1 minute). This rapid mixing ensures the coagulant is dispersed evenly throughout the water.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slower rate (e.g., 20-40 rpm) for a longer period (e.g., 20-30 minutes). This gentle mixing promotes the formation of flocs.
-
Settling: Stop the stirrers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).
-
Analysis: After settling, carefully draw a sample from the top of each beaker and measure key water quality parameters such as turbidity, pH, and total organic carbon (TOC). The optimal coagulant dose is the one that achieves the desired water quality with the lowest chemical input.[13]
Visualizing Water Treatment Processes
Understanding the logical flow of water treatment and the mechanisms of coagulation is crucial for process optimization. The following diagrams, generated using Graphviz, illustrate these concepts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Coagulant Chemicals [water.mecc.edu]
- 4. Lesson 4: Coagulation and Flocculation [water.mecc.edu]
- 5. How Are Coagulants Used? | Water & Wastewater Treatment Guide [wcs-group.co.uk]
- 6. Flocculant and Coagulant Water Treatment | ChemTreat, Inc. [chemtreat.com]
- 7. Scimplify Blogs | Ferric Chloride- Alternatives & Pros Cons [scimplify.com]
- 8. chemtech-us.com [chemtech-us.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. Poly aluminium chloride (PAC) alternatives - alumichem.com [alumichem.com]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. water-membrane-solutions.mann-hummel.com [water-membrane-solutions.mann-hummel.com]
- 13. sugarprocesstech.com [sugarprocesstech.com]
- 14. atomconsulting.com.au [atomconsulting.com.au]
A Comparative Guide to the Synthesis of Calcium Hexafluorosilicate: Wet Chemical vs. Solid-State Methods
For Researchers, Scientists, and Drug Development Professionals
Calcium hexafluorosilicate (B96646) (CaSiF₆), a compound with applications ranging from a wood preservative to a key component in ceramics and insecticides, can be synthesized through various methods.[1][2] The choice of synthesis route significantly impacts the product's purity, yield, and physicochemical properties. This guide provides an objective comparison between the prevalent wet chemical synthesis and the less common solid-state reaction for producing calcium hexafluorosilicate, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Synthesis Routes
The synthesis of this compound is predominantly achieved through wet chemical methods due to the thermal instability of the target compound, which poses significant challenges for high-temperature solid-state reactions.[3]
| Parameter | Wet Chemical Synthesis | Solid-State Reaction |
| Typical Reactants | Calcium carbonate (CaCO₃) or Calcium Nitrate (Ca(NO₃)₂) and Hexafluorosilicic acid (H₂SiF₆)[2][4] | Calcium fluoride (B91410) (CaF₂) and Silicon dioxide (SiO₂) (theoretically)[2] |
| Reaction Conditions | Room temperature, aqueous solution[1] | High temperatures (theoretically required) |
| Product Form | Often yields a hydrated precursor (CaSiF₆·2H₂O) which can be dehydrated[1] | Anhydrous CaSiF₆ (theoretically) |
| Purity | Can achieve high purity, though intermediates like CaF₂ can form depending on molar ratios[3] | Difficult to control, potential for incomplete reaction and side products |
| Yield | High yields are achievable with optimized reactant concentrations[3] | Likely low due to thermal decomposition |
| Scalability | Readily scalable[5] | Challenging to scale due to the need for high temperatures and control over volatile species |
| Advantages | Mild reaction conditions, high yield, good control over stoichiometry | Potentially a more direct route to the anhydrous form, solvent-free |
| Disadvantages | May require a dehydration step, use of corrosive hydrofluoric acid in precursor synthesis | Thermal instability of CaSiF₆ makes this route generally impractical[3] |
Experimental Protocols
Wet Chemical Synthesis of this compound Dihydrate (CaSiF₆·2H₂O)
This protocol is adapted from a published procedure for the synthesis of CaSiF₆·2H₂O, a common precursor to anhydrous CaSiF₆.[1]
Materials:
-
Silicon dioxide (SiO₂)
-
Hydrofluoric acid (HF, 40% w/w)
-
Calcium carbonate (CaCO₃)
-
Deionized water
Procedure:
-
A suspension of 3.30 g of SiO₂ in 20 ml of water is prepared in a fume hood.
-
Carefully add 14.45 ml of 40% HF to the SiO₂ suspension at room temperature. Stir until a clear solution of hexafluorosilicic acid (H₂SiF₆) is formed.
-
Slowly add 5.50 g of CaCO₃ in small portions to the H₂SiF₆ solution. Effervescence (CO₂ evolution) will be observed. Continue addition until gas evolution ceases.
-
The resulting suspension is then dried in an oven at 120°C for approximately 150 minutes to obtain a white crystalline powder of CaSiF₆·2H₂O.
-
Anhydrous CaSiF₆ can be obtained by heating the dihydrate powder at 140°C for about 30 minutes.[1]
Solid-State Reaction: A Theoretical Consideration
Direct synthesis of CaSiF₆ via a solid-state reaction is not well-documented and is considered challenging due to the compound's thermal instability.[3] A hypothetical reaction could involve the direct combination of calcium fluoride and silicon dioxide at elevated temperatures. However, the high temperatures required for solid-state diffusion would likely lead to the decomposition of the desired product.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the wet chemical synthesis and the challenges associated with a solid-state approach.
Caption: Workflow for the wet chemical synthesis of this compound.
Caption: Theoretical workflow and challenges of solid-state synthesis.
Performance and Characterization Data
Characterization of the synthesized product is crucial to confirm its identity and purity. X-ray powder diffraction (XRPD) is a key analytical technique for this purpose.
| Property | CaSiF₆·2H₂O (Wet Chemical Synthesis) | Anhydrous CaSiF₆ (from Dehydration) |
| Crystal System | Monoclinic[1][3] | Trigonal[1][3] |
| Space Group | P2₁/n[1][3] | R-3[1][3] |
| Unit Cell Parameters (a, b, c, β) | a = 10.48107(9) Å, b = 9.18272(7) Å, c = 5.72973(5) Å, β = 98.9560(6)°[1] | a = 5.3497(3) Å, c = 13.5831(11) Å[1] |
Conclusion
For the synthesis of this compound, the wet chemical method is demonstrably superior and more practical than a solid-state reaction. The mild reaction conditions, scalability, and ability to produce a high-purity product make it the preferred route for laboratory and industrial applications. While the solid-state approach is theoretically simpler, the inherent thermal instability of this compound renders this method largely unfeasible, leading to decomposition and low yields. Researchers and professionals in drug development requiring this compound should therefore focus on optimizing wet chemical synthesis protocols to meet their specific needs.
References
- 1. Structural characterization of anhydrous and bishydrated this compound by powder diffraction methods | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Wet Chemistry Route to Li3InCl6: Microstructural Control Render High Ionic Conductivity and Enhanced All‐Solid‐State Battery Performance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Calcium Hexafluorosilicate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of calcium hexafluorosilicate (B96646), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
Calcium hexafluorosilicate (CaSiF₆) is a toxic substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Adherence to strict safety protocols during handling and disposal is paramount.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are required to prevent skin contact.[2][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate cartridge.[2] A positive pressure self-contained breathing apparatus (SCBA) may be necessary for significant exposure risks.[3]
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[4]
-
Keep it away from incompatible materials and foodstuff containers.[4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure the Area: Clear the area of all non-essential personnel and move upwind of the spill.[4]
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full required PPE.
-
Contain the Spill: For solid spills, use dry cleanup procedures and avoid generating dust.[4] Do not use water. Cover the spill with a plastic sheet to prevent spreading.[3]
-
Collect the Spilled Material: Carefully collect the spilled solid using a scoop or shovel and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[3][4]
-
Decontaminate the Area: Once the bulk of the material is removed, decontaminate the area.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste.
Disposal Procedures
Disposal of this compound must comply with all local, state, and federal regulations. It is classified as a hazardous material for transport under UN number 2856, Hazard Class 6.1 (Toxic).[1][2] Do not discharge this compound or its residues into sewers or waterways. [2]
For small quantities, the most straightforward disposal method is to transfer the this compound into a clearly labeled, sealed container for collection by a certified hazardous waste disposal company.
For research settings, small quantities of this compound waste can be chemically neutralized to form more stable and less soluble compounds. This procedure should be performed by trained personnel in a controlled laboratory environment.
Experimental Protocol for Neutralization:
This protocol is based on the principle of precipitating fluoride (B91410) and silicate (B1173343) ions from solution using a calcium-based neutralizer.
-
Prepare a Slurry: In a designated chemical fume hood, carefully and slowly create a dilute aqueous slurry of the this compound waste.
-
Neutralization: While continuously stirring, slowly add a slurry of calcium hydroxide (B78521) (Ca(OH)₂). The addition of calcium hydroxide will precipitate calcium fluoride (CaF₂) and silicon dioxide (SiO₂).
-
Monitor pH: Monitor the pH of the solution throughout the neutralization process. Continue to add calcium hydroxide until the pH of the solution is neutral (pH 7).
-
Precipitation and Separation: Allow the precipitate to settle. Once settled, separate the solid precipitate from the liquid by filtration or decantation.
-
Analyze the Liquid: Before discarding the liquid, it must be analyzed to ensure that the fluoride concentration is below the permissible limits for sewer disposal as dictated by local regulations.
-
Dispose of Precipitate: The solid precipitate, primarily composed of calcium fluoride and silicon dioxide, should be collected in a sealed, labeled container and disposed of as solid chemical waste through a certified hazardous waste contractor.
Quantitative Data
| Parameter | Value | Reference |
| UN Number | 2856 | [1][2] |
| Transport Hazard Class | 6.1 (Toxic) | [2] |
| NIOSH REL (as F) | 2.5 mg/m³ (10-hour TWA) | [1] |
| IDLH (as F) | 250 mg/m³ | [5] |
Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Hexafluorosilicate
Essential Safety and Handling Protocols for Laboratory Professionals
Calcium hexafluorosilicate (B96646) is a compound that demands meticulous handling and adherence to strict safety protocols. This guide provides indispensable information for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical, from initial handling to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling calcium hexafluorosilicate, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a splash hazard.[1] | Protects against dust, splashes, and vapors which can cause severe eye irritation. |
| Skin Protection | Chemical impermeable gloves (Neoprene or Nitrile, 22mil recommended).[2] Fire/flame resistant and impervious clothing. A Nomex® lab coat and closed-toe shoes are mandatory.[1][3] | Prevents skin contact, as the substance can be fatal if absorbed through the skin.[4][5] Impervious clothing protects from splashes and contamination. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.[1] For high-risk operations, a positive pressure self-contained breathing apparatus (SCBA) is necessary.[4] | Protects against inhalation of dust or vapors, which can be fatal.[4][5] |
Exposure Limits:
| Limit Type | Value | Notes |
| TLV (ACGIH) | 2.5 mg/m³[6] | As Fluoride (F) |
| PEL (OSHA) | 2.5 mg/m³[6] | As Fluoride (F) |
| IDLH (NIOSH) | 250 mg/m³[7] | As Fluoride (F) |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a stringent, step-by-step operational plan is critical for minimizing risks associated with this compound.
I. Preparation and Handling
-
Pre-Handling Assessment:
-
Ensure all personnel are trained on the hazards of this compound and the emergency procedures.
-
Verify that the safety data sheet (SDS) is readily accessible.
-
Confirm that all required PPE is available, in good condition, and properly fitted.
-
Ensure the work area is well-ventilated.[1] An emergency shower and eyewash station must be in close proximity and operational.
-
-
Handling Procedure:
-
Work in a designated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Keep containers tightly closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
II. Emergency Procedures
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
In Case of Inhalation:
-
In Case of Ingestion:
-
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, cover with dry earth, sand, or other non-combustible material and transfer to a sealed, labeled container for disposal.[4]
-
For large spills, contain the spill and prevent it from entering drains or waterways.[5] Alert emergency services.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
III. Disposal Plan
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and spill cleanup materials, in suitable, closed, and clearly labeled containers.[1]
-
-
Disposal Procedure:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Do not dispose of this compound down the drain or in the general trash.[5]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. calgonate.com [calgonate.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. This compound(16925-39-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | CaF6Si | CID 10176392 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
